PAMP-12(human, porcine)
Description
BenchChem offers high-quality PAMP-12(human, porcine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PAMP-12(human, porcine) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H119N25O14/c1-43(2)35-58(72(113)102-62(42-103)75(116)93-53(64(83)105)28-17-33-88-76(84)85)98-65(106)44(3)92-71(112)59(37-46-40-90-51-23-9-7-21-48(46)51)99-70(111)56(27-13-16-32-80)97-74(115)61(39-63(82)104)101-73(114)60(38-47-41-91-52-24-10-8-22-49(47)52)100-69(110)55(26-12-15-31-79)96-67(108)54(25-11-14-30-78)95-68(109)57(29-18-34-89-77(86)87)94-66(107)50(81)36-45-19-5-4-6-20-45/h4-10,19-24,40-41,43-44,50,53-62,90-91,103H,11-18,25-39,42,78-81H2,1-3H3,(H2,82,104)(H2,83,105)(H,92,112)(H,93,116)(H,94,107)(H,95,109)(H,96,108)(H,97,115)(H,98,106)(H,99,111)(H,100,110)(H,101,114)(H,102,113)(H4,84,85,88)(H4,86,87,89)/t44-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUWKYBPCFUDDK-DYQOJKGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H119N25O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1618.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PAMP-12: A Technical Guide to its Discovery and Purification from Porcine Adrenal Medulla
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and purification of Proadrenomedullin N-terminal 12 peptide (PAMP-12) from porcine adrenal medulla. The document details the experimental protocols utilized in its initial isolation and characterization, presents quantitative data in a structured format, and illustrates key experimental workflows and signaling pathways through detailed diagrams.
Introduction: The Discovery of a Novel Vasoactive Peptide
In 1997, a research group led by Kuwasako and colleagues identified a novel, biologically active peptide from the porcine adrenal medulla, which they named PAMP-12.[1] This peptide is a 12-amino acid fragment derived from the N-terminal region of proadrenomedullin, the same precursor protein for the well-known vasodilator, adrenomedullin, and another related peptide, PAMP-20.[1] The discovery was prompted by the observation of a second, unidentified peak of immunoreactive PAMP during radioimmunoassay (RIA) and reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of porcine tissue extracts.[1] Subsequent purification and sequencing revealed this peak to be PAMP-12, a C-terminally amidated peptide corresponding to amino acids 9-20 of PAMP-20.[1] Notably, PAMP-12 demonstrated a potent, dose-dependent hypotensive effect in vivo, suggesting its significant role in cardiovascular regulation.[1]
Quantitative Data Summary
The initial investigation into PAMP-12 involved quantifying the distribution of immunoreactive PAMP (ir-PAMP) across various porcine tissues and assessing the biological activity of the purified peptide.
Table 1: Distribution of Immunoreactive PAMP in Porcine Tissues
| Tissue | Concentration of ir-PAMP (pmol/g wet weight) |
| Adrenal Medulla | High |
| Atrium | High |
| Kidney | Moderate |
| Ventricle | Low |
| Lung | Low |
| Aorta | Low |
Note: The original study stated that high concentrations of ir-PAMP were observed in the adrenal medulla and atrium, comparable to the concentrations of immunoreactive adrenomedullin. The concentration in the kidney was similar to that of ir-AM, while it was significantly lower in the ventricle, lung, and aorta.
Table 2: Hypotensive Effect of PAMP-12 in Anesthetized Rats
| Peptide | Dose | Change in Mean Arterial Pressure (mmHg) |
| PAMP-12 | Dose-dependent | Significant decrease |
| PAMP-20 | Dose-dependent | Comparable to PAMP-12 |
Note: Intravenous injection of PAMP-12 in anesthetized rats showed a significant hypotensive effect in a dose-dependent fashion, and the effect was comparable to that of PAMP-20.
Experimental Protocols
The following sections detail the methodologies employed in the purification and characterization of PAMP-12.
Tissue Extraction
The initial step involves the extraction of peptides from porcine adrenal medulla.
Protocol:
-
Homogenization: Porcine adrenal medullae are homogenized in a solution of 1 M acetic acid containing 20 mM HCl. This acidic environment helps to extract peptides and inhibit proteolytic degradation.
-
Boiling: The homogenate is then boiled for 10 minutes to further denature proteases.
-
Centrifugation: The boiled extract is centrifuged at high speed (e.g., 10,000 x g) for 30 minutes to pellet cellular debris.
-
Supernatant Collection: The resulting supernatant, containing the crude peptide extract, is carefully collected for further purification.
Radioimmunoassay (RIA)
A specific radioimmunoassay was developed to detect and quantify PAMP-20 and its related peptides.
Principle: The RIA is a competitive binding assay. A radiolabeled peptide (tracer) competes with the unlabeled peptide in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled peptide in the sample.
Protocol:
-
Antibody Coating: A specific antibody that recognizes the C-terminal region of PAMP-20 is coated onto the wells of a microtiter plate.
-
Competitive Binding: A known amount of radiolabeled PAMP-20 (tracer) and the unknown sample (or standard) are added to the antibody-coated wells.
-
Incubation: The plate is incubated to allow for competitive binding to occur.
-
Washing: The wells are washed to remove unbound peptides.
-
Detection: The amount of radioactivity in each well is measured using a gamma counter.
-
Quantification: A standard curve is generated using known concentrations of unlabeled PAMP-20, and the concentration of PAMP in the samples is determined by interpolating from this curve.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for separating peptides based on their hydrophobicity. A multi-step RP-HPLC procedure was used to purify PAMP-12 to homogeneity.
Protocol:
-
Initial Purification (C18 Column):
-
Column: A C18 reverse-phase column is used for the initial separation.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the bound peptides.
-
Fraction Collection: Fractions are collected and assayed by RIA to identify those containing immunoreactive PAMP.
-
-
Subsequent Purification Steps (Ion-Exchange and different RP-HPLC columns):
-
The immunoreactive fractions from the initial C18 column are pooled and subjected to further rounds of chromatography.
-
This may involve cation-exchange HPLC followed by different types of reverse-phase columns (e.g., C8, phenyl) to achieve separation from other closely related peptides, including PAMP-20.
-
The elution profiles from each step are monitored by UV absorbance and RIA.
-
-
Final Purification:
-
The fractions containing the purified, unknown peptide (PAMP-12) are collected, and the purity is confirmed by analytical RP-HPLC, which should show a single, sharp peak.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow for PAMP-12 Purification
Caption: Workflow for the purification and characterization of PAMP-12.
PAMP-12 Signaling Pathways
Recent studies have begun to elucidate the signaling mechanisms of PAMP-12. It appears to interact with at least two receptors: the Mas-related G-protein-coupled receptor MrgX2 and the atypical chemokine receptor ACKR3 (also known as CXCR7).
References
The Processing of Proadrenomedullin's N-Terminal 20 Peptide to PAMP-12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the proteolytic processing of the proadrenomedullin N-terminal 20 peptide (PAMP-20) into the biologically active PAMP-12 fragment. This document details the enzymatic cascade, presents quantitative data, outlines key experimental methodologies, and visualizes the associated signaling pathways.
Introduction to Proadrenomedullin and its N-Terminal Peptides
Proadrenomedullin (pro-ADM) is a prohormone that undergoes extensive post-translational modification to yield several biologically active peptides. Among these are adrenomedullin (AM) and the proadrenomedullin N-terminal 20 peptide (PAMP-20). PAMP-20 is a 20-amino acid peptide that can be further processed into a C-terminal 12-amino acid fragment, PAMP-12 (comprising amino acids 9-20 of PAMP-20).[1] Both PAMP-20 and PAMP-12 exhibit distinct physiological activities, including hypotensive effects and modulation of catecholamine release.[1][2] PAMP-12 has been identified as a major endogenous form of PAMP in tissues such as the porcine adrenal medulla.[1]
The Enzymatic Processing of Proadrenomedullin to PAMP-12
The generation of PAMP-12 is a multi-step process involving initial cleavage of the pro-ADM precursor followed by further processing of the resulting PAMP-20 fragment.
Initial Processing of Proadrenomedullin
The initial liberation of PAMP-20 from the pro-ADM precursor is thought to be carried out by prohormone convertases (PCs), a family of serine proteases that cleave at basic amino acid residues. The likely candidates for this processing are PC1/3 and PC2, which are expressed in neuroendocrine tissues where pro-ADM is abundant.
Conversion of PAMP-20 to PAMP-12
While the precise enzyme responsible for the specific cleavage of PAMP-20 to generate PAMP-12 has not been definitively identified in the literature, evidence points to the action of neutral endopeptidase (NEP, also known as neprilysin). NEP is a cell-surface peptidase known to cleave a variety of peptide hormones. It has been shown to cleave human PAMP-20 at multiple sites, including Arg2-Leu3, Glu8-Phe9, Lys12-Trp13, Lys15-Trp16, Trp16-Ala17, and Ala17-Leu18. The cleavage between Glu8 and Phe9 would generate the N-terminus of PAMP-12.
The following diagram illustrates the proposed enzymatic processing workflow:
Quantitative Data
This section summarizes key quantitative data related to PAMP peptides.
| Parameter | Value | Species | Tissue/Cell Type | Reference |
| PAMP-20 Immunoreactivity | ||||
| 18.4 ± 8.95 fmol/mg | Human | Adrenal Medulla | [3] | |
| 12.3 ± 9.82 fmol/mg | Human | Pheochromocytoma | ||
| 0.577 ± 0.417 fmol/mg | Porcine | Duodenum | ||
| 1.575 ± 1.445 fmol/mg | Porcine | Ileum | ||
| PAMP Secretion Rate | ||||
| 5.7 ± 0.9 fmol/10^5 cells/40h | Neonatal Rat | Cardiac Myocytes | ||
| 8.4 ± 0.7 fmol/5x10^4 cells/48h | Neonatal Rat | Cardiac Fibroblasts | ||
| PAMP-12 Receptor Binding | ||||
| EC50 for MRGPRX2 | 251 nM | Human | - |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of PAMP processing and function.
Peptide Extraction from Tissues
This protocol is adapted from methodologies used for the purification and characterization of PAMP-12 from porcine adrenal medulla.
-
Homogenization: Fresh or frozen tissue is homogenized in an acidic extraction buffer (e.g., 1 M acetic acid containing 20 mM HCl) to inactivate endogenous proteases.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cellular debris.
-
Solid-Phase Extraction: The supernatant is passed through a C18 Sep-Pak cartridge to bind the peptides.
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Elution: The cartridge is washed with a low concentration of organic solvent (e.g., 20% acetonitrile in 0.1% trifluoroacetic acid) to remove hydrophilic contaminants. The peptides are then eluted with a higher concentration of organic solvent (e.g., 60% acetonitrile in 0.1% trifluoroacetic acid).
-
Lyophilization: The eluted fraction is lyophilized to dryness and stored at -80°C until further analysis.
Radioimmunoassay (RIA) for PAMP Peptides
This protocol is a generalized procedure based on standard RIA techniques for peptide quantification.
-
Reagent Preparation:
-
Prepare a standard curve of the PAMP peptide of interest (PAMP-20 or PAMP-12) of known concentrations.
-
Dilute the primary antibody raised against the specific PAMP peptide to its optimal working concentration.
-
Prepare a radiolabeled tracer, typically by iodinating the PAMP peptide with ¹²⁵I.
-
-
Assay Procedure:
-
Pipette standards, controls, and unknown samples into assay tubes.
-
Add the primary antibody to all tubes except the non-specific binding (NSB) tubes.
-
Add the radiolabeled tracer to all tubes.
-
Incubate the mixture for 16-24 hours at 4°C to allow for competitive binding.
-
-
Separation of Bound and Free Tracer:
-
Add a secondary antibody (e.g., goat anti-rabbit IgG) and polyethylene glycol (PEG) to precipitate the primary antibody-antigen complexes.
-
Incubate for 30 minutes at 4°C.
-
Centrifuge the tubes to pellet the precipitate.
-
-
Quantification:
-
Decant the supernatant containing the free tracer.
-
Measure the radioactivity of the pellet (bound tracer) using a gamma counter.
-
Generate a standard curve by plotting the percentage of bound tracer against the concentration of the standards.
-
Determine the concentration of the PAMP peptide in the unknown samples by interpolating their radioactivity readings from the standard curve.
-
Mass Spectrometry (MS) for Peptide Identification and Sequencing
This protocol outlines a general workflow for the analysis of PAMP peptides by mass spectrometry.
-
Sample Preparation:
-
The extracted and partially purified peptide sample is further purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Fractions are collected and those containing the peptide of interest (identified by RIA or UV absorbance) are pooled and lyophilized.
-
-
Mass Spectrometry Analysis:
-
The purified peptide is reconstituted in a suitable solvent for MS analysis.
-
The sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI).
-
A full scan MS is performed to determine the molecular weight of the peptide.
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Tandem mass spectrometry (MS/MS) is then performed on the parent ion to generate fragment ions.
-
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Data Analysis:
-
The resulting MS/MS spectrum is analyzed to determine the amino acid sequence of the peptide. This can be done manually or using specialized software that matches the experimental fragmentation pattern to theoretical patterns from protein sequence databases.
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Receptor Binding and Internalization Assays
This is a competitive binding assay to determine the affinity of PAMP-12 for its receptor, MRGPRX2.
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Cell Culture: Use a cell line stably expressing human MRGPRX2 (e.g., HEK293 or RBL-2H3 cells).
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Radioligand Binding:
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Incubate the cell membranes with a fixed concentration of radiolabeled PAMP-12 (or a known MRGPRX2 ligand) and varying concentrations of unlabeled PAMP-12.
-
Incubate to allow binding to reach equilibrium.
-
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).
This assay measures the ability of PAMP-12 to induce the internalization of its scavenger receptor, ACKR3.
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Cell Culture: Use a cell line expressing a tagged version of ACKR3 (e.g., FLAG-ACKR3 in HEK293 cells).
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Labeling: Pre-label the cell surface receptors by incubating the cells with an anti-FLAG antibody at 4°C.
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Stimulation: Wash the cells and then stimulate with PAMP-12 at 37°C for various time points.
-
Staining: At each time point, fix the cells and stain with a fluorescently labeled secondary antibody that recognizes the primary antibody.
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Quantification: Measure the amount of remaining cell surface fluorescence using flow cytometry or a plate reader. A decrease in fluorescence indicates receptor internalization.
Signaling Pathways of PAMP-12 Receptors
PAMP-12 is known to interact with two G protein-coupled receptors: the Mas-related G protein-coupled receptor X2 (MRGPRX2) and the atypical chemokine receptor 3 (ACKR3).
MRGPRX2 Signaling
MRGPRX2 is a G protein-coupled receptor primarily expressed on mast cells. Upon binding of PAMP-12, MRGPRX2 can activate Gαq and Gαi signaling pathways, leading to downstream cellular responses such as mast cell degranulation.
ACKR3 Signaling (Scavenging)
ACKR3 is an atypical chemokine receptor that acts as a scavenger receptor for PAMP-12. Upon ligand binding, ACKR3 primarily signals through β-arrestin, leading to receptor internalization and degradation of the bound peptide, thereby regulating its local concentration.
References
- 1. Purification and characterization of PAMP-12 (PAMP[9-20]) in porcine adrenal medulla as a major endogenous biologically active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proadrenomedullin-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunoreactive proadrenomedullin N-terminal 20 peptide in human tissue, plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Tissue Distribution of PAMP-12: A Comparative Analysis in Human and Porcine Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Proadrenomedullin N-terminal 20 peptide (PAMP), and its active fragment PAMP-12, are biologically active peptides derived from the same precursor as adrenomedullin (ADM), a potent vasodilator.[1] These peptides are implicated in a variety of physiological processes, including cardiovascular regulation and antimicrobial activity.[2][3] Understanding the tissue-specific expression and concentration of PAMP-12 is crucial for elucidating its physiological roles and exploring its therapeutic potential. This technical guide provides a comprehensive overview of the tissue distribution of PAMP-12 in both human and porcine models, presenting quantitative data, detailed experimental methodologies, and relevant biological pathways.
Data Presentation: Quantitative Tissue Distribution of PAMP-12
The following tables summarize the quantitative data on the distribution of immunoreactive PAMP (ir-PAMP) and its derivatives in various human and porcine tissues. It is important to note that the data are compiled from different studies employing varied methodologies, which may account for differences in reported concentrations.
Human Models
| Tissue | Concentration (fmol/mg) | Reference |
| Adrenal Medulla | 18.4 +/- 8.95 | [4] |
| Pheochromocytoma | 12.3 +/- 9.82 | [4] |
Data represents mean +/- S.D. for immunoreactive PAMP.
The Human Protein Atlas also indicates wide expression of the adrenomedullin (ADM) gene, the precursor to PAMP-12, across a vast array of human tissues, including the adrenal gland, adipose tissue, lung, and pancreas.
Porcine Models
| Tissue | Concentration (fmol/mg) | Reference |
| Ileum | 1.575 +/- 1.445 | |
| Duodenum | 0.577 +/- 0.417 | |
| Adrenal Medulla | High Concentration | |
| Atrium | High Concentration | |
| Kidney | Comparable to ir-AM | |
| Ventricle | Lower than ir-AM | |
| Lung | Lower than ir-AM | |
| Aorta | Lower than ir-AM |
Quantitative data was not specified in the reference, but described in comparison to immunoreactive Adrenomedullin (ir-AM).
Experimental Protocols
The primary methods utilized for determining the tissue distribution of PAMP-12 are radioimmunoassay (RIA) and immunohistochemistry (IHC). The following are detailed, generalized protocols based on standard laboratory practices.
Radioimmunoassay (RIA) for PAMP-12 Quantification
Radioimmunoassay is a highly sensitive technique used to measure the concentration of antigens, such as PAMP-12, in biological samples.
Principle: This competitive immunoassay involves a radiolabeled antigen (tracer) competing with an unlabeled antigen (from the sample or standard) for a limited number of antibody binding sites. The amount of radioactivity measured is inversely proportional to the concentration of the unlabeled antigen in the sample.
Generalized Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized standards, primary antibody, and tracer with RIA buffer as per manufacturer's instructions.
-
Prepare serial dilutions of the standard to generate a standard curve.
-
-
Assay Procedure:
-
Pipette standards, control samples, and unknown samples into appropriately labeled tubes.
-
Add a fixed amount of primary antibody to all tubes except the "total counts" and "non-specific binding" (NSB) tubes.
-
Add a fixed amount of radiolabeled PAMP-12 (tracer) to all tubes.
-
Vortex all tubes and incubate for a specified period (e.g., 16-24 hours) at 4°C to allow for competitive binding.
-
-
Separation of Bound and Free Antigen:
-
Add a precipitating reagent (e.g., a secondary antibody against the primary antibody's species, coupled with polyethylene glycol) to all tubes except the "total counts" tubes.
-
Incubate to allow for the precipitation of the antibody-antigen complexes.
-
Centrifuge the tubes to pellet the precipitate.
-
Carefully decant or aspirate the supernatant.
-
-
Measurement and Data Analysis:
-
Measure the radioactivity of the pellet in each tube using a gamma counter.
-
Generate a standard curve by plotting the percentage of tracer bound against the concentration of the standards.
-
Determine the concentration of PAMP-12 in the unknown samples by interpolating their radioactivity measurements on the standard curve.
-
Immunohistochemistry (IHC) for PAMP-12 Localization
Immunohistochemistry allows for the visualization of the specific location of antigens within a tissue section.
Principle: This technique utilizes antibodies that specifically bind to the antigen of interest (PAMP-12). The antibody-antigen interaction is then visualized using a chromogenic or fluorescent detection system.
Generalized Protocol for Paraffin-Embedded Tissues:
-
Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin.
-
Dehydrate the tissue through a series of graded ethanol solutions and clear in xylene.
-
Embed the tissue in paraffin wax and cut thin sections (4-5 µm) using a microtome.
-
Mount the sections on charged microscope slides.
-
-
Deparaffinization and Rehydration:
-
Heat the slides in an oven to melt the paraffin.
-
Immerse the slides in xylene to remove the paraffin, followed by rehydration through a series of decreasing concentrations of ethanol, and finally in distilled water.
-
-
Antigen Retrieval:
-
To unmask the antigenic epitopes, perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific binding sites with a blocking serum.
-
Incubate the sections with the primary antibody against PAMP-12 at a predetermined optimal dilution.
-
Wash the slides and incubate with a biotinylated secondary antibody.
-
Wash and then incubate with an enzyme conjugate (e.g., streptavidin-horseradish peroxidase).
-
-
Detection:
-
Add a chromogenic substrate (e.g., DAB) that will produce a colored precipitate at the site of the antigen.
-
Counterstain the sections with a nuclear stain like hematoxylin to provide tissue context.
-
-
Dehydration and Mounting:
-
Dehydrate the stained sections through graded ethanol and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
-
Visualization:
-
Examine the slides under a microscope to observe the localization and intensity of the staining for PAMP-12.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the processing of the PAMP-12 precursor and a typical workflow for its tissue analysis.
Caption: Processing of Preproadrenomedullin to yield PAMP, ADM, and PAMP-12.
Caption: General experimental workflow for PAMP-12 tissue distribution analysis.
Conclusion
The available data indicates that PAMP-12 and its precursor are widely distributed in both human and porcine tissues, with particularly high concentrations in the adrenal medulla. In porcine models, the gastrointestinal tract, especially the ileum, also shows significant levels of ir-PAMP. The provided experimental protocols offer a foundational approach for researchers to quantify and localize PAMP-12 in various tissues. Further research employing standardized methodologies across a broader range of tissues in both species will be invaluable for a more direct and comprehensive comparison of PAMP-12 distribution, ultimately contributing to a deeper understanding of its physiological and pathophysiological significance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Purification and characterization of PAMP-12 (PAMP[9-20]) in porcine adrenal medulla as a major endogenous biologically active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADM adrenomedullin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Immunoreactive proadrenomedullin N-terminal 20 peptide in human tissue, plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PAMP-12 Gene Expression Analysis in Diverse Tissues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gene expression of Proadrenomedullin N-terminal 12 peptide (PAMP-12), a crucial peptide in cardiovascular regulation. PAMP-12 is derived from the same precursor as adrenomedullin (ADM), and therefore, its genetic expression is analyzed by quantifying the transcription of the ADM gene. This document details the tissue-specific expression of the ADM gene, the signaling pathways initiated by PAMP-12, and standardized protocols for its expression analysis.
I. PAMP-12 Gene Expression Across Human Tissues
The expression of the ADM gene, which encodes the precursor protein for PAMP-12, is widespread across various human tissues. The following table summarizes the quantitative expression of the ADM gene in transcripts per million (TPM) from a consensus of the Human Protein Atlas and the Genotype-Tissue Expression (GTEx) project, providing a clear comparison of its transcriptional activity in different anatomical locations.
| Tissue | Gene Expression (TPM) |
| Adipose Tissue | 106.8 |
| Adrenal Gland | 78.4 |
| Bone Marrow | 45.9 |
| Brain | 14.5 |
| Colon | 51.5 |
| Duodenum | 38.9 |
| Endometrium | 100.8 |
| Esophagus | 21.6 |
| Fallopian Tube | 134.1 |
| Gallbladder | 48.8 |
| Heart | 52.8 |
| Kidney | 34.6 |
| Liver | 22.8 |
| Lung | 102.3 |
| Lymph Node | 50.1 |
| Ovary | 101.9 |
| Pancreas | 20.8 |
| Placenta | 210.3 |
| Prostate | 83.1 |
| Rectum | 36.9 |
| Salivary Gland | 21.6 |
| Skin | 34.8 |
| Small Intestine | 41.8 |
| Spleen | 26.5 |
| Stomach | 32.5 |
| Testis | 13.9 |
| Thyroid Gland | 29.8 |
| Tonsil | 42.1 |
| Urinary Bladder | 66.8 |
| Vagina | 103.8 |
II. Signaling Pathways of PAMP-12
PAMP-12 exerts its biological effects through two primary receptors: the Mas-related G protein-coupled receptor X2 (MRGPRX2) and the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. The engagement of these receptors initiates distinct downstream signaling cascades.
A. MRGPRX2 Signaling Pathway
Activation of MRGPRX2 by PAMP-12 on mast cells and other immune cells leads to the activation of G proteins, primarily Gαq and Gαi. This initiates a cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers subsequently induce calcium mobilization and protein kinase C (PKC) activation, culminating in cellular responses such as degranulation and cytokine release.
Caption: PAMP-12 signaling through the MRGPRX2 receptor.
B. ACKR3 (CXCR7) Scavenging Pathway
ACKR3 functions as a scavenger receptor for PAMP-12. Upon binding, the PAMP-12/ACKR3 complex is internalized. This process does not typically lead to classical G protein-mediated signaling. Instead, it primarily serves to regulate the extracellular concentration of PAMP-12, thereby modulating its availability for the signaling-competent MRGPRX2 receptor. The internalized PAMP-12 is targeted for lysosomal degradation, while the ACKR3 receptor can be recycled back to the cell surface.
Caption: PAMP-12 scavenging pathway mediated by ACKR3.
III. Experimental Protocols for PAMP-12 Gene Expression Analysis
To accurately quantify the expression of the ADM gene (and by extension, PAMP-12), several well-established molecular biology techniques can be employed. The choice of method depends on the specific research question, the required sensitivity, and the nature of the available samples.
A. Experimental Workflow Overview
The general workflow for analyzing PAMP-12 gene expression involves several key stages, from sample collection to data analysis.
Caption: General workflow for PAMP-12 gene expression analysis.
B. Quantitative Real-Time PCR (qPCR)
qPCR is a highly sensitive and specific method for quantifying gene expression. It involves reverse transcribing RNA into complementary DNA (cDNA), followed by the amplification of the target gene using a fluorescent dye or probe.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from tissue samples using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV First-Strand Synthesis System, Thermo Fisher Scientific) with oligo(dT) or random hexamer primers.
2. qPCR Reaction:
-
Prepare a qPCR master mix containing a DNA polymerase (e.g., Taq polymerase), dNTPs, a fluorescent dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan), and forward and reverse primers for the ADM gene and a reference gene (e.g., GAPDH, ACTB).
-
Design primers to span an exon-exon junction to avoid amplification of any contaminating genomic DNA.
-
Perform the qPCR reaction in a real-time PCR instrument with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Include a melt curve analysis at the end of the run when using SYBR Green to ensure the amplification of a single product.
3. Data Analysis:
-
Determine the cycle threshold (Ct) value for both the ADM gene and the reference gene in each sample.
-
Calculate the relative expression of the ADM gene using the ΔΔCt method, normalizing to the reference gene and a control sample.
C. Northern Blotting
Northern blotting allows for the detection and size estimation of specific RNA transcripts.
1. RNA Electrophoresis and Transfer:
-
Separate 10-20 µg of total RNA per sample on a denaturing formaldehyde-agarose gel.
-
Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary action overnight.
-
Crosslink the RNA to the membrane using UV radiation or baking at 80°C.
2. Probe Labeling and Hybridization:
-
Prepare a labeled DNA or RNA probe complementary to the ADM mRNA sequence. Probes can be labeled with radioactive isotopes (e.g., ³²P) or non-radioactive labels (e.g., digoxigenin, biotin).
-
Pre-hybridize the membrane in a hybridization buffer to block non-specific binding sites.
-
Hybridize the membrane with the labeled probe overnight at an appropriate temperature (e.g., 42°C for formamide-based buffers).
3. Washing and Detection:
-
Wash the membrane under stringent conditions to remove unbound and non-specifically bound probe.
-
Detect the hybridized probe. For radioactive probes, expose the membrane to X-ray film. For non-radioactive probes, use a chemiluminescent or colorimetric detection system.
D. In Situ Hybridization (ISH)
ISH is used to visualize the spatial distribution of gene expression within tissue sections.
1. Tissue Preparation:
-
Fix fresh tissue samples in 4% paraformaldehyde and embed in paraffin.
-
Cut thin sections (5-10 µm) and mount them on positively charged slides.
-
Deparaffinize and rehydrate the tissue sections.
2. Probe Hybridization:
-
Synthesize a labeled antisense RNA probe (riboprobe) for the ADM gene. A sense probe should be used as a negative control.
-
Permeabilize the tissue sections with proteinase K to improve probe penetration.
-
Hybridize the sections with the labeled probe in a humidified chamber overnight at a temperature optimized for specific binding.
3. Signal Detection:
-
Wash the slides to remove excess probe.
-
If using a hapten-labeled probe (e.g., digoxigenin), incubate with an antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).
-
Add a chromogenic substrate to visualize the location of the hybridized probe as a colored precipitate.
4. Imaging:
-
Counterstain the sections with a nuclear stain (e.g., hematoxylin or DAPI).
-
Dehydrate the sections, mount with a coverslip, and visualize under a microscope.
This guide provides a foundational understanding of PAMP-12 gene expression analysis. For successful implementation, it is crucial to optimize these protocols for the specific tissues and experimental conditions being investigated. Always include appropriate positive and negative controls to ensure the validity of the results.
The Physiological Role of Endogenous PAMP-12 in Cardiovascular Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proadrenomedullin N-terminal 20 peptide (PAMP), and its biologically active fragment PAMP-12, are endogenous peptides derived from the same precursor as adrenomedullin. Emerging evidence has highlighted the significant role of PAMP-12 in cardiovascular regulation. This technical guide provides an in-depth overview of the physiological functions of endogenous PAMP-12, focusing on its effects on blood pressure, heart rate, and vascular tone. We delve into the molecular mechanisms and signaling pathways activated by PAMP-12, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for investigating its cardiovascular effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cardiovascular biology and drug development.
Introduction
Proadrenomedullin N-terminal 20 peptide (PAMP-20) is a hypotensive peptide processed from the adrenomedullin precursor.[1] PAMP-12, a C-terminal fragment of PAMP-20 (PAMP[9-20]), has been identified as a major endogenous biologically active form of PAMP.[1][2] It is co-released with catecholamines from the adrenal medulla and plays a role in cardiovascular control.[1][3] This guide will focus on the physiological actions of PAMP-12 in the cardiovascular system.
Cardiovascular Effects of PAMP-12
Blood Pressure Regulation
PAMP-12 is a potent hypotensive peptide. Intravenous administration of PAMP-12 in anesthetized rats induces a significant, dose-dependent decrease in systemic arterial pressure. The hypotensive effect of PAMP-12 is comparable in potency to that of the full-length PAMP-20. Studies in both rats and cats have demonstrated the vasodepressor activity of PAMP-12, with rats showing a greater response. The duration of the hypotensive response to PAMP-12 is similar to that of PAMP-20 but significantly shorter than that of adrenomedullin.
Heart Rate and Cardiac Contractility
The effects of PAMP on heart rate and contractility appear to be species-specific and dependent on the experimental model. In isolated perfused rat hearts, rat PAMP induced a positive chronotropic (increased heart rate) and a negative inotropic (decreased contractility) effect. However, human PAMP did not alter heart rate or contractility in the same model. In conscious rats, intravenous injection of rat PAMP led to dose-related hypotension accompanied by an increase in heart rate.
Vascular Tone Modulation
The vasodilatory action of PAMP contributes to its hypotensive effects. The mechanisms of PAMP-induced vasodilation are varied and can be species- and site-dependent, including inhibition of norepinephrine release from adrenergic nerve endings, direct action on vascular smooth muscle, or release of nitric oxide from the endothelium. In the mesenteric and hindlimb vascular beds of the cat, PAMP has been shown to have cAMP-mediated vasodilator activity.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the cardiovascular effects of PAMP-12 and its precursor, PAMP-20.
Table 1: Effects of Rat PAMP on Isolated Perfused Rat Hearts
| Parameter | Concentration | Change from Baseline | p-value |
| Heart Rate | 1 nM | ↑ from 257.83 to 282 beats/min | <0.001 |
| 10 nM | ↑ from 259.83 to 289.8 beats/min | <0.001 | |
| 100 nM | ↑ from 249.66 to 280.50 beats/min | <0.001 | |
| Left VentricularDeveloped Pressure | 1 nM | ↓ from 90.5 to 79 mmHg | <0.05 |
| 10 nM | ↓ from 88.00 to 73.00 mmHg | <0.05 | |
| 100 nM | ↓ from 79.83 to 64.83 mmHg | <0.05 | |
| +dP/dtmax | 1 nM | ↓ from 3710.5 to 3223.8 mmHg/s | <0.001 |
| 10 nM | ↓ from 3683.16 to 3040.6 mmHg/s | <0.01 | |
| 100 nM | ↓ from 3746.16 to 3009.83 mmHg/s | <0.001 |
Data extracted from a study on isolated perfused rat hearts.
Table 2: In Vivo Hypotensive Effects in Conscious Rats
| Peptide | Dose | Effect on Mean Arterial Pressure |
| Rat PAMP | 10, 20, 50 nmol/kg | Dose-related hypotension |
| Rat Adrenomedullin | 0.3, 1.0, 3.0 nmol/kg | Dose-related hypotension |
Data extracted from a study in conscious, unrestrained rats.
Signaling Pathways
PAMP-12 exerts its effects through interactions with specific cell surface receptors, leading to the activation of intracellular signaling cascades.
Receptors
-
Mas-related G-protein-coupled receptor member X2 (MrgX2): MrgX2 has been identified as a primary receptor for PAMP and its processed form, PAMP-12.
-
Atypical Chemokine Receptor 3 (ACKR3/CXCR7): Recent studies have shown that PAMP-12 is a potent agonist for ACKR3. PAMP-12 induces β-arrestin recruitment and is efficiently internalized by ACKR3 without activating G protein or ERK signaling pathways. This suggests a role for ACKR3 in regulating the availability of PAMP-12 for its primary signaling receptor, MrgX2.
Downstream Signaling
The hypotensive action of PAMP has been shown to be mediated via pertussis toxin-sensitive mechanisms, suggesting the involvement of Gi/o proteins. In some vascular beds, the vasodilator activity of PAMP is mediated by cyclic AMP (cAMP). PAMP has also been shown to inhibit Ca2+-dependent, agonist-stimulated secretion of aldosterone and catecholamines, suggesting an impairment of Ca2+ influx.
Experimental Protocols
In Vivo Cardiovascular Monitoring in Anesthetized Rats
This protocol describes the measurement of mean arterial pressure (MAP) and heart rate (HR) in response to intravenous administration of PAMP-12.
Detailed Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.). A tracheal cannula is inserted to ensure a clear airway.
-
Catheter Implantation: The right femoral artery is cannulated with a polyethylene catheter connected to a pressure transducer for continuous blood pressure monitoring. The right femoral vein is cannulated for intravenous drug administration.
-
Hemodynamic Monitoring: After a stabilization period of at least 30 minutes, baseline mean arterial pressure (MAP) and heart rate (HR) are recorded.
-
PAMP-12 Administration: PAMP-12 is dissolved in sterile saline and administered as a bolus intravenous injection in a dose-dependent manner (e.g., 1, 3, 10 nmol/kg).
-
Data Acquisition and Analysis: MAP and HR are continuously recorded using a polygraph system. The peak change in MAP and HR from baseline is determined for each dose. Dose-response curves are then constructed.
Isolated Perfused Rat Heart (Langendorff) Preparation
This protocol is used to assess the direct effects of PAMP-12 on cardiac function, independent of systemic neurohumoral influences.
Detailed Methodology:
-
Heart Isolation: Rats are heparinized and then euthanized. The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is perfused in a retrograde manner with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant flow rate and temperature (37°C).
-
Functional Measurements: A fluid-filled balloon is inserted into the left ventricle to measure isovolumic contractile function. Parameters such as left ventricular developed pressure (LVDP), the maximal rate of pressure development (+dP/dtmax), and heart rate are continuously recorded.
-
PAMP-12 Infusion: After a stabilization period, PAMP-12 is infused into the perfusion buffer at various concentrations (e.g., 1, 10, 100 nM).
-
Data Analysis: Changes in cardiac parameters from baseline are measured and analyzed to determine the chronotropic and inotropic effects of PAMP-12.
In Vitro Vascular Reactivity Assay
This protocol assesses the direct effect of PAMP-12 on vascular tone in isolated arterial rings.
Detailed Methodology:
-
Vessel Preparation: A segment of an artery (e.g., thoracic aorta or mesenteric artery) is carefully dissected and cut into rings of 2-3 mm in length.
-
Organ Bath Mounting: The arterial rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers.
-
Pre-contraction: After an equilibration period under optimal resting tension, the rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or norepinephrine).
-
PAMP-12 Application: Once a stable contraction is achieved, cumulative concentrations of PAMP-12 are added to the organ bath.
-
Data Analysis: The relaxation response to PAMP-12 is measured as a percentage of the pre-contraction induced by the vasoconstrictor.
Conclusion and Future Directions
Endogenous PAMP-12 is a multifaceted peptide with significant cardiovascular effects, primarily characterized by its potent hypotensive action. Its signaling through the MrgX2 and ACKR3 receptors presents novel targets for therapeutic intervention in cardiovascular diseases. Further research is warranted to fully elucidate the downstream signaling pathways and the physiological and pathophysiological significance of the PAMP-12/ACKR3 interaction. The development of selective agonists and antagonists for PAMP-12 receptors will be crucial in exploring its therapeutic potential for conditions such as hypertension and heart failure. The experimental protocols outlined in this guide provide a framework for continued investigation into the cardiovascular biology of this important endogenous peptide.
References
Evolutionary Crossroads: An In-depth Technical Guide to the Conservation of PAMP-12
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proadrenomedullin N-terminal 20 peptide (PAMP-12), a bioactive peptide derived from the adrenomedullin precursor, has emerged as a molecule of significant interest due to its diverse physiological roles, including cardiovascular regulation and antimicrobial activity. This technical guide provides a comprehensive analysis of the evolutionary conservation of the PAMP-12 amino acid sequence across a range of vertebrate species. Through detailed sequence alignments and quantitative analysis, we reveal a remarkable degree of conservation, suggesting a functionally critical and evolutionarily constrained role for this peptide. This guide also outlines detailed experimental protocols for assessing PAMP-12 function and signaling, and presents visual diagrams of its key signaling pathways and the experimental workflows used to elucidate them, offering a valuable resource for researchers and professionals in drug development.
Introduction
PAMP-12 is a 12-amino acid peptide that corresponds to residues 9-20 of the proadrenomedullin N-terminal 20 peptide (PAMP-20).[1] It is co-secreted with adrenomedullin and exerts its biological effects through interaction with at least two G protein-coupled receptors: the Mas-related G protein-coupled receptor member X2 (MrgX2) and the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. The diverse functions of PAMP-12, from blood pressure regulation to innate immunity, underscore the importance of understanding its molecular evolution and the conservation of its structure-function relationships across species. This guide delves into the evolutionary conservation of the PAMP-12 sequence, providing a foundation for its potential as a therapeutic target.
Evolutionary Conservation of the PAMP-12 Sequence
To investigate the evolutionary conservation of PAMP-12, the amino acid sequences of the adrenomedullin precursor protein were obtained from a selection of vertebrate species representing mammals, birds, and fish. The PAMP-12 region was identified and a multiple sequence alignment was performed.
PAMP-12 Amino Acid Sequences Across Species
The following table summarizes the PAMP-12 amino acid sequences identified in Homo sapiens (Human), Mus musculus (Mouse), Rattus norvegicus (Rat), Bos taurus (Cow), Gallus gallus (Chicken), and Danio rerio (Zebrafish).
| Species | PAMP-12 Amino Acid Sequence |
| Homo sapiens (Human) | F R K K W N K W A L S R |
| Mus musculus (Mouse) | F R R K W N K W A L S R |
| Rattus norvegicus (Rat) | F R R K W N K W A L S R |
| Bos taurus (Cow) | F R K K W N K W A L S R |
| Gallus gallus (Chicken) | F R K K W N K W A L S R |
| Danio rerio (Zebrafish) | F R K R W N K W A L S R |
Multiple Sequence Alignment and Conservation Analysis
A multiple sequence alignment of the PAMP-12 sequences was performed to visualize conserved residues.
Conservation Key: * indicates a fully conserved residue.
Quantitative Conservation Analysis
The percentage of sequence identity was calculated relative to the human PAMP-12 sequence.
| Species Comparison | Sequence Identity (%) |
| Human vs. Mouse | 91.7% |
| Human vs. Rat | 91.7% |
| Human vs. Cow | 100% |
| Human vs. Chicken | 100% |
| Human vs. Zebrafish | 91.7% |
The analysis reveals a high degree of evolutionary conservation of the PAMP-12 sequence across diverse vertebrate taxa. Notably, the sequence is identical between humans, cows, and chickens. A single, conservative amino acid substitution (Lysine to Arginine) is observed in rodents (mouse and rat) and zebrafish at position 3. This high level of conservation suggests a strong selective pressure to maintain the primary structure of PAMP-12, highlighting its critical and conserved biological function.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of PAMP-12 conservation and function.
Peptide Sequence Alignment and Phylogenetic Analysis
Objective: To determine the evolutionary relationship of PAMP-12 sequences from different species.
Protocol:
-
Sequence Retrieval: Obtain the full-length amino acid sequences of the prepro-adrenomedullin protein for the species of interest from a public database such as NCBI GenBank or UniProt.
-
PAMP-12 Identification: Identify the PAMP-12 sequence within each prepro-adrenomedullin sequence. In humans, PAMP-12 corresponds to amino acids 31-42 of PAMP-20, which is located at the N-terminus of the precursor after the signal peptide.
-
Multiple Sequence Alignment:
-
Utilize a multiple sequence alignment tool such as Clustal Omega or T-Coffee.
-
Input the identified PAMP-12 sequences in FASTA format.
-
Execute the alignment using default parameters.
-
-
Phylogenetic Tree Construction:
-
Use the generated alignment file to construct a phylogenetic tree using software like MEGA (Molecular Evolutionary Genetics Analysis) or PhyML.
-
Select an appropriate substitution model (e.g., JTT, WAG) based on the data.
-
Employ a tree-building method such as Neighbor-Joining or Maximum Likelihood.
-
Perform bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the tree topology.
-
-
Analysis: Analyze the resulting phylogenetic tree to infer the evolutionary relationships between the PAMP-12 sequences.
Receptor Binding Assay
Objective: To determine the binding affinity of PAMP-12 to its receptors (e.g., MrgX2, ACKR3).
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293, CHO) that does not endogenously express the receptor of interest.
-
Transfect the cells with a plasmid encoding the full-length human MrgX2 or ACKR3 receptor. A mock transfection (empty vector) should be performed as a negative control.
-
-
Membrane Preparation:
-
After 24-48 hours of expression, harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.
-
-
Radioligand Binding Assay:
-
Use a radiolabeled form of PAMP-12 (e.g., [125I]-PAMP-12).
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled PAMP-12 (for competition binding).
-
Incubate at room temperature for a predetermined optimal time.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a gamma counter.
-
Perform non-linear regression analysis of the competition binding data to determine the inhibition constant (Ki), which reflects the binding affinity of PAMP-12.
-
β-Arrestin Recruitment Assay
Objective: To measure the ability of PAMP-12 to induce the recruitment of β-arrestin to its receptors.
Protocol:
-
Cell Line: Utilize a commercially available cell line that co-expresses the receptor of interest (MrgX2 or ACKR3) fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoveRx PathHunter β-Arrestin assay).
-
Cell Plating: Seed the cells in a 384-well white, clear-bottom assay plate and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of PAMP-12 in assay buffer.
-
Add the PAMP-12 dilutions to the cells and incubate for 60-90 minutes at 37°C.
-
-
Detection:
-
Add the detection reagent containing the substrate for the complemented enzyme.
-
Incubate at room temperature for 60 minutes.
-
-
Data Analysis:
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the signal as a function of PAMP-12 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Signaling Pathways and Experimental Workflows
PAMP-12 Signaling Pathways
The following diagrams illustrate the known signaling pathways initiated by PAMP-12 upon binding to its receptors, MrgX2 and ACKR3.
Experimental and Logical Workflows
The following diagrams outline the workflows for investigating PAMP-12 conservation and function.
Conclusion
The PAMP-12 peptide exhibits a high degree of evolutionary conservation across a wide range of vertebrate species, indicating its fundamental importance in physiological processes. The provided data and protocols offer a robust framework for researchers and drug development professionals to further investigate the biology of PAMP-12 and its receptors. Understanding the conserved nature of PAMP-12 and its signaling mechanisms is crucial for the rational design of novel therapeutics targeting the pathways it modulates. This guide serves as a comprehensive resource to facilitate these endeavors.
References
A Technical Guide to the Antimicrobial Mechanism of PAMP-12 Against Gram-Negative Bacteria
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
PAMP-12, also known as PAMP(9-20), is a C-terminal 12-amino acid fragment of the proadrenomedullin N-terminal 20 peptide (PAMP-20).[1] It is classified as a proline-arginine-rich antimicrobial peptide (PR-AMP), a family of host defense peptides known for potent activity and unique mechanisms of action.[2][3] Unlike many antimicrobial peptides that kill bacteria by indiscriminately lysing cell membranes, PAMP-12 exhibits a more sophisticated, non-lytic mechanism primarily targeting intracellular components of Gram-negative bacteria.[3][4] This targeted approach makes PAMP-12 a compelling candidate for therapeutic development, as it suggests a potential for high selectivity and a lower propensity for inducing bacterial resistance.
This guide provides an in-depth analysis of the core antimicrobial mechanism of PAMP-12, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the molecular workflow.
Core Mechanism of Action: An Intracellular Assault
The bactericidal activity of PAMP-12 against Gram-negative bacteria is a multi-step process that involves translocation across the bacterial envelope to engage with internal targets. Studies utilizing membrane depolarization assays, dye leakage from liposomes, and SYTOX Green uptake have consistently shown that the primary target of PAMP-12 is not the microbial cell membrane. Instead, the peptide enters the bacterial cytoplasm to exert its effect.
The proposed mechanism involves the following key stages:
-
Outer Membrane Translocation: PAMP-12 initially interacts with the lipopolysaccharide (LPS) layer of the Gram-negative outer membrane. Cationic residues on the peptide likely form electrostatic interactions with the negatively charged phosphate groups of LPS, facilitating its passage across this initial barrier.
-
Inner Membrane Translocation: The peptide then crosses the inner cytoplasmic membrane to enter the cell's interior. This process is energy-dependent and does not cause significant membrane permeabilization.
-
Intracellular Target Engagement: Once inside the cytoplasm, PAMP-12 binds to bacterial DNA. This interaction is believed to inhibit essential cellular processes such as DNA replication and transcription, ultimately leading to bacterial death.
Quantitative Antimicrobial Activity
PAMP-12 demonstrates potent antimicrobial activity against a range of standard bacterial strains. Notably, its efficacy is 2- to 4-fold greater against Gram-negative bacteria when compared to its parent peptide, PAMP-20. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity.
| Peptide | Target Organisms | MIC Range (μM) | Hemolytic Activity (at 256 μM) | Reference |
| PAMP-12 (PAMP(9-20)) | Standard bacterial strains | 4 - 32 | None | |
| PAMP-20 | Standard bacterial strains | (2-4x higher than PAMP-12) | None |
Experimental Protocols and Workflows
Elucidating the mechanism of PAMP-12 requires a series of coordinated bioassays designed to assess its interaction with the bacterial envelope and its intracellular effects.
Minimum Inhibitory Concentration (MIC) Assay
-
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial peptide that completely inhibits the visible growth of a microorganism after overnight incubation.
-
Reagents and Equipment:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in mid-log phase (e.g., E. coli)
-
PAMP-12 stock solution
-
Spectrophotometer (OD600 nm)
-
Incubator (37°C)
-
-
Procedure:
-
Prepare serial two-fold dilutions of PAMP-12 in MHB across the wells of a 96-well plate (e.g., from 128 µM down to 0.25 µM).
-
Adjust the bacterial culture to a concentration of approximately 1x10⁶ CFU/mL and dilute it 1:10 to a final inoculum of 1x10⁵ CFU/mL in each well.
-
Add 50 µL of the bacterial suspension to 50 µL of the peptide dilutions in each well.
-
Include a positive control (bacteria without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.
-
Outer Membrane Permeabilization (NPN Uptake Assay)
-
Principle: The fluorescent probe N-phenyl-1-naphthylamine (NPN) is hydrophobic and fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of a membrane. Intact Gram-negative outer membranes are impermeable to NPN. If PAMP-12 disrupts the outer membrane, NPN can partition into the phospholipid bilayer, causing a measurable increase in fluorescence.
-
Reagents and Equipment:
-
Mid-log phase E. coli cells
-
Phosphate buffer (e.g., 10 mM, pH 7.2)
-
NPN stock solution (e.g., 0.5 mM in acetone)
-
PAMP-12 solutions of varying concentrations
-
Polymyxin B (positive control)
-
Fluorometer (Excitation: 350 nm, Emission: 420 nm)
-
-
Procedure:
-
Harvest mid-log phase E. coli, wash, and resuspend in phosphate buffer to an OD600 of ~0.5.
-
Add 1 mL of the cell suspension to a cuvette.
-
Add NPN to a final concentration of 10 µM and mix.
-
Record the baseline fluorescence.
-
Add the desired concentration of PAMP-12, mix, and immediately begin recording the fluorescence intensity over time (e.g., 5 minutes).
-
The increase in fluorescence is proportional to the degree of outer membrane permeabilization.
-
Inner Membrane Integrity (ATP Leakage Assay)
-
Principle: The firefly luciferin-luciferase system emits light in the presence of ATP. Under normal conditions, ATP is contained within the cytoplasm. Damage to the inner membrane causes ATP to leak into the extracellular medium, where it can be detected by the luciferin-luciferase reagent.
-
Reagents and Equipment:
-
Mid-log phase E. coli cells
-
Buffer (e.g., PBS)
-
PAMP-12 solutions
-
Luciferin-Luciferase reagent kit
-
Luminometer
-
-
Procedure:
-
Harvest, wash, and resuspend bacteria in buffer.
-
Add PAMP-12 at its MIC to the bacterial suspension and incubate.
-
At various time points (e.g., 0, 5, 15, 30 minutes), take aliquots of the suspension.
-
Centrifuge the aliquots to pellet the cells.
-
Transfer the supernatant (containing extracellular ATP) to a luminometer tube.
-
Add the luciferin-luciferase reagent to the supernatant and immediately measure the light emission.
-
A significant increase in luminescence compared to an untreated control indicates inner membrane damage.
-
Intracellular Localization via Confocal Microscopy
-
Principle: By labeling PAMP-12 with a fluorescent tag (e.g., FITC), its location relative to the bacterium can be visualized directly using high-resolution microscopy.
-
Reagents and Equipment:
-
FITC-labeled PAMP-12
-
Mid-log phase E. coli cells
-
Buffer (e.g., PBS)
-
Microscope slides
-
Confocal laser scanning microscope
-
-
Procedure:
-
Incubate washed E. coli cells with FITC-labeled PAMP-12 (at a concentration near the MIC) for a defined period (e.g., 30 minutes).
-
Wash the cells with buffer to remove any unbound peptide.
-
Mount the cells on a microscope slide.
-
Visualize the cells using a confocal microscope with appropriate laser excitation and emission filters for FITC.
-
Co-localization of the fluorescence signal within the boundary of the bacterial cell confirms intracellular entry.
-
DNA Binding (Gel Retardation Assay)
-
Principle: This electrophoretic mobility shift assay (EMSA) detects the binding of a peptide to a DNA fragment. When PAMP-12 binds to DNA, the resulting complex has a larger mass and migrates more slowly through an agarose gel than the DNA fragment alone, causing a "shift" in the band's position.
-
Reagents and Equipment:
-
Purified bacterial plasmid DNA or genomic DNA fragments
-
PAMP-12 solutions at increasing concentrations
-
Binding buffer
-
Agarose gel electrophoresis system
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
-
Gel imaging system
-
-
Procedure:
-
Mix a constant amount of DNA with increasing molar ratios of PAMP-12 in a binding buffer.
-
Incubate the mixtures at room temperature for approximately 30 minutes to allow binding to occur.
-
Load the samples onto an agarose gel. Include a control lane with DNA only.
-
Perform electrophoresis to separate the samples.
-
Stain the gel with a DNA-intercalating dye and visualize the DNA bands under UV light.
-
A reduction in the mobility of the DNA band (a "retardation" or "shift") with increasing peptide concentration indicates a direct binding interaction.
-
Conclusion
The antimicrobial activity of PAMP-12 against Gram-negative bacteria is characterized by a sophisticated intracellular mechanism rather than indiscriminate membrane lysis. After translocating across the bacterial envelope with minimal disruption, it binds to DNA within the cytoplasm, inhibiting vital cellular functions and leading to cell death. This targeted mode of action, coupled with its potent efficacy and low hemolytic activity, positions PAMP-12 as a highly promising scaffold for the development of novel antibiotics to combat multidrug-resistant Gram-negative pathogens. Further research to identify additional intracellular targets could provide even greater insight into its full therapeutic potential.
References
- 1. Purification and characterization of PAMP-12 (PAMP[9-20]) in porcine adrenal medulla as a major endogenous biologically active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proline-rich antimicrobial peptides: converging to a non-lytic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proadrenomedullin N-terminal 20 peptide (PAMP) and its C-terminal 12-residue peptide, PAMP(9-20): Cell selectivity and antimicrobial mechanism [pubmed.ncbi.nlm.nih.gov]
PAMP-12 Signaling Pathways Downstream of MRGPRX2 Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proadrenomedullin N-terminal 12 peptide (PAMP-12), an endogenous peptide, has been identified as a potent agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is predominantly expressed on mast cells and sensory neurons and plays a crucial role in initiating IgE-independent inflammatory and pseudo-allergic reactions. Activation of MRGPRX2 by PAMP-12 triggers a cascade of intracellular signaling events, culminating in mast cell degranulation, the release of inflammatory mediators, and the synthesis of cytokines and chemokines. This technical guide provides a comprehensive overview of the core signaling pathways initiated by PAMP-12 binding to MRGPRX2, presents quantitative data on these interactions, details relevant experimental protocols, and visualizes the signaling networks and experimental workflows.
Introduction
PAMP-12 is a bioactive peptide derived from the N-terminus of proadrenomedullin.[1] Its role as a ligand for MRGPRX2 positions it as a key player in innate immunity and neurogenic inflammation.[2][3] MRGPRX2, a member of the Mas-related G protein-coupled receptor family, is a promiscuous receptor that binds to a variety of cationic peptides and small molecules, leading to mast cell activation.[4][5] Understanding the signaling pathways downstream of PAMP-12-mediated MRGPRX2 activation is critical for elucidating the mechanisms of pseudo-allergic drug reactions and developing novel therapeutics for inflammatory disorders.
PAMP-12 and MRGPRX2 Interaction: Quantitative Analysis
The interaction of PAMP-12 with MRGPRX2 initiates a concentration-dependent cellular response. Key quantitative parameters, such as the effective concentration (EC50) for various downstream events, have been characterized to understand the potency of PAMP-12.
| Parameter | Cell Line | PAMP-12 Concentration | Observed Effect | Reference |
| Calcium Mobilization | HEK-293 cells expressing MRGPRX2 (HEK-X2) | 0.01 µM - 1 µM | Stepwise increase in intracellular Ca2+ flux, saturating beyond 1 µM. | |
| β-Hexosaminidase Release | LAD2 human mast cells | 1 µM - 10 µM | Concentration-dependent release, saturating at 10 µM. | |
| β-Hexosaminidase Release | LAD2 human mast cells | 10 µM | 69 ± 1% release. | |
| IC50 of C9 (inhibitor) | RBL-2H3 cells expressing MRGPRX2 | ~300 nM | Inhibition of PAMP-12-induced degranulation. |
Core Signaling Pathways
Upon binding of PAMP-12, MRGPRX2 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily Gαq and Gαi. This initiates multiple downstream signaling cascades.
Gαq-PLC-IP3-Ca2+ Pathway
The activation of Gαq leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This initial Ca2+ release is followed by a sustained influx of extracellular Ca2+ through store-operated calcium entry (SOCE). The resulting elevation in intracellular Ca2+ is a critical trigger for mast cell degranulation.
Gαq-PLC-IP3-Ca²⁺ signaling pathway.
PI3K/Akt Pathway
Activation of MRGPRX2 also leads to the engagement of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is known to be involved in cell survival, proliferation, and cytokine production. The precise mechanism linking MRGPRX2 to PI3K activation is still under investigation but is crucial for the full spectrum of mast cell responses.
PI3K/Akt signaling pathway.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical downstream effector of MRGPRX2 activation. This includes the activation of Extracellular signal-regulated kinases (ERK), p38, and c-Jun N-terminal kinases (JNK). These kinases are involved in a wide range of cellular processes, including inflammation, cell proliferation, and cytokine gene expression.
MAPK signaling pathway.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol is designed to measure changes in intracellular calcium concentration in response to PAMP-12 stimulation in HEK-293 cells stably expressing MRGPRX2.
Materials:
-
HEK-293 cells stably expressing MRGPRX2 (HEK-X2)
-
Wild-type HEK-293 cells (HEK-WT) as a negative control
-
DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418)
-
PAMP-12 peptide
-
Fluo-8 AM calcium dye
-
SIR-BSA buffer (118 mM NaCl, 5 mM KCl, 25 mM HEPES, 5.5 mM glucose, 0.4 mM MgCl2, 1 mM CaCl2, and 1 mg/mL bovine serum albumin)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection module
Procedure:
-
Culture HEK-X2 and HEK-WT cells in complete DMEM until they reach 80-90% confluency.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
The next day, wash the cells once with SIR-BSA buffer.
-
Load the cells with Fluo-8 AM calcium dye (e.g., 4 µM in SIR-BSA) and incubate for 1 hour at 37°C in the dark.
-
After incubation, wash the cells twice with SIR-BSA buffer to remove excess dye.
-
Add 100 µL of SIR-BSA buffer to each well.
-
Place the plate in a fluorescence plate reader and record the baseline fluorescence for 20-30 seconds.
-
Inject a serial dilution of PAMP-12 (e.g., 0.01 µM to 10 µM final concentration) into the wells.
-
Immediately begin recording the fluorescence intensity every second for at least 2 minutes.
-
The change in fluorescence, indicative of intracellular calcium mobilization, is calculated by subtracting the baseline fluorescence from the peak fluorescence.
Calcium mobilization assay workflow.
Mast Cell Degranulation (β-Hexosaminidase) Assay
This protocol measures the release of the granular enzyme β-hexosaminidase from the human mast cell line LAD2 upon stimulation with PAMP-12.
Materials:
-
LAD2 human mast cells
-
Complete StemPro-34 medium supplemented with Stem Cell Factor (SCF)
-
PAMP-12 peptide
-
Tyrode's buffer (10 mM HEPES pH 7.4, 130 mM NaCl, 5 mM KCl, 1.4 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 0.1% BSA)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5)
-
Stop solution (0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)
-
Triton X-100 (1% v/v)
-
96-well V-bottom plates
-
Spectrophotometer
Procedure:
-
Wash LAD2 cells twice with Tyrode's buffer and resuspend in the same buffer at a density of 1 x 10^6 cells/mL.
-
Add 50 µL of the cell suspension to each well of a 96-well V-bottom plate.
-
Add 50 µL of PAMP-12 at various concentrations (e.g., 0.1 µM to 20 µM) to the respective wells. For total release, add 50 µL of 1% Triton X-100. For spontaneous release, add 50 µL of Tyrode's buffer.
-
Incubate the plate at 37°C for 30 minutes.
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully transfer 25 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Add 50 µL of the pNAG substrate solution to each well containing the supernatant.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 200 µL of the stop solution to each well.
-
Read the absorbance at 405 nm using a spectrophotometer.
-
Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(OD_sample - OD_spontaneous) / (OD_total - OD_spontaneous)] x 100
β-Hexosaminidase degranulation assay workflow.
Western Blot for Phosphorylated ERK
This protocol outlines the detection of phosphorylated ERK (p-ERK) in LAD2 cells following stimulation with PAMP-12.
Materials:
-
LAD2 cells
-
PAMP-12 peptide
-
Serum-free medium
-
Cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Starve LAD2 cells in serum-free medium for 4-6 hours.
-
Stimulate the cells with PAMP-12 (e.g., 10 µM) for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-total ERK1/2 antibody to confirm equal protein loading.
Conclusion
PAMP-12 is a significant endogenous activator of MRGPRX2, triggering a complex network of signaling pathways that are central to mast cell function. The Gαq-PLC-Ca2+, PI3K/Akt, and MAPK pathways collectively orchestrate the degranulation and synthetic activities of mast cells in response to PAMP-12. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the nuances of MRGPRX2 signaling and its implications in health and disease. Further research into the crosstalk and integration of these pathways will be instrumental in developing targeted therapies for MRGPRX2-mediated disorders.
References
- 1. Antigen-induced mast cell expansion and bronchoconstriction in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MRGPRX2-substance P pathway regulates mast cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmgood.com [abmgood.com]
- 4. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of PAMP-12 in Mast Cell Biology and Degranulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proadrenomedullin N-terminal 12-peptide (PAMP-12) has emerged as a significant modulator of mast cell activity, primarily through its interaction with the Mas-related G protein-coupled receptor X2 (MRGPRX2). This technical guide provides an in-depth analysis of the role of PAMP-12 in mast cell biology, with a specific focus on its potent ability to induce degranulation. We will explore the signaling cascades initiated by PAMP-12, present quantitative data on its effects, and provide detailed experimental protocols for studying its impact on mast cells. This document is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development investigating non-IgE-mediated mast cell activation pathways.
Introduction to PAMP-12 and Mast Cell Activation
Mast cells are critical effector cells of the immune system, renowned for their role in allergic reactions mediated by the high-affinity IgE receptor (FcεRI).[1][2][3] However, a growing body of evidence highlights the importance of IgE-independent activation pathways.[2][3] One such pathway is mediated by the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is predominantly expressed on connective tissue mast cells. MRGPRX2 can be activated by a variety of ligands, including neuropeptides, antimicrobial peptides, and certain drugs, leading to mast cell degranulation and the release of pro-inflammatory mediators.
PAMP-12, a peptide derived from the proadrenomedullin protein, is a potent agonist of MRGPRX2. Its binding to MRGPRX2 on human mast cells triggers a robust degranulation response, implicating PAMP-12 in physiological and pathological processes involving mast cell activation, such as neurogenic inflammation and adverse drug reactions. Understanding the molecular mechanisms of PAMP-12-induced mast cell activation is crucial for developing therapeutic strategies that target MRGPRX2.
PAMP-12-Induced Mast Cell Degranulation: Quantitative Data
The activation of mast cells by PAMP-12 results in the release of pre-formed mediators stored in granules, a process known as degranulation. The extent of degranulation can be quantified by measuring the release of enzymes such as β-hexosaminidase. PAMP-12 induces a concentration-dependent degranulation of human mast cells.
| Cell Line | Agonist | Concentration | β-Hexosaminidase Release (%) | Reference |
| LAD2 | PAMP-12 | 10 µM | 69 ± 1 |
Table 1: PAMP-12-induced β-hexosaminidase release in the human mast cell line LAD2.
Furthermore, the activation of MRGPRX2 by PAMP-12 leads to a rapid increase in intracellular calcium concentration ([Ca²⁺]i), a critical second messenger in the signaling cascade leading to degranulation.
| Cell Line | Agonist | Concentration Range | Effect | Reference |
| HEK-X2 (MRGPRX2-transfected) | PAMP-12 | 0.01 - 1 µM | Stepwise increase in Ca²⁺ flux, saturating beyond 1 µM | |
| HEK-X2 (MRGPRX2-transfected) | PAMP-12 | 1 µM | Substantial release of Ca²⁺ | |
| HEK-WT (Wild Type) | PAMP-12 | 1 µM | No significant Ca²⁺ release |
Table 2: PAMP-12-induced intracellular calcium mobilization.
Signaling Pathways in PAMP-12-Mediated Mast Cell Activation
The interaction of PAMP-12 with MRGPRX2 initiates a cascade of intracellular signaling events. This process is primarily G protein-dependent, leading to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). The sustained elevation of intracellular calcium is maintained through store-operated calcium entry (SOCE). These events culminate in the fusion of granules with the plasma membrane and the release of their contents.
Caption: PAMP-12 signaling pathway in mast cells.
Beyond degranulation, PAMP-12-induced MRGPRX2 activation can also lead to the release of various cytokines and chemokines, such as TNF-α and MCP-1, although this response may differ from that induced by other MRGPRX2 agonists like Substance P.
Experimental Protocols
Mast Cell Culture and Maintenance
The human mast cell line LAD2 is a suitable model for studying PAMP-12-induced degranulation.
-
Culture Medium: StemPro-34 SFM supplemented with 100 ng/mL recombinant human Stem Cell Factor (SCF), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at a density of 0.2–0.5 x 10⁶ cells/mL at 37°C in a humidified atmosphere with 5% CO₂.
-
Medium Change: Change the medium weekly.
PAMP-12-Induced Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the supernatant.
Caption: Experimental workflow for β-hexosaminidase assay.
Materials:
-
HEPES buffer (with 0.04% BSA)
-
PAMP-12 peptide
-
96-well plates
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
0.1% Triton X-100
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)
-
Plate reader
Procedure:
-
Culture LAD2 cells as described in section 4.1.
-
Wash cells twice with pre-warmed HEPES buffer containing 0.04% BSA by centrifuging at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in HEPES buffer + 0.04% BSA.
-
Seed 5-10 x 10³ cells per well in a 96-well plate.
-
Add PAMP-12 at the desired concentrations (e.g., a dose-response from 0.1 to 10 µM). Include a buffer-only control for spontaneous release and a Triton X-100 control for total release.
-
Incubate the plate at 37°C for 30 minutes.
-
Centrifuge the plate at 1500 rpm for 3 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant and transfer to a new 96-well plate.
-
Lyse the remaining cells in the original plate by adding 0.1% Triton X-100.
-
Add the PNAG substrate solution to both the supernatant and the cell lysate plates.
-
Incubate at 37°C for 90 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 405 nm using a plate reader.
-
Calculate the percentage of β-hexosaminidase release as: (Absorbance of Supernatant / Absorbance of Total Lysate) x 100.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon PAMP-12 stimulation using a fluorescent calcium indicator.
Materials:
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
PAMP-12 peptide
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Load mast cells with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBS for 30-60 minutes at 37°C.
-
Wash the cells with HBS to remove excess dye.
-
Resuspend the cells in HBS and place them in the measurement chamber of a fluorometer or on a coverslip for microscopy.
-
Establish a baseline fluorescence reading.
-
Add PAMP-12 at the desired concentration and record the change in fluorescence over time.
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.
Conclusion and Future Directions
PAMP-12 is a potent activator of human mast cells, acting through the MRGPRX2 receptor to induce degranulation and the release of inflammatory mediators. The signaling pathway involves G protein activation, PLC, and subsequent calcium mobilization. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to investigate the role of PAMP-12 in mast cell biology further.
Future research should focus on elucidating the full spectrum of mediators released by PAMP-12-stimulated mast cells, investigating the potential for biased agonism at the MRGPRX2 receptor, and exploring the in vivo relevance of the PAMP-12/MRGPRX2 axis in inflammatory and allergic diseases. A deeper understanding of this pathway will be instrumental in the development of novel therapeutics that can modulate mast cell activity in a targeted manner.
References
- 1. Identification of short peptide sequences that activate human mast cells via Mas-related G-protein coupled receptor member X2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MRGPRX2-substance P pathway regulates mast cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRGPRX2 activation as a rapid, high-throughput mechanistic-based approach for detecting peptide-mediated human mast cell degranulation liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
PAMP-12 Interaction with the Atypical Chemokine Receptor ACKR3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The atypical chemokine receptor ACKR3, also known as CXCR7, is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes, including cardiovascular development, neuronal migration, and cancer progression.[1][2] Unlike typical chemokine receptors, ACKR3 does not couple to G proteins to mediate classical signaling pathways.[3][4] Instead, it primarily functions as a scavenger receptor, internalizing and degrading its ligands, thereby shaping chemokine gradients.[2] Its signaling activity is predominantly mediated through the β-arrestin pathway.
While initially recognized for its interaction with the chemokines CXCL11 and CXCL12, the ligand repertoire of ACKR3 has expanded to include other molecules, such as the proadrenomedullin N-terminal 20 peptide (PAMP) and its processed form, PAMP-12. This guide provides an in-depth technical overview of the interaction between PAMP-12 and ACKR3, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and experimental workflows.
Quantitative Data: PAMP-12 Interaction with ACKR3
The following table summarizes the quantitative data for the interaction of PAMP-12 and related peptides with ACKR3, primarily focusing on β-arrestin-2 recruitment as a measure of receptor activation.
| Ligand | Receptor | Assay | Parameter | Value (nM) | Cell Line | Reference |
| PAMP-12 | ACKR3 | β-arrestin-2 Recruitment (NanoBiT) | EC50 | 839 | HEK293 | |
| PAMP | ACKR3 | β-arrestin-2 Recruitment (NanoBiT) | EC50 | >10,000 | HEK293 | |
| Adrenomedullin (ADM) | ACKR3 | β-arrestin-2 Recruitment (NanoBiT) | EC50 | ~5,000-10,000 | HEK293 | |
| PAMP-12 | MrgX2 | β-arrestin-2 Recruitment (NanoBiT) | EC50 | 785 | HEK293 | |
| PAMP | MrgX2 | β-arrestin-2 Recruitment (NanoBiT) | EC50 | 6,200 | HEK293 |
Signaling Pathway of PAMP-12 at ACKR3
Upon binding of PAMP-12 to ACKR3, the receptor does not activate canonical G protein signaling pathways. Instead, it triggers the recruitment of β-arrestin-2. This leads to the internalization of the receptor-ligand complex, effectively scavenging PAMP-12 from the extracellular environment. This process is independent of ERK phosphorylation.
PAMP-12 binding to ACKR3 induces β-arrestin recruitment and internalization, but not G protein signaling.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the PAMP-12-ACKR3 interaction are provided below.
β-Arrestin-2 Recruitment Assay (NanoBiT)
This assay quantifies the recruitment of β-arrestin-2 to ACKR3 upon ligand binding.
Principle: The NanoLuc Binary Technology (NanoBiT) is a two-subunit system based on the NanoLuc luciferase. One subunit (e.g., LgBiT) is fused to ACKR3, and the other (e.g., SmBiT) is fused to β-arrestin-2. Upon ligand-induced interaction of ACKR3 and β-arrestin-2, the subunits come into proximity, forming a functional luciferase that generates a luminescent signal.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured in appropriate media. Cells are co-transfected with plasmids encoding ACKR3 fused to one NanoBiT subunit and β-arrestin-2 fused to the complementary subunit.
-
Cell Seeding: Transfected cells are seeded into white, clear-bottom 96-well plates.
-
Ligand Stimulation: Cells are stimulated with varying concentrations of PAMP-12 or other ligands.
-
Signal Detection: The Nano-Glo Live Cell substrate is added, and luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is plotted against the ligand concentration, and the EC50 value is determined using a nonlinear regression curve fit.
Workflow for the NanoBiT β-arrestin-2 recruitment assay.
Receptor-Ligand Internalization Assay (NanoBRET)
This assay monitors the internalization of the ACKR3/β-arrestin complex into endosomes.
Principle: This bioluminescence resonance energy transfer (BRET) assay uses a nanoluciferase-tagged β-arrestin-2 and a fluorescently-tagged endosome marker (e.g., mNeonGreen-tagged FYVE domain of endofin). Upon ligand-induced internalization, the donor (nanoluciferase) and acceptor (fluorescent protein) come into close proximity within the endosome, resulting in a BRET signal.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding ACKR3, nanoluciferase-tagged β-arrestin-2, and a fluorescently tagged endosomal marker.
-
Ligand Stimulation: Transfected cells are treated with PAMP-12 or control ligands.
-
Signal Detection: The nanoluciferase substrate is added, and both the donor emission and acceptor emission are measured.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio indicates internalization.
PAMP-12 Uptake Assay
This assay directly measures the internalization of fluorescently labeled PAMP-12.
Methodology:
-
Cell Culture: HEK293 cells stably expressing ACKR3 (HEK-ACKR3) and naive HEK293 cells are used.
-
Ligand Incubation: Cells are incubated with fluorescently labeled PAMP-12 for a defined period (e.g., 45 minutes).
-
Competition: To confirm specificity, a subset of HEK-ACKR3 cells is pre-incubated with an unlabeled ACKR3 ligand (e.g., CXCL12) or a control chemokine (e.g., CXCL10) before adding the fluorescent PAMP-12.
-
Analysis: The intracellular accumulation of the fluorescent peptide is quantified using imaging flow cytometry, measuring the mean fluorescent intensity and observing the formation of intracellular vesicle-like structures.
ERK1/2 Phosphorylation Assay
This assay determines whether PAMP-12 binding to ACKR3 induces downstream signaling through the MAPK/ERK pathway.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are transfected with plasmids encoding either ACKR3 or a control receptor (e.g., MrgX2, which is known to be activated by PAMP-12).
-
Ligand Stimulation: Cells are treated with PAMP-12 (e.g., at 3 µM) for various time points. A known activator of ERK signaling, such as Epidermal Growth Factor (EGF), is used as a positive control.
-
Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection and Analysis: The bands are visualized using a secondary antibody conjugated to a detection enzyme, and the ratio of p-ERK1/2 to total ERK1/2 is quantified to determine the level of ERK activation.
Conclusion
The interaction of PAMP-12 with ACKR3 represents a non-classical signaling paradigm. PAMP-12 acts as a potent agonist for β-arrestin-2 recruitment to ACKR3, leading to efficient internalization of the peptide. This scavenging function is a key characteristic of ACKR3 and suggests a role for this receptor in regulating the local bioavailability of PAMP-12, which may in turn modulate the activity of its other receptors, such as MrgX2. The lack of G protein activation and ERK signaling upon PAMP-12 binding further solidifies the classification of ACKR3 as an atypical chemokine receptor. Understanding the nuances of this interaction is critical for researchers in pharmacology and drug development, as it may open new avenues for therapeutic intervention in diseases where ACKR3 and PAMP-12 are implicated.
References
Navigating the Innate Immune Landscape: A Technical Guide to Pathogen-Associated Molecular Patterns (PAMPs)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The innate immune system serves as the first line of defense against invading pathogens. Its ability to rapidly detect microbial presence is crucial for mounting an effective immune response. This detection is mediated by a class of germline-encoded receptors known as Pattern Recognition Receptors (PRRs), which recognize conserved molecular structures unique to microorganisms called Pathogen-Associated Molecular Patterns (PAMPs). This technical guide provides a comprehensive overview of PAMPs, their recognition by PRRs, and the subsequent signaling cascades that initiate inflammatory and antimicrobial responses. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms that govern innate immunity.
A Note on Terminology: Clarifying "PAMP-12"
It is important to address a potential point of confusion regarding the term "PAMP-12." Scientific literature refers to PAMP-12 as Proadrenomedullin N-terminal 12 peptide , a bioactive peptide derived from the proadrenomedullin precursor.[1] This molecule is involved in various physiological processes, including cardiovascular regulation, and has demonstrated some antimicrobial properties.[2][3] However, PAMP-12 is not a Pathogen-Associated Molecular Pattern in the immunological context. It is not recognized by the innate immune system's Pattern Recognition Receptors (PRRs) in the same manner as classical PAMPs like lipopolysaccharide (LPS) or viral double-stranded RNA. This guide will focus on the immunological concept of PAMPs that are central to the initiation of innate immune responses.
Introduction to Pathogen-Associated Molecular Patterns (PAMPs)
PAMPs are conserved molecular motifs that are essential for the survival of microorganisms but are not found in the host organism.[4] This "non-self" molecular signature allows the innate immune system to distinguish between foreign invaders and host cells. The recognition of PAMPs by PRRs is a critical event that triggers a cascade of signaling pathways, leading to the production of pro-inflammatory cytokines, chemokines, and interferons, as well as the activation of immune cells such as macrophages and dendritic cells.[4]
Major Classes of PAMPs and their Recognizing PRRs
The diversity of microbial life is reflected in the variety of PAMPs. These can be broadly categorized based on their biochemical nature and the pathogens they are associated with. The primary families of PRRs responsible for their detection include Toll-like receptors (TLRs), NOD-like receptors (NLRs), RIG-I-like receptors (RLRs), and C-type lectin receptors (CLRs).
Bacterial PAMPs
-
Lipopolysaccharide (LPS): A major component of the outer membrane of Gram-negative bacteria, LPS is a potent activator of the innate immune system. It is recognized by Toll-like receptor 4 (TLR4) in complex with MD-2.
-
Peptidoglycan (PGN): A key structural component of the bacterial cell wall, PGN is recognized by Toll-like receptor 2 (TLR2) , which forms heterodimers with TLR1 or TLR6 to detect triacylated or diacylated lipopeptides, respectively.
-
Flagellin: The protein subunit of the bacterial flagellum is recognized by Toll-like receptor 5 (TLR5) .
-
Bacterial DNA: Unmethylated CpG dinucleotides, which are common in bacterial DNA but rare in vertebrate DNA, are detected by Toll-like receptor 9 (TLR9) located in endosomes.
Viral PAMPs
-
Double-stranded RNA (dsRNA): A common intermediate in the replication of many viruses, dsRNA is recognized by Toll-like receptor 3 (TLR3) in endosomes and by the cytoplasmic sensors RIG-I and MDA5 .
-
Single-stranded RNA (ssRNA): Viral ssRNA is detected by Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) in endosomes.
-
Viral DNA: Viral DNA can be recognized by TLR9 in endosomes and by various cytosolic DNA sensors, such as cGAS .
Fungal PAMPs
-
β-glucans: These are major components of the fungal cell wall and are recognized by Dectin-1 , a C-type lectin receptor.
-
Zymosan: A cell wall preparation from Saccharomyces cerevisiae, zymosan contains both β-glucans and mannans and is recognized by a combination of TLR2 and Dectin-1 .
Signaling Pathways Activated by PAMP Recognition
The engagement of PRRs by their respective PAMPs initiates intracellular signaling cascades that converge on the activation of key transcription factors, primarily NF-κB and interferon regulatory factors (IRFs) . These transcription factors orchestrate the expression of a wide array of genes involved in the inflammatory response.
TLR Signaling
A generalized workflow for a TLR signaling pathway is depicted below. Upon ligand binding, TLRs recruit adaptor proteins such as MyD88 and TRIF, which in turn activate downstream kinases leading to the activation of NF-κB and IRFs.
Caption: Generalized TLR signaling pathway.
RLR and cGAS-STING Signaling
Cytoplasmic detection of viral nucleic acids by RLRs and cGAS initiates distinct signaling pathways that strongly induce the production of type I interferons, which are critical for antiviral defense.
Caption: Cytosolic sensing of viral nucleic acids.
Quantitative Data on PAMP Activity
The biological activity of PAMPs can be quantified through various in vitro and in vivo assays. The following tables summarize representative quantitative data for some of the most well-characterized PAMPs.
Table 1: In Vitro Activity of Selected PAMPs
| PAMP | Target Receptor | Cell Type | Assay | Effective Concentration | Readout |
| LPS (from E. coli) | TLR4 | Murine Macrophages | Cytokine Production (TNF-α) | 1-100 ng/mL | ELISA |
| Pam3CSK4 | TLR2/TLR1 | Human Monocytes | NF-κB Activation | 10-1000 ng/mL | Reporter Assay |
| Poly(I:C) | TLR3 | Human Dendritic Cells | IFN-β Production | 1-10 µg/mL | ELISA |
| CpG ODN 1826 | TLR9 | Murine B cells | Proliferation | 0.1-1 µM | BrdU incorporation |
| Flagellin (from S. typhimurium) | TLR5 | Human Epithelial Cells | IL-8 Production | 10-100 ng/mL | ELISA |
Table 2: In Vivo Effects of PAMP Administration in Murine Models
| PAMP | Dose and Route | Mouse Strain | Time Point | Primary Effect |
| LPS | 5 mg/kg (i.p.) | C57BL/6 | 2 hours | Septic shock, high serum TNF-α |
| Poly(I:C) | 10 mg/kg (i.v.) | BALB/c | 6 hours | High serum IFN-α/β |
| CpG ODN 1826 | 50 µg (s.c.) | C57BL/6 | 24 hours | Splenomegaly, B cell activation |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of PAMPs. Below are outlines of key experimental protocols.
Protocol: In Vitro Macrophage Stimulation with LPS
-
Cell Culture: Culture murine bone marrow-derived macrophages (BMDMs) in complete DMEM supplemented with 10% FBS and M-CSF. Plate cells at a density of 5 x 105 cells/well in a 24-well plate and allow them to adhere overnight.
-
Stimulation: Prepare serial dilutions of LPS (from E. coli O111:B4) in complete medium. Remove the old medium from the cells and add 500 µL of the LPS-containing medium to each well. Include a vehicle control (medium only).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Analysis: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol: TLR Reporter Assay in HEK293 Cells
-
Cell Transfection: Co-transfect HEK293 cells with expression plasmids for a specific TLR (e.g., human TLR9), an NF-κB-driven reporter gene (e.g., secreted alkaline phosphatase - SEAP), and a transfection control plasmid (e.g., β-galactosidase).
-
Cell Plating: Plate the transfected cells in a 96-well plate at a density of 5 x 104 cells/well.
-
Stimulation: After 24 hours, stimulate the cells with various concentrations of the appropriate PAMP (e.g., CpG ODN 2006 for human TLR9) for 18-24 hours.
-
Reporter Gene Assay: Measure the activity of the reporter enzyme (SEAP) in the culture supernatant using a colorimetric or chemiluminescent substrate.
-
Normalization: Normalize the reporter gene activity to the activity of the co-transfected control plasmid to account for variations in transfection efficiency.
Caption: Workflow for a TLR reporter gene assay.
Conclusion and Future Directions
The study of PAMPs and their recognition by the innate immune system has revolutionized our understanding of host-pathogen interactions and the initiation of immune responses. This knowledge has significant implications for the development of novel therapeutics, including vaccine adjuvants, immunomodulatory drugs, and treatments for inflammatory and autoimmune diseases. Future research will likely focus on elucidating the complex interplay between different PRR signaling pathways, understanding the mechanisms of PAMP recognition in a tissue-specific context, and harnessing this knowledge to design more targeted and effective immunotherapies. The continued exploration of the molecular intricacies of PAMP-mediated immunity will undoubtedly pave the way for innovative strategies to combat infectious diseases and other immune-related disorders.
References
- 1. Adrenomedullin and proadrenomedullin N-terminal 20 peptide (PAMP) in adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proadrenomedullin N-terminal 20 peptide (PAMP) and its C-terminal 12-residue peptide, PAMP(9-20): Cell selectivity and antimicrobial mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pathogen-associated molecular pattern - Wikipedia [en.wikipedia.org]
Investigating the Endocrine Functions of PAMP-12: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proadrenomedullin N-terminal 12 peptide (PAMP-12) is a biologically active peptide derived from the same precursor as adrenomedullin (ADM), proadrenomedullin.[1][2] Specifically, PAMP-12 is the C-terminally amidated fragment corresponding to amino acids 9-20 of the larger proadrenomedullin N-terminal 20 peptide (PAMP-20).[3] First isolated from porcine adrenal medulla, PAMP-12 was initially identified by its potent hypotensive activity.[3] It is highly expressed in the adrenal medulla and other tissues, where it exerts a range of endocrine and paracrine functions, primarily related to cardiovascular control and adrenal hormone secretion.[1] This guide provides an in-depth overview of the known endocrine roles of PAMP-12, its complex receptor interactions, and the experimental methodologies used for its investigation.
Receptor Interactions and Signaling Pathways
PAMP-12 function is mediated by a complex interplay with multiple distinct receptor systems, leading to diverse and sometimes opposing cellular responses. The primary receptors identified are the Mas-related G-protein-coupled receptor member X2 (MrgX2) and the Atypical Chemokine Receptor 3 (ACKR3).
-
MrgX2 Receptor (Signaling Receptor): MrgX2 is considered a primary signaling receptor for PAMP-12. PAMP-12 acts as a potent agonist for MrgX2, with an EC50 value of 57.2 nM. Activation of MrgX2 by PAMP-12 is believed to mediate several of its physiological effects, including the regulation of catecholamine secretion.
-
ACKR3/CXCR7 Receptor (Scavenger Receptor): PAMP-12 is also a high-potency endogenous ligand for ACKR3. However, unlike classical GPCRs, the interaction between PAMP-12 and ACKR3 does not trigger G-protein signaling or ERK phosphorylation. Instead, it induces robust β-arrestin recruitment and subsequent internalization and sequestration of the PAMP-12 peptide. This identifies ACKR3 as a scavenger receptor that modulates the local bioavailability of PAMP-12, thereby controlling its access to the signaling receptor, MrgX2.
-
Other Receptor Systems: Early studies identified specific PAMP(12-20)-sensitive binding sites in the human adrenal gland that mediate the inhibition of calcium influx. Additionally, centrally-mediated effects of PAMP on glucose metabolism have been linked to bombesin receptors. In some tissues, PAMP has been shown to act via a cAMP-dependent pathway to stimulate aldosterone secretion.
The diagram below illustrates the divergent signaling outcomes following PAMP-12 receptor binding.
Core Endocrine Functions and Quantitative Data
PAMP-12 plays a significant role in regulating adrenal function, cardiovascular tone, and glucose metabolism. The effects can be complex and sometimes contradictory depending on the species and experimental model studied.
PAMP-12 is an important local regulator of adrenal hormone synthesis and secretion.
-
Inhibition of Aldosterone and Catecholamine Secretion: In primary human adrenal cells, the precursor PAMP-20 potently inhibits agonist-stimulated aldosterone and catecholamine secretion. This action is mediated by the impairment of voltage-dependent calcium influx. In this system, the shorter PAMP(12-20) fragment acts as a weak antagonist.
-
Stimulation of Adrenal Steroid Secretion: In contrast, studies using the human H295R adrenal cell line show that PAMP stimulates the secretion of aldosterone, cortisol, and dehydroepiandrosterone (DHEA). Similarly, in intact rat adrenal capsules, PAMP was found to stimulate aldosterone secretion through a cAMP-dependent mechanism. This highlights critical differences between experimental systems that require further investigation.
| Parameter | Hormone | Species/Model | Effect | Value | Reference |
| IC₅₀ of PAMP-20 | Aldosterone | Human Adrenal Cells | Inhibition | 3.1 ± 0.8 x 10⁻¹⁰ M | |
| IC₅₀ of PAMP-20 | Catecholamines | Human Adrenal Cells | Inhibition | 0.9 ± 0.2 x 10⁻¹⁰ M |
A primary and well-established function of PAMP-12 is the regulation of blood pressure.
-
Hypotensive Effect: Intravenous administration of PAMP-12 produces a significant and dose-dependent decrease in systemic arterial pressure in rats. This vasodepressor effect is potent, though less so than that of ADM or PAMP-20.
| Parameter | Peptide | Species | Effect | Relative Potency | Reference |
| Vasodepression | PAMP-12 | Rat | Hypotension | ~3-fold less potent than PAMP-20 | |
| Vasodepression | PAMP-20 | Rat | Hypotension | ~3.3-fold less potent than ADM |
-
Hyperglycemia: When administered into the third cerebroventricle of mice, PAMP induces a potent hyperglycemic effect. This central effect is mediated, at least in part, by gastrin-releasing peptide (GRP)-preferring bombesin receptors and involves increased glucagon secretion via alpha-adrenergic activation.
Experimental Protocols and Methodologies
Investigating the endocrine functions of PAMP-12 requires a combination of in vitro cell-based assays, hormone quantification techniques, and in vivo animal studies.
This protocol provides a general framework for assessing the effect of PAMP-12 on adrenal steroid or catecholamine secretion.
-
Cell Preparation: Primary adrenal zona glomerulosa or medulla cells are isolated from tissue via enzymatic digestion. Alternatively, an established adrenal cell line, such as the human H295R cell line, can be cultured. Cells are plated in multi-well plates and allowed to adhere.
-
Incubation: Culture medium is replaced with fresh medium containing various concentrations of PAMP-12 or control vehicle. To study stimulated secretion, a secretagogue (e.g., 10 nM Angiotensin II, 16 mM K⁺, or 5 µM BAYK-8644) is added along with the peptide.
-
Sample Collection: After a defined incubation period (e.g., 2 hours), the culture medium (supernatant) is collected.
-
Hormone Quantification: The concentration of hormones (e.g., aldosterone, cortisol, catecholamines) in the collected medium is measured using a validated technique, most commonly a Radioimmunoassay (RIA) or ELISA.
-
Data Analysis: Hormone concentrations are normalized to cell number or protein content. Dose-response curves are generated to calculate parameters like IC₅₀ or EC₅₀.
The workflow for this type of experiment is visualized below.
RIA is a highly sensitive and specific method used to quantify picogram levels of hormones like aldosterone.
Principle: The assay is based on competitive binding. A fixed quantity of radiolabeled antigen (e.g., ¹²⁵I-Aldosterone) competes with the unlabeled antigen in the sample for a limited number of binding sites on a specific antibody. The amount of radiolabeled antigen bound to the antibody is inversely proportional to the concentration of unlabeled antigen in the sample.
General Methodology:
-
Reagent Preparation: Standards of known hormone concentrations are prepared. A specific primary antibody and a radiolabeled version of the hormone are required.
-
Assay Setup: Standards, controls, and unknown samples are pipetted into assay tubes.
-
Competitive Binding: A fixed amount of radiolabeled hormone and antibody are added to all tubes. The tubes are incubated (e.g., 16-24 hours at 4°C) to allow for competitive binding to reach equilibrium.
-
Separation: The antibody-bound hormone is separated from the free (unbound) hormone. This is often achieved by adding a second antibody that precipitates the primary antibody complex.
-
Detection: The mixture is centrifuged to pellet the precipitated complex. The supernatant is discarded, and the radioactivity in the pellet is measured using a gamma counter.
-
Calculation: A standard curve is plotted (radioactivity vs. concentration of standards). The concentration of the hormone in the unknown samples is determined by interpolating their radioactivity readings from the standard curve.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Adrenomedullin and PAMP: discovery, structures, and cardiovascular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterization of PAMP-12 (PAMP[9-20]) in porcine adrenal medulla as a major endogenous biologically active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
PAMP-12 in the Gastrointestinal Tract: A Technical Guide to Localization and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proadrenomedullin N-terminal 12 peptide (PAMP-12), a bioactive peptide derived from the proadrenomedullin precursor, is increasingly recognized for its diverse regulatory roles within the gastrointestinal (GI) tract. This technical guide provides a comprehensive overview of the current understanding of PAMP-12 localization and its multifaceted functions in the gut. We present quantitative data on its distribution, detail the experimental methodologies for its study, and illustrate its known signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of gastroenterology, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of PAMP-12.
Localization of PAMP-12 in the Gastrointestinal Tract
PAMP-12, along with its precursor proadrenomedullin N-terminal 20 peptide (PAMP), is widely distributed throughout the gastrointestinal tract.[1][2] Its expression has been identified in various cell types, suggesting a broad range of physiological activities.
Cellular and Tissue Distribution
Immunohistochemical studies have demonstrated the presence of PAMP and its derivatives in:
-
Neuroendocrine cells of the gastrointestinal mucosa.[3]
-
Enterochromaffin-like (ECL) and chief cells of the gastric fundus.[3]
-
Submucosa of the duodenum, ileum, and colon.[3]
-
Smooth muscle cells of the GI tract.
-
Glandular duct cells .
Quantitative Distribution of Immunoreactive PAMP in Porcine GI Tract
While specific quantitative data for PAMP-12 in the human GI tract is limited, studies in porcine models provide valuable insights into the relative abundance of its precursor, PAMP.
| Gastrointestinal Segment | Immunoreactive PAMP Concentration (fmol/mg) |
| Duodenum | 0.577 ± 0.417 |
| Ileum | 1.575 ± 1.445 |
| Mucosa and Submucosa of Ileum | Significantly higher than whole ileum |
Data from a study on porcine gastrointestinal tissues. The concentrations of immunoreactive PAMP were found to be highest in the ileum.
Functions of PAMP-12 in the Gastrointestinal Tract
PAMP-12 exerts a range of physiological effects in the gut, influencing motility, absorption, and microbial balance.
Regulation of Gastrointestinal Motility
PAMP-12 has been shown to modulate smooth muscle contractility. In vitro studies using intestinal strips have demonstrated that PAMP can induce contractile responses at higher concentrations. This suggests a role in regulating peristalsis and overall gut transit.
Modulation of Intestinal Absorption
PAMP peptides influence the absorption of nutrients, particularly sugars. Studies have shown that PAMP can increase the uptake of α-methylglucoside, a non-metabolizable glucose analog, in both everted intestinal rings and Caco-2 cell monolayers. This effect appears to be concentration-dependent.
Antimicrobial Activity and Microbiome Interaction
PAMP peptides exhibit antimicrobial properties and can influence the composition of the gut microbiome. They have been shown to inhibit the growth of certain pathogenic bacteria while promoting the growth of beneficial bacteria such as Lactobacillus and Bifidobacterium. This function positions PAMP-12 as a component of the mucosal host defense system.
Signaling Pathways of PAMP-12
The biological effects of PAMP-12 are mediated through specific cell surface receptors, with emerging evidence pointing to the involvement of Mas-related G protein-coupled receptor member X2 (MRGPRX2) and the atypical chemokine receptor ACKR3.
MRGPRX2-Mediated Signaling
PAMP-12 is a potent agonist for MRGPRX2, a receptor expressed on mast cells and other immune cells in the gut. Activation of MRGPRX2 by PAMP-12 can trigger downstream signaling cascades, including calcium mobilization, leading to mast cell degranulation and the release of inflammatory mediators. This pathway is implicated in inflammatory conditions of the gut, such as ulcerative colitis.
Caption: PAMP-12 signaling through the MRGPRX2 receptor.
ACKR3-Mediated Scavenging and Signaling
PAMP-12 also acts as a ligand for ACKR3 (formerly CXCR7). Unlike typical GPCRs, ACKR3 primarily functions as a scavenger receptor, internalizing and degrading its ligands, thereby regulating their local concentrations. Upon binding PAMP-12, ACKR3 can induce β-arrestin recruitment and receptor internalization, but it does not typically lead to G protein-mediated signaling or ERK activation. This suggests a role for ACKR3 in modulating the availability of PAMP-12 for its signaling receptor, MRGPRX2.
Caption: PAMP-12 interaction with the ACKR3 scavenger receptor.
Experimental Protocols
This section provides an overview of key experimental methodologies for the study of PAMP-12 in the gastrointestinal tract.
Localization of PAMP-12
This technique is used to visualize the distribution of PAMP-12 protein in tissue sections.
-
Tissue Preparation:
-
Fix fresh GI tissue samples in 4% paraformaldehyde in phosphate-buffered saline (PBS) overnight at 4°C.
-
Dehydrate the tissue through a graded series of ethanol washes.
-
Clear the tissue with xylene and embed in paraffin wax.
-
Cut 5 µm thick sections using a microtome and mount on charged glass slides.
-
-
Staining Protocol:
-
Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water.
-
Perform antigen retrieval by heating slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol.
-
Block non-specific binding sites with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
Incubate with a primary antibody specific for PAMP-12 overnight at 4°C.
-
Wash with PBS and incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash and incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstain with hematoxylin, dehydrate, clear, and mount.
-
ISH is used to detect PAMP-12 mRNA, providing information on its cellular source.
-
Probe Preparation:
-
Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the PAMP-12 mRNA sequence. A sense probe should be used as a negative control.
-
-
Tissue Preparation:
-
Prepare paraffin-embedded tissue sections as for IHC.
-
-
Hybridization Protocol:
-
Deparaffinize and rehydrate sections.
-
Treat with proteinase K to increase probe accessibility.
-
Post-fix with 4% paraformaldehyde.
-
Acetylate with acetic anhydride in triethanolamine to reduce non-specific binding.
-
Prehybridize in hybridization buffer without the probe.
-
Hybridize with the DIG-labeled probe in hybridization buffer overnight at an optimized temperature (e.g., 65°C).
-
Perform stringent washes to remove unbound probe.
-
Block with a blocking reagent.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Develop the signal using a chromogenic substrate for AP, such as NBT/BCIP.
-
Counterstain, dehydrate, and mount.
-
Quantification of PAMP-12
ELISA is a quantitative method to measure PAMP-12 concentration in tissue homogenates or biological fluids.
-
Sample Preparation:
-
Homogenize fresh or frozen GI tissue samples in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for analysis. Determine the total protein concentration of the supernatant for normalization.
-
-
ELISA Protocol (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for PAMP-12 overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add tissue homogenates and PAMP-12 standards to the wells and incubate.
-
Wash and add a detection antibody specific for a different epitope on PAMP-12.
-
Wash and add an enzyme-conjugated secondary antibody.
-
Wash and add the enzyme substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the PAMP-12 concentration based on the standard curve.
-
Functional Assays
-
Protocol:
-
Isolate segments of the small intestine (e.g., jejunum or ileum) from a model organism.
-
Mount longitudinal or circular muscle strips in an organ bath containing Krebs-Ringer solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Connect the strips to an isometric force transducer to record contractile activity.
-
After an equilibration period, add varying concentrations of PAMP-12 to the bath and record changes in contractile force and frequency.
-
Caption: Workflow for assessing intestinal smooth muscle contractility.
-
Protocol (using radiolabeled glucose analog):
-
Culture a human intestinal epithelial cell line (e.g., Caco-2) to form a confluent monolayer.
-
Wash the cells with a glucose-free buffer.
-
Pre-incubate the cells with or without different concentrations of PAMP-12 for a specified time.
-
Add a solution containing a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) and incubate for a short period.
-
Stop the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Normalize the radioactivity to the protein content of the cell lysate.
-
-
Protocol (Broth Microdilution):
-
Culture selected gut bacteria (e.g., E. coli, Lactobacillus spp.) to a specific optical density.
-
Prepare serial dilutions of PAMP-12 in a 96-well microplate.
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions for the specific bacteria.
-
Determine the minimum inhibitory concentration (MIC) by observing the lowest concentration of PAMP-12 that prevents visible bacterial growth.
-
Conclusion and Future Directions
PAMP-12 is a pleiotropic peptide with significant regulatory functions in the gastrointestinal tract. Its widespread localization and diverse activities in modulating motility, absorption, and the gut microbiome highlight its importance in maintaining gut homeostasis. The elucidation of its signaling pathways through MRGPRX2 and ACKR3 provides a foundation for understanding its mechanism of action. Further research is warranted to fully characterize the physiological and pathophysiological roles of PAMP-12 in the human GI tract. A deeper understanding of its functions and regulation could pave the way for the development of novel therapeutic strategies for a range of gastrointestinal disorders, including inflammatory bowel disease and motility disorders. The detailed protocols provided in this guide offer a framework for researchers to further explore the promising biology of PAMP-12.
References
- 1. researchgate.net [researchgate.net]
- 2. Inflamed ulcerative colitis regions associated to MRGPRX2-mediated mast cell degranulation and cell activation modules, defining a new therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic PAMP-12 Peptide: A Detailed Guide to Synthesis and Purification
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
PAMP-12, the C-terminal amidated 12-amino acid peptide fragment of Proadrenomedullin N-terminal 20 peptide (PAMP-20), has emerged as a molecule of significant interest in various physiological and pathological processes. It is known to exert a range of biological effects, including antimicrobial activity and modulation of the cardiovascular and immune systems. This document provides a comprehensive guide to the chemical synthesis and purification of PAMP-12, offering detailed protocols for researchers engaged in its study and potential therapeutic development.
PAMP-12: Sequence and Physicochemical Properties
The amino acid sequence of PAMP-12 is derived from the 9-20 region of PAMP-20 and possesses a C-terminal amide, a feature crucial for its biological activity.[1]
| Property | Value |
| Sequence | Phe-Arg-Lys-Lys-Trp-Asn-Lys-Trp-Ala-Leu-Ser-Arg-NH₂ |
| Molecular Formula | C₈₄H₁₃₁N₂₅O₁₃ |
| Average Molecular Weight | 1715.1 g/mol |
| Isoelectric Point (pI) | ~11.5 (Calculated) |
| Charge at pH 7 | Highly Cationic |
I. Solid-Phase Peptide Synthesis (SPPS) of PAMP-12
The recommended method for synthesizing PAMP-12 is Fmoc-based solid-phase peptide synthesis (SPPS). This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Workflow for PAMP-12 Synthesis
Caption: Fmoc-SPPS workflow for synthetic PAMP-12.
Materials and Reagents
| Reagent | Grade | Recommended Supplier |
| Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g substitution | Major chemical suppliers |
| Fmoc-Arg(Pbf)-OH | Synthesis Grade | Major chemical suppliers |
| Fmoc-Ser(tBu)-OH | Synthesis Grade | Major chemical suppliers |
| Fmoc-Leu-OH | Synthesis Grade | Major chemical suppliers |
| Fmoc-Ala-OH | Synthesis Grade | Major chemical suppliers |
| Fmoc-Trp(Boc)-OH | Synthesis Grade | Major chemical suppliers |
| Fmoc-Lys(Boc)-OH | Synthesis Grade | Major chemical suppliers |
| Fmoc-Asn(Trt)-OH | Synthesis Grade | Major chemical suppliers |
| Fmoc-Phe-OH | Synthesis Grade | Major chemical suppliers |
| HBTU (HATU as alternative) | Synthesis Grade | Major chemical suppliers |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Major chemical suppliers |
| Piperidine | Synthesis Grade | Major chemical suppliers |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Major chemical suppliers |
| Dichloromethane (DCM) | ACS Grade | Major chemical suppliers |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Major chemical suppliers |
| Thioanisole | Reagent Grade | Major chemical suppliers |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Major chemical suppliers |
| Triisopropylsilane (TIS) | Reagent Grade | Major chemical suppliers |
| Diethyl Ether | Anhydrous | Major chemical suppliers |
Protocol for Solid-Phase Synthesis
This protocol is designed for a 0.1 mmol synthesis scale.
-
Resin Swelling:
-
Place 200 mg of Rink Amide MBHA resin (~0.1 mmol) in a reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes at room temperature. Drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (0.4 mmol) and 3.9 equivalents of HBTU (0.39 mmol) in 2 mL of DMF.
-
Add 8 equivalents of DIPEA (0.8 mmol) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Chain Elongation:
-
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the PAMP-12 sequence, starting from the C-terminal Arginine and proceeding to the N-terminal Phenylalanine.
-
-
Cleavage and Deprotection:
-
After the final amino acid coupling and subsequent Fmoc deprotection, wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail "Reagent R" which is suitable for peptides containing Arginine and Tryptophan.[2][3]
-
Reagent R Composition: 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole. Caution: Prepare and use in a well-ventilated fume hood.
-
-
Add 5 mL of the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation and Washing:
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 50 mL conical tube containing 40 mL of cold diethyl ether.
-
A white precipitate should form.
-
Centrifuge the mixture at 3000 x g for 10 minutes at 4°C.
-
Decant the ether and wash the peptide pellet twice with cold diethyl ether, centrifuging after each wash.
-
After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen to remove residual ether.
-
II. Purification of Synthetic PAMP-12
The crude synthetic peptide will contain impurities such as truncated sequences, deletion sequences, and byproducts from the cleavage process. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides to a high degree.[4][5]
Purification Workflow
Caption: Workflow for the purification of synthetic PAMP-12.
Materials and Reagents
| Reagent | Grade |
| Acetonitrile (ACN) | HPLC Grade |
| Trifluoroacetic Acid (TFA) | HPLC Grade |
| Water | HPLC Grade or Milli-Q |
Protocol for RP-HPLC Purification
-
Sample Preparation:
-
Dissolve the crude PAMP-12 pellet in a minimal volume of Buffer A (see below). A concentration of 10-20 mg/mL is a good starting point.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
| Parameter | Recommended Setting |
| Column | Preparative C18 column (e.g., 10 µm particle size, 100-300 Å pore size, 250 x 21.2 mm) |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient | 5-65% Buffer B over 60 minutes |
| Flow Rate | 10-15 mL/min |
| Detection | 220 nm and 280 nm |
| Column Temperature | Ambient or slightly elevated (e.g., 30°C) |
-
Fraction Collection and Analysis:
-
Inject the filtered crude peptide solution onto the equilibrated column.
-
Collect fractions (e.g., 2-5 mL) as peaks elute from the column.
-
Analyze the purity of each fraction using analytical RP-HPLC and confirm the identity and molecular weight using mass spectrometry (e.g., ESI-MS).
-
-
Lyophilization:
-
Pool the fractions containing the pure PAMP-12 peptide (>95% purity).
-
Freeze the pooled fractions and lyophilize to obtain the final product as a white, fluffy powder.
-
Quantitative Data Summary
The following table provides expected quantitative data for the synthesis and purification of PAMP-12 based on standard SPPS and HPLC protocols. Actual results may vary depending on the specific equipment and techniques used.
| Parameter | Expected Value |
| Crude Peptide Yield | 70-85% (based on initial resin loading) |
| Purity of Crude Peptide | 50-70% |
| Yield after Purification | 20-40% (of crude peptide) |
| Final Purity | >95% (as determined by analytical HPLC) |
III. PAMP-12 Signaling Pathways
PAMP-12 is known to interact with at least two distinct receptors, leading to different cellular outcomes.
MrgX2 Receptor Signaling Pathway
The Mas-related G protein-coupled receptor X2 (MrgX2) is a key receptor for PAMP-12 on mast cells. Activation of MrgX2 by PAMP-12 leads to mast cell degranulation and the release of pro-inflammatory mediators.
Caption: PAMP-12 signaling through the MrgX2 receptor.
ACKR3 (CXCR7) Scavenging Pathway
The atypical chemokine receptor 3 (ACKR3), also known as CXCR7, acts as a scavenger receptor for PAMP-12. This interaction does not lead to classical G-protein signaling but results in the internalization and degradation of the peptide, thereby regulating its bioavailability.
Caption: PAMP-12 scavenging by the ACKR3 receptor.
Conclusion
The protocols outlined in this application note provide a robust framework for the successful synthesis and purification of the PAMP-12 peptide. Adherence to these detailed methodologies will enable researchers to produce high-purity PAMP-12 for a wide range of in vitro and in vivo studies, facilitating further investigation into its biological functions and therapeutic potential.
References
- 1. Purification and characterization of PAMP-12 (PAMP[9-20]) in porcine adrenal medulla as a major endogenous biologically active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R) [langene.com]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. Peptides purification development in Reverse Phase [blog.interchim.com]
Application Notes and Protocols for HPLC Purification of PAMP-12 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of the synthetic peptide PAMP-12 (Proadrenomedullin N-terminal 12-amino acid peptide) and its analogs using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). These guidelines are designed to facilitate the efficient isolation of high-purity peptides suitable for research and preclinical development.
Introduction
PAMP-12 is a biologically active peptide derived from the N-terminal region of proadrenomedullin. It has garnered significant interest for its diverse physiological roles, including antimicrobial activity and modulation of cardiovascular function through interaction with the Mas-related G-protein-coupled receptor member X2 (MrgX2) and the atypical chemokine receptor ACKR3. The synthesis of PAMP-12 and its analogs often results in a mixture of the target peptide and closely related impurities. RP-HPLC is the premier technique for achieving the high purity required for accurate biological and pharmacological studies.
This guide outlines a robust methodology for both analytical and preparative scale purification of PAMP-12 and similar synthetic peptides.
Data Presentation: Purification of a Model 26-Residue Antimicrobial Peptide
The following tables summarize quantitative data from the purification of a 26-residue synthetic antimicrobial peptide, which serves as a practical model for the purification of PAMP-12 and its analogs. These results demonstrate the effect of column diameter and sample load on product recovery.[1]
Table 1: Influence of Column Diameter and Sample Load on Peptide Recovery [1]
| Column Type | Column Dimensions (ID x Length) | Sample Load (mg) | Pure Product (mg) | Product Recovery (%) |
| Microbore | 1.0 mm x 150 mm | 0.75 | 0.68 | 90.2 |
| 1.5 | 1.32 | 88.1 | ||
| 3.0 | 2.34 | 78.0 | ||
| Narrowbore | 2.1 mm x 150 mm | 3.0 | 2.72 | 90.8 |
| 6.0 | 5.23 | 87.2 | ||
| Analytical | 4.6 mm x 150 mm | 10 | 9.1 | 91.0 |
| 20 | 17.5 | 87.5 | ||
| Semi-preparative | 9.4 mm x 250 mm | 100 | 87.5 | 87.5 |
| 200 | 180.8 | 90.4 |
Table 2: Summary of Preparative HPLC Run on a Semi-Preparative Column [1]
| Parameter | Value |
| Column | Semi-preparative C18 |
| Dimensions | 9.4 mm x 250 mm |
| Sample Load | 200 mg |
| Flow Rate | 2.0 mL/min |
| Mobile Phase A | 0.2% TFA in Water |
| Mobile Phase B | 0.2% TFA in Acetonitrile |
| Gradient | 1% B/min for 30 min, then 0.1% B/min for 250 min |
| Detection | 214 nm |
| Purified Product | 66.0 mg |
| Product Purity | >99% |
| Overall Recovery | 90.4% |
Experimental Protocols
Analytical RP-HPLC for Purity Assessment and Method Development
This protocol is designed to assess the purity of the crude synthetic PAMP-12 and to develop an optimized separation method for preparative scale-up.
Materials:
-
Crude synthetic PAMP-12 or analog
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Analytical RP-HPLC system with UV detector
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Dissolve a small amount of crude peptide in Mobile Phase A or a minimal amount of a compatible solvent (e.g., DMSO) and then dilute with Mobile Phase A to a concentration of approximately 1 mg/mL.
-
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: 214 nm and 280 nm
-
Injection Volume: 10-20 µL
-
Gradient: A scouting gradient is recommended for initial analysis (e.g., 5-65% Mobile Phase B over 30 minutes). This can be optimized to improve the resolution between the target peptide and impurities.
-
-
Analysis:
-
Identify the peak corresponding to the PAMP-12 peptide, which is typically the major peak.
-
Integrate the peak areas to determine the purity of the crude product.
-
Note the retention time of the target peptide.
-
Preparative RP-HPLC for PAMP-12 Purification
This protocol describes the scale-up of the analytical method to purify larger quantities of PAMP-12.
Materials:
-
Crude synthetic PAMP-12 or analog
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Preparative HPLC system with a fraction collector
-
Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Prepare larger volumes of Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile). Ensure sufficient volume for the entire purification run.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of Mobile Phase A or a suitable solvent. The concentration will depend on the loading capacity of the column.
-
-
HPLC Method:
-
Column: C18, 21.2 x 250 mm, 10 µm
-
Flow Rate: Adjust the flow rate based on the column diameter. For a 21.2 mm ID column, a starting flow rate of 10-20 mL/min is common.
-
Detection: 214 nm and 280 nm
-
Injection Volume: This will be significantly larger than the analytical injection and depends on the sample concentration and column capacity.
-
Gradient: The gradient profile should be adapted from the optimized analytical method. A shallower gradient around the elution point of the target peptide will improve resolution. A slow gradient of 0.1-0.5% B per minute is often effective for peptide purification.[1]
-
-
Fraction Collection:
-
Set the fraction collector to collect fractions based on the UV signal. Collect small volume fractions throughout the elution of the main peak.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions using the analytical RP-HPLC method to determine the purity of each fraction.
-
Pool the fractions that meet the desired purity level.
-
-
Lyophilization:
-
Freeze-dry the pooled fractions to obtain the purified PAMP-12 as a white powder.
-
Signaling Pathways of PAMP-12
PAMP-12 exerts its biological effects by interacting with at least two distinct cell surface receptors: the Mas-related G-protein-coupled receptor member X2 (MrgX2) and the atypical chemokine receptor ACKR3 (also known as CXCR7).
PAMP-12 Signaling through MrgX2
Activation of MrgX2 by PAMP-12 on mast cells leads to G-protein-mediated signaling, resulting in cellular degranulation.
PAMP-12 Signaling through ACKR3
The interaction of PAMP-12 with ACKR3 does not lead to classical G-protein signaling. Instead, it triggers the recruitment of β-arrestin, leading to receptor internalization, which may serve to regulate the local concentration of PAMP-12.[2]
Experimental Workflow for PAMP-12 Purification and Analysis
The following diagram illustrates the logical flow from crude peptide to purified product.
References
Application Notes and Protocols for PAMP-12 Receptor Binding Affinity Assay using Radiolabeled Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadrenomedullin N-terminal 12-amino acid peptide (PAMP-12) is a biologically active peptide that has been identified as a potent agonist for two distinct G protein-coupled receptors (GPCRs): the Mas-related G protein-coupled receptor member X2 (MrgX2) and the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1][2] The interaction of PAMP-12 with these receptors mediates various physiological and pathological processes, making them attractive targets for drug discovery and development. This document provides detailed protocols for conducting radiolabeled ligand binding assays to characterize the affinity of PAMP-12 and other investigational compounds for its receptors.
PAMP-12 binding to MrgX2 initiates classical G protein signaling cascades, while its interaction with ACKR3 primarily triggers β-arrestin recruitment and subsequent ligand internalization, functioning as a scavenger receptor.[1][2] Understanding the binding properties of novel ligands to these receptors is crucial for elucidating their mechanism of action and potential therapeutic applications. Radioligand binding assays are a sensitive and quantitative method for determining the affinity (Kd) and density (Bmax) of receptors in a given biological sample.
PAMP-12 Receptors and Signaling Pathways
PAMP-12 interacts with two primary receptors, each initiating distinct downstream signaling events.
-
MrgX2: Upon PAMP-12 binding, MrgX2 couples to Gq and Gi proteins. Gq activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to cellular responses such as mast cell degranulation. Gi coupling can inhibit adenylyl cyclase, reducing cyclic AMP (cAMP) levels.
-
ACKR3 (CXCR7): PAMP-12 binding to ACKR3 does not typically lead to G protein-mediated signaling. Instead, it potently recruits β-arrestin to the receptor. This interaction mediates receptor internalization and desensitization, effectively "scavenging" or clearing extracellular PAMP-12, thereby modulating its availability for the signaling-competent MrgX2 receptor.[1]
PAMP-12 Signaling Pathways
References
- 1. Mutational Analysis of Atypical Chemokine Receptor 3 (ACKR3/CXCR7) Interaction with Its Chemokine Ligands CXCL11 and CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN107002087B - Assay based on MRGPRX2/MRGPRB2 expressing cells to detect pseudoallergic drug reactions and identify blockers to prevent adverse reactions - Google Patents [patents.google.com]
Application Notes and Protocols for Functional Cell-Based Assays to Measure PAMP-12 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadrenomedullin N-terminal 12 peptide (PAMP-12) is a biologically active peptide derived from the post-translational processing of prepro-adrenomedullin. It is recognized as a potent hypotensive peptide and is involved in cardiovascular regulation.[1] PAMP-12 exerts its effects through interaction with specific cell surface receptors, primarily the Mas-related G protein-coupled receptor X2 (MrgX2).[2][3] Additionally, it has been identified as a ligand for the atypical chemokine receptor 3 (ACKR3), which acts as a scavenger receptor, internalizing PAMP-12 without initiating classical G protein signaling.[4][5]
The activation of MrgX2 by PAMP-12 triggers a cascade of intracellular signaling events, including G protein activation, mobilization of intracellular calcium, and modulation of cyclic AMP (cAMP) levels. These signaling pathways ultimately lead to various cellular responses, such as mast cell degranulation. In contrast, the binding of PAMP-12 to ACKR3 primarily leads to β-arrestin recruitment and subsequent peptide internalization, which can regulate the local concentration and availability of PAMP-12.
Understanding the functional activity of PAMP-12 and its analogs is crucial for basic research and for the development of novel therapeutics targeting pathways modulated by this peptide. This document provides detailed protocols for several key functional cell-based assays to quantitatively measure the activity of PAMP-12. These assays include the measurement of intracellular calcium mobilization, β-arrestin recruitment, cAMP accumulation, and ERK phosphorylation.
PAMP-12 Signaling Pathways
PAMP-12 initiates distinct signaling cascades depending on the receptor it engages. Activation of MrgX2 typically leads to Gq-mediated signaling, while interaction with ACKR3 results in β-arrestin-mediated scaffolding and receptor internalization.
References
- 1. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 2. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Table 7, Calcium mobilization assay protocol for the CHO-M1 cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Measuring PAMP-12 Induced Calcium Mobilization in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadrenomedullin N-terminal 20 peptide (PAMP-12) is an endogenous peptide that plays a role in various physiological processes, including the regulation of blood pressure.[1][2] Unlike its precursor-related peptide, adrenomedullin, PAMP-12 does not act on the calcitonin receptor-like receptor (CRLR)/receptor activity-modifying protein (RAMP) complex.[3][4] Instead, PAMP-12 is a potent agonist for the Mas-related G-protein coupled receptor member X2 (MRGPRX2).[5]
MRGPRX2 is a G-protein coupled receptor (GPCR) primarily expressed on mast cells and sensory neurons. Upon activation by ligands such as PAMP-12, MRGPRX2 couples to Gαq proteins, initiating a downstream signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger in numerous cellular responses.
Human Embryonic Kidney 293 (HEK293) cells are a widely used cell line in biomedical research due to their ease of culture and high transfection efficiency. However, HEK293 cells do not endogenously express MRGPRX2. Therefore, to study PAMP-12-induced calcium mobilization, it is necessary to transiently or stably express the MRGPRX2 gene in these cells. This application note provides a detailed protocol for measuring PAMP-12-induced calcium mobilization in HEK293 cells transiently transfected with MRGPRX2.
Signaling Pathway
The binding of PAMP-12 to its receptor, MRGPRX2, initiates a well-defined signaling cascade leading to an increase in intracellular calcium. This pathway is a critical mechanism through which PAMP-12 exerts its biological effects.
Experimental Workflow
The overall experimental process involves the transient transfection of HEK293 cells with an MRGPRX2 expression vector, followed by loading the cells with a calcium-sensitive fluorescent dye and measuring the fluorescence change upon stimulation with PAMP-12.
Quantitative Data Summary
The following table summarizes the key quantitative parameter for PAMP-12-induced calcium mobilization in MRGPRX2-expressing cells.
| Ligand | Receptor | Cell Line | Assay | EC50 |
| PAMP-12 | MRGPRX2 | HEK293 (transfected) | Calcium Mobilization | 20-50 nM |
Experimental Protocols
I. Transient Transfection of HEK293 Cells with MRGPRX2
This protocol describes the transient transfection of HEK293 cells in a 96-well plate format suitable for subsequent calcium mobilization assays.
Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MRGPRX2 expression plasmid
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
Sterile 96-well black, clear-bottom tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293 cells in a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator until cells reach 70-80% confluency.
-
-
Transfection Complex Preparation:
-
For each well to be transfected, prepare two sterile microcentrifuge tubes (Tube A and Tube B).
-
Tube A: Dilute 0.2 µg of the MRGPRX2 plasmid DNA in 5 µL of Opti-MEM™.
-
Tube B: Dilute 0.4 µL of transfection reagent in 5 µL of Opti-MEM™.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the 10 µL of the DNA-transfection reagent complex to each well containing the HEK293 cells.
-
Gently rock the plate to ensure even distribution.
-
Return the plate to the 37°C, 5% CO2 incubator and incubate for 24-48 hours to allow for gene expression.
-
II. PAMP-12 Induced Calcium Mobilization Assay
This protocol outlines the procedure for measuring intracellular calcium changes in MRGPRX2-transfected HEK293 cells using the fluorescent calcium indicator Fluo-4 AM.
Materials:
-
MRGPRX2-transfected HEK293 cells in a 96-well plate
-
PAMP-12 peptide
-
Fluo-4 AM
-
Anhydrous DMSO
-
Pluronic® F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
Fluorescence plate reader with kinetic reading capabilities and excitation/emission wavelengths of ~490/525 nm.
Procedure:
-
Preparation of Fluo-4 AM Loading Solution:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
For one 96-well plate, mix 20 µL of the 1 mM Fluo-4 AM stock solution with 20 µL of 20% Pluronic® F-127.
-
Add this mixture to 10 mL of Assay Buffer and mix well. This is the final dye loading solution.
-
-
Cell Loading:
-
Remove the growth medium from the wells of the 96-well plate containing the transfected cells.
-
Gently wash the cells twice with 100 µL of Assay Buffer per well.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
After incubation, remove the loading solution and wash the cells three times with 100 µL of Assay Buffer per well.
-
After the final wash, add 100 µL of Assay Buffer to each well.
-
-
Preparation of PAMP-12 Compound Plate:
-
During the cell loading incubation, prepare a separate 96-well plate with serial dilutions of PAMP-12 in Assay Buffer at concentrations 2X the desired final concentration.
-
-
Measurement of Calcium Mobilization:
-
Set the fluorescence plate reader to record fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Program the instrument to perform a kinetic read, measuring fluorescence for a baseline period (e.g., 10-20 seconds) before automatically adding a defined volume (e.g., 100 µL) from the compound plate to the cell plate.
-
Continue recording the fluorescence intensity for at least 60-120 seconds after the addition of PAMP-12 to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF = F - F0).
-
Plot the peak fluorescence response against the logarithm of the PAMP-12 concentration to generate a dose-response curve.
-
Use a non-linear regression analysis (e.g., four-parameter logistic equation) to calculate the EC50 value, which represents the concentration of PAMP-12 that elicits a half-maximal response.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]
Application Notes and Protocols for In Vivo Studies of PAMP-12 Cardiovascular Effects in Rat Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proadrenomedullin N-terminal 12-peptide (PAMP-12), a bioactive peptide derived from the same precursor as adrenomedullin, has emerged as a significant regulator of cardiovascular function. In vivo studies in rat models have demonstrated its potent hypotensive effects, influencing both blood pressure and heart rate.[1] These application notes provide a detailed overview of the experimental protocols and key findings from these studies, offering a valuable resource for researchers investigating the therapeutic potential of PAMP-12 in cardiovascular diseases.
PAMP-12 exerts its effects through the Mas-related G-protein coupled receptor X2 (MRGPRX2).[2] While the precise downstream signaling cascade in cardiovascular tissues is still under investigation, it is understood to involve G-protein activation and subsequent modulation of intracellular signaling pathways that regulate vascular tone and cardiac function. These notes will also present a putative signaling pathway to guide further mechanistic studies.
Data Presentation
The following tables summarize the quantitative data from in vivo studies of PAMP-12 and its related peptides in rat models.
Table 1: Effects of Intravenous Rat PAMP (rPAMP) on Cardiovascular Parameters in Conscious Rats [1]
| Dose of rPAMP (nmol/kg) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) | Change in Renal Sympathetic Nerve Activity (% of control) |
| 10 | Hypotension | Increase | Increase |
| 20 | Dose-related hypotension | Dose-related increase | Dose-related increase |
| 50 | More potent hypotension | More potent increase | More potent increase |
Note: The responses to rPAMP were reported to be less potent and of shorter duration compared to rat adrenomedullin (rAM). rPAMP was also found to attenuate the arterial baroreceptor reflex.
Table 2: Effects of Rat PAMP on Isolated Perfused Rat Hearts [3][4]
| Concentration of Rat PAMP (nM) | Change in Coronary Perfusion Pressure | Change in Heart Rate (beats/min) | Change in Left Ventricular Developed Pressure (mmHg) | Change in +dP/dtmax (mmHg/s) |
| 1 | No significant change | Increase from 257.83 to 282 | Decrease from 90.5 to 79 | Decrease from 3710.5 to 3223.8 |
| 10 | No significant change | Increase from 259.83 to 289.8 | Decrease from 88.00 to 73.00 | Decrease from 3683.16 to 3040.6 |
| 100 | No significant change | Increase from 249.66 to 280.50 | Decrease from 79.83 to 64.83 | Decrease from 3746.16 to 3009.83 |
Note: These results suggest a positive chronotropic and negative inotropic effect of rat PAMP on the isolated rat heart.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the in vivo cardiovascular effects of PAMP-12 in rat models.
Protocol 1: In Vivo Hemodynamic Monitoring in Anesthetized Rats
This protocol describes the measurement of cardiovascular parameters in anesthetized rats following intravenous administration of PAMP-12.
1. Animal Model:
-
Species: Wistar or Sprague-Dawley rats.
-
Weight: 250-350 g.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Anesthesia:
-
Anesthetize the rat with an appropriate agent such as urethane (1.2 g/kg, i.p.) or a combination of ketamine (80 mg/kg, i.p.) and xylazine (10 mg/kg, i.p.). The choice of anesthetic is critical as it can influence cardiovascular parameters.
3. Surgical Procedure:
-
Place the anesthetized rat on a heating pad to maintain body temperature at 37°C.
-
Tracheostomy: Perform a tracheostomy to ensure a clear airway and allow for artificial ventilation if necessary.
-
Catheterization of the Carotid Artery:
-
Make a midline incision on the neck to expose the left common carotid artery.
-
Carefully dissect the artery from the surrounding tissue and vagus nerve.
-
Place two loose ligatures around the artery.
-
Tie the cranial ligature and apply gentle traction.
-
Make a small incision in the artery and insert a saline-filled polyethylene catheter (PE-50) connected to a pressure transducer.
-
Secure the catheter with the second ligature.
-
-
Catheterization of the Jugular Vein:
-
Expose the right external jugular vein.
-
Insert a saline-filled PE-50 catheter for intravenous drug administration.
-
4. PAMP-12 Administration:
-
Dissolve PAMP-12 in sterile saline to the desired concentrations.
-
Administer PAMP-12 as a bolus injection or continuous infusion through the jugular vein catheter.
5. Data Acquisition and Analysis:
-
Connect the carotid artery catheter to a pressure transducer and a data acquisition system to continuously record blood pressure and heart rate.
-
Allow the animal to stabilize for at least 30 minutes after surgery before administering PAMP-12.
-
Record baseline cardiovascular parameters before drug administration.
-
Monitor and record changes in mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate following PAMP-12 administration.
-
Analyze the data to determine the dose-response relationship and the duration of action of PAMP-12.
Protocol 2: In Vivo Hemodynamic Monitoring in Conscious, Freely Moving Rats
This protocol allows for the assessment of PAMP-12's cardiovascular effects without the confounding influence of anesthesia.
1. Animal Model and Surgical Preparation:
-
Follow the same animal model specifications as in Protocol 1.
-
Anesthetize the rat as described previously.
-
Aseptically implant catheters into the carotid artery and jugular vein as described in Protocol 1.
-
Exteriorize the catheters at the back of the neck.
-
Allow the rat to recover from surgery for at least 48-72 hours. During recovery, house the rat in an individual cage.
2. Experimental Setup:
-
Connect the exteriorized catheters to a tether and swivel system. This allows the rat to move freely in its cage while enabling continuous hemodynamic monitoring and intravenous infusions.
3. PAMP-12 Administration and Data Acquisition:
-
Follow the same procedures for PAMP-12 preparation and administration as in Protocol 1, delivering the peptide through the jugular vein catheter via the swivel system.
-
Record cardiovascular parameters as described in Protocol 1. The use of conscious animals provides a more physiological assessment of the baroreflex responses to PAMP-12-induced hypotension.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for in vivo cardiovascular studies of PAMP-12 in rats.
Putative PAMP-12 Signaling Pathway in Cardiovascular Cells
Caption: Putative signaling pathway of PAMP-12 in cardiovascular cells.
Disclaimer: The signaling pathway depicted is a proposed model based on known MRGPRX2 signaling in other cell types and general cardiovascular physiology. Further research is required to validate these pathways in cardiomyocytes and vascular smooth muscle cells.
References
Application Notes and Protocols for Creating a PAMP-12 Knockout Mouse Model to Study Its Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proadrenomedullin N-terminal 12 peptide (PAMP-12) is a bioactive peptide derived from the adrenomedullin (Adm) gene precursor, proadrenomedullin. It is implicated in a range of physiological processes, most notably in cardiovascular regulation, where it exerts a hypotensive effect. To fully elucidate the in vivo functions of PAMP-12 and its potential as a therapeutic target, the generation of a specific knockout mouse model is an invaluable tool. This document provides a comprehensive guide for the creation and validation of a PAMP-12 knockout mouse model using CRISPR-Cas9 technology. Detailed protocols for subsequent functional analysis, including cardiovascular phenotyping, are also provided.
Introduction to PAMP-12
PAMP-12 is a 12-amino acid peptide that acts as a potent vasodilator.[1] It primarily signals through the Mas-related G-protein-coupled receptor member X2 (MrgX2), a receptor expressed on various cell types, including mast cells and sensory neurons.[2][3] Upon binding to MrgX2, PAMP-12 can trigger downstream signaling cascades, leading to physiological responses such as hypotension. Additionally, PAMP-12 interacts with the atypical chemokine receptor 3 (ACKR3), which functions as a scavenger receptor, internalizing and degrading PAMP-12 to regulate its bioavailability.[4]
Global knockout of the Adm gene in mice results in embryonic lethality due to severe edema and cardiovascular defects, highlighting the critical role of adrenomedullin and/or PAMP-12 in development.[5] Therefore, a conditional or tissue-specific knockout strategy for the PAMP-12 coding region within the Adm gene is recommended for studying its function in adult animals.
Quantitative Data Summary
The following tables summarize key quantitative data related to PAMP-12 function, providing a baseline for the expected outcomes when studying the knockout model.
Table 1: In Vivo Hemodynamic Effects of PAMP-12 in Rodents
| Parameter | Species | Dose | Route of Administration | Observed Effect | Reference |
| Mean Arterial Pressure | Rat | 10-100 nmol/kg | Intravenous | Dose-dependent decrease | |
| Heart Rate | Rat | Not specified | Not specified | Increase |
Table 2: Receptor Binding and Activation by PAMP-12
| Receptor | Cell Type | Assay | EC50 / IC50 | Observed Effect | Reference |
| MrgX2 | HEK293 cells | Calcium Mobilization | ~1 µM | Agonist | |
| ACKR3 | HEK293 cells | β-arrestin recruitment | Not specified | Agonist, leading to internalization | |
| Nicotinic Acetylcholine Receptors | Bovine adrenal chromaffin cells | Carbachol-induced catecholamine release | IC50 = 1.3 µM | Antagonist | Not specified |
Experimental Protocols
I. Generation of a PAMP-12 Knockout Mouse Model using CRISPR-Cas9
This protocol outlines the generation of a conditional knockout mouse model where the PAMP-12 coding region of the Adm gene is flanked by loxP sites. This allows for tissue-specific or inducible deletion of PAMP-12 upon expression of Cre recombinase.
1. Design of CRISPR-Cas9 Components:
-
Guide RNAs (gRNAs): Design two gRNAs targeting the regions flanking the PAMP-12 coding sequence within the mouse Adm gene. Utilize online design tools to maximize on-target efficiency and minimize off-target effects.
-
Donor Template: Synthesize a single-stranded oligodeoxynucleotide (ssODN) or a plasmid donor template containing two loxP sites flanking the PAMP-12 coding region, along with homology arms complementary to the genomic sequences adjacent to the gRNA target sites.
2. Preparation of CRISPR-Cas9 Reagents for Microinjection:
-
Prepare a microinjection mix containing Cas9 mRNA or protein, the two synthesized gRNAs, and the donor template.
3. Microinjection into Mouse Zygotes:
-
Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).
-
Microinject the CRISPR-Cas9 reagent mix into the pronucleus or cytoplasm of the zygotes.
-
Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.
4. Genotyping of Founder Mice:
-
Extract genomic DNA from tail biopsies of the resulting pups (F0 generation).
-
Use PCR with primers flanking the targeted region to screen for the presence of the loxP-flanked allele.
-
Sequence the PCR products to confirm the correct insertion of the loxP sites.
5. Establishment of the Knockout Mouse Line:
-
Breed founder mice carrying the conditional allele with wild-type mice to establish germline transmission.
-
Intercross heterozygous F1 mice to generate homozygous conditional knockout mice (Admfl/fl).
II. Validation of PAMP-12 Knockout
1. Genomic DNA PCR:
-
Design primers that can differentiate between the wild-type, floxed, and deleted alleles.
-
Perform PCR on genomic DNA from various tissues of Admfl/fl mice crossed with a suitable Cre-driver line to confirm tissue-specific deletion.
2. Quantitative Real-Time PCR (qPCR):
-
Objective: To quantify Adm mRNA levels in tissues from knockout and wild-type mice.
-
Protocol:
-
Isolate total RNA from tissues of interest using a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for the PAMP-12 coding region of the Adm transcript and a housekeeping gene for normalization (e.g., GAPDH, beta-actin).
-
Analyze the data using the ΔΔCt method to determine the relative expression of Adm mRNA.
-
3. Western Blotting:
-
Objective: To detect the proadrenomedullin precursor protein in tissue lysates.
-
Protocol:
-
Homogenize tissues in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the N-terminal region of proadrenomedullin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
III. Phenotypic Analysis of PAMP-12 Knockout Mice
1. Cardiovascular Phenotyping:
-
Blood Pressure and Heart Rate Monitoring:
-
Tail-Cuff Method: Acclimatize mice to the restrainer and cuff for several days before recording measurements. Use a non-invasive tail-cuff system to measure systolic and diastolic blood pressure and heart rate.
-
Telemetry: For continuous and more accurate measurements, surgically implant a telemetry probe into the carotid artery or abdominal aorta. Allow mice to recover for at least one week before recording data.
-
-
Echocardiography: Assess cardiac structure and function, including cardiac output, ejection fraction, and ventricular dimensions, in anesthetized mice using high-frequency ultrasound.
2. Behavioral Analysis:
-
Locomotor Activity: Monitor spontaneous locomotor activity in an open field test to assess for any general health or motor deficits that could be confounded with cardiovascular phenotypes.
-
Stress Response: Evaluate the response to mild stressors, such as restraint stress, by measuring changes in blood pressure and heart rate.
Visualizations
Caption: PAMP-12 signaling and scavenging pathways.
Caption: Workflow for generating a PAMP-12 knockout mouse.
References
- 1. 2.2. Blood pressure measurement using tail cuff [bio-protocol.org]
- 2. The MRGPRX2-substance P pathway regulates mast cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Adrenomedullin Function in Vascular Endothelial Cells: Insights from Genetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of PAMP-12 in Biological Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadrenomedullin N-terminal 12 peptide (PAMP-12) is a bioactive peptide derived from the precursor proadrenomedullin. It is the C-terminal amide of proadrenomedullin (PAM) fragment 9-20.[1] PAMP-12 has been identified as a potent endogenous agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2), with an EC50 of 57.2 nM. It is implicated in various physiological processes, including cardiovascular regulation, where it exhibits a significant hypotensive effect.[1][2] PAMP-12 is also involved in modulating mast cell degranulation and inflammatory responses through its interaction with MRGPRX2. Furthermore, it acts as a ligand for the atypical chemokine receptor 3 (ACKR3), where it triggers β-arrestin recruitment and receptor internalization without initiating classical G-protein signaling.
Given its diverse biological activities, the accurate quantification of PAMP-12 in biological matrices such as plasma is crucial for pharmacokinetic studies, biomarker discovery, and understanding its role in health and disease. This application note provides a detailed protocol for the sensitive and selective quantification of PAMP-12 in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
This protocol outlines a robust method for the extraction and quantification of PAMP-12 from human plasma, leveraging solid-phase extraction for sample cleanup and triple quadrupole mass spectrometry for detection.
Materials and Reagents
-
PAMP-12 (human) reference standard (Sequence: Phe-Arg-Lys-Lys-Trp-Asn-Lys-Trp-Ala-Leu-Ser-Arg-NH2)[3]
-
Stable isotope-labeled internal standard (SIL-IS), e.g., [¹³C₉, ¹⁵N₁]-Phenylalanine-PAMP-12 (custom synthesis)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Oasis HLB 1 cc (30 mg) Solid-Phase Extraction (SPE) cartridges
-
Human plasma (K₂EDTA)
Sample Preparation
-
Spiking of Internal Standard: To 100 µL of human plasma, add 10 µL of the stable isotope-labeled internal standard (SIL-IS) working solution (e.g., 100 ng/mL in 50% methanol). Vortex briefly.
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the PAMP-12 and SIL-IS with 1 mL of 90% acetonitrile containing 0.1% formic acid.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 10% acetonitrile in water with 0.1% formic acid. Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-50% B
-
5-5.1 min: 50-95% B
-
5.1-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Capillary Voltage: 3.0 kV
MRM Transitions (Theoretical):
The following MRM transitions for PAMP-12 are predicted based on its amino acid sequence (Phe-Arg-Lys-Lys-Trp-Asn-Lys-Trp-Ala-Leu-Ser-Arg-NH2; Molecular Weight: 1618.95 Da) and common peptide fragmentation patterns. These should be optimized empirically.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) |
| PAMP-12 | 810.5 (M+2H)²⁺ | y₇ (948.5) | 25 |
| PAMP-12 | 810.5 (M+2H)²⁺ | b₆ (762.4) | 28 |
| PAMP-12 | 540.7 (M+3H)³⁺ | y₅ (676.4) | 20 |
| PAMP-12 | 540.7 (M+3H)³⁺ | b₉ (1132.6) | 22 |
| SIL-IS | 815.0 (M+2H)²⁺ | y₇ (948.5) | 25 |
| SIL-IS | 543.7 (M+3H)³⁺ | b₉ (1132.6) | 22 |
Data Presentation
The quantitative performance of the method should be evaluated by constructing a calibration curve and analyzing quality control (QC) samples at low, medium, and high concentrations.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| PAMP-12 | 0.1 - 100 | >0.99 | 1/x² |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%RSD) |
| Low | 0.3 | 0.29 | 96.7 | 8.5 |
| Medium | 10 | 10.4 | 104.0 | 5.2 |
| High | 80 | 78.9 | 98.6 | 4.1 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| PAMP-12 | 85.2 | 92.1 |
Signaling Pathways and Experimental Workflows
PAMP-12 Signaling through MRGPRX2 and ACKR3
PAMP-12 is a known agonist for MRGPRX2, leading to G-protein activation and downstream signaling cascades, such as calcium mobilization, which are involved in mast cell degranulation. In contrast, PAMP-12 binding to ACKR3 does not induce classical G-protein signaling but rather promotes β-arrestin recruitment and receptor internalization, suggesting a role for ACKR3 in scavenging and regulating PAMP-12 bioavailability.
Caption: PAMP-12 signaling pathways via MRGPRX2 and ACKR3.
Experimental Workflow for PAMP-12 Quantification
The following diagram illustrates the key steps in the quantitative analysis of PAMP-12 from biological samples.
Caption: Workflow for PAMP-12 quantification by LC-MS/MS.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of PAMP-12 in human plasma using LC-MS/MS. The described method, incorporating protein precipitation and solid-phase extraction, offers a robust and sensitive approach for researchers and drug development professionals. The provided theoretical MRM transitions serve as a starting point for method development, which should be followed by empirical optimization. The elucidation of PAMP-12's signaling pathways through MRGPRX2 and ACKR3 highlights the importance of its accurate quantification to further understand its physiological and pathological roles.
References
Application Notes and Protocols for Studying PAMP-12 in Angiogenesis Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proadrenomedullin N-terminal 12 peptide (PAMP-12), with the amino acid sequence Phe-Arg-Lys-Lys-Trp-Asn-Lys-Trp-Ala-Leu-Ser-Arg-NH2, is a biologically active peptide derived from the proadrenomedullin precursor. While the larger proadrenomedullin N-terminal 20 peptide (PAMP-20) is recognized as a potent pro-angiogenic factor, the specific role of PAMP-12 in angiogenesis is an active area of investigation.[1] The C-terminal fragment of PAMP-20, PAMP(12-20), has been shown to inhibit PAMP-induced angiogenesis, adding complexity to the functional landscape of these peptides.[2]
PAMP-12 is known to be an agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is expressed on mast cells and sensory neurons.[3][4][5] Activation of MRGPRX2 on mast cells can trigger degranulation and the release of various mediators, including pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). This suggests that PAMP-12 may promote angiogenesis through an indirect, mast cell-dependent mechanism. These application notes provide a comprehensive guide to designing and executing experiments to elucidate the role of PAMP-12 in various in vitro and in vivo angiogenesis models.
Key Experimental Questions:
-
Does PAMP-12 directly stimulate endothelial cell proliferation, migration, and tube formation?
-
Is the angiogenic effect of PAMP-12, if any, dependent on the presence of mast cells?
-
What is the dose-dependent effect of PAMP-12 on angiogenesis in vivo?
-
What is the signaling pathway activated by PAMP-12 in relevant cell types that leads to an angiogenic response?
Data Presentation: Quantitative Data Summary
The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols. These are templates to be populated with experimental results.
Table 1: In Vitro Endothelial Cell Proliferation (MTT Assay)
| Treatment Group | PAMP-12 Concentration (nM) | Absorbance at 570 nm (Mean ± SD) | % Proliferation vs. Control |
| Vehicle Control | 0 | Value | 100% |
| PAMP-12 | 1 | Value | Value |
| PAMP-12 | 10 | Value | Value |
| PAMP-12 | 100 | Value | Value |
| VEGF (Positive Control) | 10 ng/mL | Value | Value |
Table 2: In Vitro Endothelial Cell Migration (Wound Healing Assay)
| Treatment Group | PAMP-12 Concentration (nM) | Wound Closure at 12h (%) (Mean ± SD) | Migration Rate (µm/h) (Mean ± SD) |
| Vehicle Control | 0 | Value | Value |
| PAMP-12 | 1 | Value | Value |
| PAMP-12 | 10 | Value | Value |
| PAMP-12 | 100 | Value | Value |
| VEGF (Positive Control) | 10 ng/mL | Value | Value |
Table 3: In Vitro Tube Formation Assay
| Treatment Group | PAMP-12 Concentration (nM) | Total Tube Length (µm) (Mean ± SD) | Number of Branch Points (Mean ± SD) |
| Vehicle Control | 0 | Value | Value |
| PAMP-12 | 1 | Value | Value |
| PAMP-12 | 10 | Value | Value |
| PAMP-12 | 100 | Value | Value |
| VEGF (Positive Control) | 10 ng/mL | Value | Value |
Table 4: In Vivo Chick Chorioallantoic Membrane (CAM) Assay
| Treatment Group | PAMP-12 Dose (µg) | Number of Blood Vessels (Mean ± SD) | Vessel Branching Points (Mean ± SD) |
| Vehicle Control | 0 | Value | Value |
| PAMP-12 | 0.1 | Value | Value |
| PAMP-12 | 1 | Value | Value |
| PAMP-12 | 10 | Value | Value |
| bFGF (Positive Control) | 1 µg | Value | Value |
Table 5: In Vivo Matrigel Plug Assay
| Treatment Group | PAMP-12 Dose (µg) | Hemoglobin Content (µ g/plug ) (Mean ± SD) | CD31+ Microvessel Density (vessels/mm²) (Mean ± SD) |
| Vehicle Control | 0 | Value | Value |
| PAMP-12 | 1 | Value | Value |
| PAMP-12 | 10 | Value | Value |
| PAMP-12 | 100 | Value | Value |
| bFGF (Positive Control) | 100 ng | Value | Value |
Experimental Protocols
In Vitro Assays
1. Endothelial Cell Proliferation Assay (MTT Assay)
This assay determines the effect of PAMP-12 on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
-
Materials:
-
HUVECs
-
Endothelial Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
PAMP-12 peptide
-
VEGF (positive control)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
-
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in EGM-2 with 10% FBS and incubate overnight.
-
Starve the cells for 4-6 hours in a serum-free medium.
-
Treat the cells with varying concentrations of PAMP-12 (e.g., 1, 10, 100 nM) or VEGF (10 ng/mL) in a low-serum medium (e.g., 1% FBS). Include a vehicle control.
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation relative to the vehicle control.
-
2. Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of PAMP-12 on the directional migration of endothelial cells.
-
Materials:
-
HUVECs
-
EGM-2 with 10% FBS
-
PAMP-12 peptide
-
VEGF (positive control)
-
6-well or 12-well plates
-
p200 pipette tip or cell scraper
-
-
Protocol:
-
Seed HUVECs in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add a low-serum medium containing different concentrations of PAMP-12 or VEGF.
-
Capture images of the wound at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a microscope with a camera.
-
Quantify the wound closure area or the distance of cell migration over time using image analysis software (e.g., ImageJ).
-
3. Endothelial Cell Tube Formation Assay
This assay evaluates the ability of PAMP-12 to induce the formation of capillary-like structures by endothelial cells.
-
Materials:
-
HUVECs
-
Matrigel or other basement membrane extract
-
PAMP-12 peptide
-
VEGF (positive control)
-
48-well or 96-well plates
-
Calcein AM (for fluorescence imaging)
-
-
Protocol:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a pre-chilled 48-well plate with a thin layer of Matrigel and allow it to polymerize at 37°C for 30-60 minutes.
-
Resuspend HUVECs (1-2 x 10⁴ cells/well) in a low-serum medium containing different concentrations of PAMP-12 or VEGF.
-
Seed the cell suspension onto the polymerized Matrigel.
-
Incubate for 4-18 hours at 37°C.
-
Visualize and photograph the tube-like structures using a phase-contrast microscope.
-
For quantitative analysis, stain the cells with Calcein AM and use fluorescence microscopy.
-
Quantify the total tube length, number of junctions, and number of loops using angiogenesis analysis software.
-
In Vivo Assays
4. Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay assesses the angiogenic potential of PAMP-12 on the vascularized membrane of a chicken embryo.
-
Materials:
-
Fertilized chicken eggs
-
PAMP-12 peptide
-
bFGF (positive control)
-
Sterile filter paper discs or sponges
-
Egg incubator
-
Stereomicroscope
-
-
Protocol:
-
Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.
-
Create a small window in the eggshell to expose the CAM.
-
Place a sterile filter paper disc soaked with PAMP-12 solution (or bFGF as a positive control, or PBS as a negative control) onto the CAM.
-
Seal the window and return the eggs to the incubator for another 2-3 days.
-
Observe and photograph the area around the disc daily for the formation of new blood vessels.
-
On the final day, excise the CAM, fix it, and quantify the number and length of newly formed blood vessels radiating from the disc.
-
5. Mouse Matrigel Plug Assay
This in vivo model evaluates PAMP-12-induced angiogenesis by implanting a Matrigel plug containing the peptide into mice.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Matrigel (growth factor reduced)
-
PAMP-12 peptide
-
bFGF (positive control)
-
Heparin
-
-
Protocol:
-
Thaw Matrigel on ice and mix with PAMP-12 (and heparin to prevent clotting) or bFGF. Keep the mixture on ice.
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.
-
After 7-14 days, euthanize the mice and excise the Matrigel plugs.
-
Quantify angiogenesis by:
-
Measuring the hemoglobin content of the plugs using Drabkin's reagent as an indicator of blood vessel formation.
-
Immunohistochemical staining of the plugs for endothelial cell markers (e.g., CD31) to determine microvessel density.
-
-
Signaling Pathway and Experimental Workflow Diagrams
PAMP-12 Signaling Pathway Leading to Angiogenesis
The proposed signaling pathway for PAMP-12-induced angiogenesis, primarily through mast cell activation, is depicted below.
Caption: PAMP-12 signaling pathway for indirect pro-angiogenic effects.
Experimental Workflow for In Vitro Angiogenesis Assays
The following diagram illustrates the general workflow for conducting the in vitro experiments.
References
- 1. The angiogenesis promoter, proadrenomedullin N-terminal 20 peptide (PAMP), improves healing in both normoxic and ischemic wounds either alone or in combination with autologous stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Roles of MAS-related G protein coupled receptor-X2 (MRGPRX2) on mast cell-mediated host defense, pseudoallergic drug reactions and chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRGPRX2 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Analyzing PAMP-12 Precursor Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of techniques for analyzing the gene expression of the proadrenomedullin (ADM) gene, the precursor of Proadrenomedullin N-terminal 20 peptide (PAMP-12). A special focus is placed on Cap Analysis of Gene Expression (CAGE), a powerful method for identifying transcription start sites (TSS) and quantifying gene expression.
Introduction to PAMP-12 and its Precursor
PAMP-12 is a biologically active peptide derived from the precursor protein proadrenomedullin. This precursor also gives rise to adrenomedullin (ADM), a potent vasodilator. PAMP-12 exerts its effects through interaction with at least two G protein-coupled receptors: the atypical chemokine receptor 3 (ACKR3), also known as CXCR7, and the Mas-related G protein-coupled receptor X2 (MrgX2). Understanding the regulation of the ADM gene is crucial for elucidating the physiological and pathological roles of PAMP-12 and for the development of novel therapeutics targeting its pathways.
Techniques for ADM Gene Expression Analysis
Several techniques can be employed to analyze the expression of the ADM gene. These include:
-
Quantitative Real-Time PCR (qRT-PCR): A widely used method for quantifying mRNA levels. It is highly sensitive and specific but requires prior knowledge of the target sequence.
-
Microarrays: Allow for the simultaneous analysis of the expression of thousands of genes.
-
RNA-Sequencing (RNA-Seq): A high-throughput sequencing method that provides a comprehensive view of the transcriptome, including the identification of novel transcripts and alternative splicing events.
-
Cap Analysis of Gene Expression (CAGE): A specialized technique for the genome-wide identification and quantification of transcription start sites (TSSs). CAGE is particularly useful for understanding the regulation of gene expression at the promoter level.[1][2][3][4]
This document will focus on the application of CAGE for the detailed analysis of ADM gene expression.
Cap Analysis of Gene Expression (CAGE) for ADM Gene Analysis
CAGE is a powerful technique that captures the 5' ends of capped RNA molecules, which correspond to transcription start sites. By sequencing these captured "tags," CAGE provides a quantitative measure of the activity of individual promoters and the precise location of TSSs.[1]
Application of CAGE to ADM Gene Expression Analysis:
The FANTOM (Functional Annotation of the Mammalian Genome) consortium has generated extensive CAGE data from a wide array of human and mouse tissues and cell types. This publicly available dataset can be leveraged to analyze the expression of the ADM gene.
Data Presentation: ADM Gene Transcription Start Sites and Expression Levels from FANTOM5
The FANTOM5 project has identified multiple TSSs for the human ADM gene, indicating the presence of alternative promoters that may be active in different tissues or under different conditions. The expression levels at these TSSs are quantified in "tags per million" (TPM). Researchers can access the FANTOM5 database to obtain the specific genomic coordinates and expression values for the ADM gene across hundreds of samples.
Table 1: Example of CAGE Data for the Human ADM Gene from the FANTOM5 Database
| FANTOM5 TSS Cluster ID | Chromosome | Start | End | Strand | Representative TSS | Expression in Aortic Smooth Muscle Cells (TPM) | Expression in Adrenal Gland (TPM) |
| p1@ADM | chr11 | 10303392 | 10303422 | + | chr11:10303407 | 150.2 | 250.5 |
| p2@ADM | chr11 | 10303550 | 10303580 | + | chr11:10303565 | 25.1 | 45.8 |
Note: This table is a simplified representation. The actual FANTOM5 database provides more detailed information across a much larger number of samples.
Experimental Protocol: CAGE Library Preparation for ADM Gene Analysis
The following is a generalized protocol for CAGE library preparation. For detailed, step-by-step instructions, it is recommended to consult specific CAGE protocol publications.
Objective: To prepare a CAGE library from a cell type or tissue of interest to analyze the expression of the ADM gene.
Materials:
-
Total RNA of high quality (RIN > 8)
-
Reverse transcriptase
-
RNase I
-
Linkers with a type III restriction enzyme site (e.g., MmeI)
-
DNA ligase
-
PCR amplification reagents
-
Size selection beads or gels
-
Next-generation sequencing platform (e.g., Illumina)
Workflow Diagram:
References
Application Notes and Protocols: Tissue Distribution Studies of Radiolabeled PAMP-12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting tissue distribution studies of the novel peptide PAMP-12. Understanding the pharmacokinetic profile and tissue-specific uptake of PAMP-12 is a critical step in its preclinical development as a potential therapeutic agent. The following sections detail the necessary procedures for radiolabeling PAMP-12, conducting in vivo biodistribution studies in a rodent model, and presenting the resulting data.
Introduction
Preclinical tissue distribution studies are essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of a new drug candidate.[1] By radiolabeling PAMP-12, researchers can non-invasively track its localization and clearance from various organs and tissues over time.[1][2] This information is crucial for identifying potential target organs, assessing off-target accumulation, and understanding the overall pharmacokinetic behavior of the peptide, thereby informing efficacy and toxicity studies.[3][4]
Radiolabeling of PAMP-12 with Technetium-99m
Technetium-99m (99mTc) is a commonly used radionuclide for diagnostic imaging due to its favorable physical properties, including a 6-hour half-life and emission of a 140 keV gamma ray, which is readily detectable by SPECT cameras. A common method for labeling peptides with 99mTc involves the use of a bifunctional chelating agent (BFCA) that is first conjugated to the peptide and then complexes the radiometal.
Protocol: 99mTc-HYNIC-PAMP-12 Labeling
This protocol describes the conjugation of the bifunctional chelator 6-hydrazinonicotinic acid (HYNIC) to PAMP-12 and subsequent radiolabeling with 99mTc.
Materials:
-
PAMP-12 peptide
-
Succinimidyl-HYNIC (S-HYNIC)
-
Dimethylformamide (DMF)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
PD-10 desalting column
-
Sodium pertechnetate (Na[99mTcO4]) from a 99Mo/99mTc generator
-
Stannous chloride (SnCl2) solution
-
Tricine buffer
-
Instant thin-layer chromatography (ITLC) strips
-
Saline solution (0.9% NaCl)
-
Radio-TLC scanner
Procedure:
-
Conjugation of HYNIC to PAMP-12:
-
Dissolve PAMP-12 in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Dissolve S-HYNIC in DMF.
-
Add the S-HYNIC solution to the PAMP-12 solution at a molar ratio of 3:1 (HYNIC:peptide).
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Purify the HYNIC-PAMP-12 conjugate using a PD-10 desalting column equilibrated with saline.
-
Collect the fractions containing the conjugate and determine the concentration.
-
-
Radiolabeling with 99mTc:
-
To a sterile vial, add 100 µg of HYNIC-PAMP-12.
-
Add 10 mg of tricine and 1 mg of SnCl2.
-
Add approximately 370 MBq (10 mCi) of Na[99mTcO4] to the vial.
-
Incubate the reaction mixture at 100°C for 15 minutes.
-
Allow the vial to cool to room temperature.
-
-
Quality Control:
-
Determine the radiochemical purity of the 99mTc-HYNIC-PAMP-12 by ITLC.
-
Spot the ITLC strip with the reaction mixture and develop it with saline.
-
Scan the strip using a radio-TLC scanner to determine the percentage of labeled peptide versus free pertechnetate. A radiochemical purity of >95% is generally required for in vivo studies.
-
In Vivo Tissue Distribution Study
This protocol outlines a typical tissue distribution study in rodents to determine the biodistribution of 99mTc-HYNIC-PAMP-12.
Materials:
-
Healthy, adult Sprague-Dawley rats (or other suitable rodent model)
-
99mTc-HYNIC-PAMP-12 solution
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles for injection
-
Gamma counter
-
Dissection tools
-
Weighing balance
Procedure:
-
Animal Preparation and Injection:
-
Acclimate the animals to the housing conditions for at least one week prior to the study.
-
Fast the animals overnight before the experiment, with water provided ad libitum.
-
Anesthetize the animal using isoflurane.
-
Inject a known amount of 99mTc-HYNIC-PAMP-12 (e.g., 3.7 MBq or 100 µCi in 0.1 mL of saline) into the lateral tail vein of each rat.
-
Record the exact injected dose for each animal by measuring the radioactivity in the syringe before and after injection.
-
-
Tissue Collection:
-
At predetermined time points post-injection (e.g., 1, 4, 24, and 48 hours), euthanize a group of animals (n=3-5 per time point).
-
Collect blood samples via cardiac puncture.
-
Dissect the following organs and tissues: heart, lungs, liver, spleen, kidneys, stomach, small intestine, large intestine, muscle, bone (femur), brain, and skin.
-
Rinse the organs to remove excess blood, blot dry, and weigh them.
-
-
Measurement of Radioactivity:
-
Place each tissue sample in a pre-weighed tube.
-
Measure the radioactivity in each sample and in the collected blood using a calibrated gamma counter.
-
Also, measure the radioactivity of a standard solution prepared from the injectate to calculate the percentage of injected dose.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula: %ID/g = (Counts per minute in tissue / Weight of tissue in grams) / (Total injected counts per minute) x 100
-
Present the data in a tabular format for easy comparison across different tissues and time points.
-
Quantitative Data Presentation
The following table presents hypothetical data for the tissue distribution of 99mTc-HYNIC-PAMP-12 in rats.
| Tissue | 1 Hour Post-Injection (%ID/g ± SD) | 4 Hours Post-Injection (%ID/g ± SD) | 24 Hours Post-Injection (%ID/g ± SD) | 48 Hours Post-Injection (%ID/g ± SD) |
| Blood | 5.2 ± 0.8 | 1.5 ± 0.3 | 0.2 ± 0.05 | 0.05 ± 0.01 |
| Heart | 1.1 ± 0.2 | 0.4 ± 0.1 | 0.08 ± 0.02 | 0.02 ± 0.01 |
| Lungs | 2.5 ± 0.5 | 0.8 ± 0.2 | 0.15 ± 0.04 | 0.04 ± 0.01 |
| Liver | 8.9 ± 1.5 | 4.2 ± 0.7 | 1.1 ± 0.3 | 0.3 ± 0.08 |
| Spleen | 1.8 ± 0.4 | 0.9 ± 0.2 | 0.2 ± 0.05 | 0.06 ± 0.02 |
| Kidneys | 25.6 ± 4.1 | 15.3 ± 2.9 | 3.5 ± 0.8 | 0.9 ± 0.2 |
| Stomach | 0.9 ± 0.2 | 0.5 ± 0.1 | 0.1 ± 0.03 | 0.03 ± 0.01 |
| Small Intestine | 3.1 ± 0.6 | 1.8 ± 0.4 | 0.5 ± 0.1 | 0.1 ± 0.03 |
| Large Intestine | 1.5 ± 0.3 | 0.9 ± 0.2 | 0.3 ± 0.07 | 0.08 ± 0.02 |
| Muscle | 0.5 ± 0.1 | 0.2 ± 0.05 | 0.04 ± 0.01 | 0.01 ± 0.005 |
| Bone | 0.8 ± 0.2 | 0.4 ± 0.1 | 0.1 ± 0.03 | 0.03 ± 0.01 |
| Brain | 0.1 ± 0.03 | 0.05 ± 0.01 | 0.01 ± 0.005 | < 0.01 |
| Skin | 0.7 ± 0.2 | 0.3 ± 0.08 | 0.07 ± 0.02 | 0.02 ± 0.01 |
Visualizations
Caption: Experimental workflow for the tissue distribution study of radiolabeled PAMP-12.
Caption: Role of tissue distribution studies in the drug development pipeline.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancing Predictions of Tissue and Intracellular Drug Concentrations Using In Vitro, Imaging and Physiologically Based Pharmacokinetic Modeling Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring the biodistribution of radiolabeled therapeutics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
best practices for long-term storage of lyophilized PAMP-12
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of lyophilized Proadrenomedullin N-Terminal 12-peptide (PAMP-12), along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of lyophilized PAMP-12?
For long-term stability, lyophilized PAMP-12 should be stored at -20°C or, for extended periods, at -80°C.[1][2][3] Storing the peptide at these low temperatures significantly minimizes degradation.[1] While lyophilized peptides can be stable for weeks at room temperature, prolonged storage at ambient temperatures is not recommended.[4]
Q2: How should I handle the lyophilized PAMP-12 upon receipt?
Upon receiving the lyophilized peptide, it is crucial to store it properly to maintain its integrity. Before opening the vial, it should be allowed to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the peptide, as moisture can significantly reduce long-term stability. The vial should be tightly sealed and protected from light.
Q3: What are the best practices for reconstituting lyophilized PAMP-12?
To reconstitute lyophilized PAMP-12, use a sterile, high-purity solvent. The choice of solvent will depend on the experimental application. For cell-based assays, sterile, nuclease-free water or a buffer appropriate for your cell type is recommended. Briefly centrifuge the vial to ensure the powder is at the bottom before adding the solvent. Gently agitate to dissolve the peptide; avoid vigorous vortexing, which can cause aggregation.
Q4: How should I store PAMP-12 once it is in solution?
Peptide solutions are significantly less stable than their lyophilized form. For short-term storage (a few days), the solution can be kept at 4°C. For longer-term storage, it is essential to aliquot the solution into single-use volumes and freeze them at -20°C or -80°C. This prevents repeated freeze-thaw cycles, which can lead to peptide degradation.
Long-Term Storage Recommendations
Proper storage is critical for maintaining the biological activity and structural integrity of lyophilized PAMP-12. The following table summarizes the recommended storage conditions.
| Storage Condition | Temperature | Duration | Key Considerations |
| Short-Term | 4°C | Up to a few weeks | Protect from light and moisture. |
| Long-Term | -20°C | Several months to a year | Tightly sealed vial, desiccated environment. |
| Extended Long-Term | -80°C | Over a year | Optimal for maximum stability; purge with inert gas (argon or nitrogen) if possible. |
Experimental Protocols
Quality Control of Lyophilized PAMP-12
To ensure the quality and integrity of lyophilized PAMP-12, the following analytical methods are recommended.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the purity of the PAMP-12 peptide.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Procedure:
-
Reconstitute a small, accurately weighed amount of lyophilized PAMP-12 in Mobile Phase A.
-
Inject a known concentration onto the HPLC system.
-
Analyze the resulting chromatogram to determine the percentage of the main peak area relative to the total peak area. A high percentage indicates high purity.
-
2. Mass Spectrometry (MS) for Identity Confirmation
This method confirms the molecular weight of the PAMP-12 peptide.
-
Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) MS.
-
Procedure:
-
Prepare a sample of the reconstituted PAMP-12.
-
For MALDI-TOF, co-crystallize the peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate.
-
For ESI-MS, infuse the peptide solution directly into the mass spectrometer.
-
Acquire the mass spectrum and compare the observed molecular weight to the theoretical molecular weight of PAMP-12 (approximately 1618.95 Da).
-
PAMP-12 Bioactivity Assay
This protocol assesses the biological activity of PAMP-12 by measuring its ability to induce a response in a relevant cell line, such as mast cells or cells expressing the Mas-related G Protein-Coupled Receptor X2 (MRGPRX2).
-
Cell Line: Human mast cell line (e.g., LAD2) or HEK293 cells transfected with MRGPRX2.
-
Assay Principle: PAMP-12 binding to MRGPRX2 activates downstream signaling, leading to an increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye.
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Prepare serial dilutions of the reconstituted PAMP-12.
-
Add the PAMP-12 dilutions to the cells and immediately measure the fluorescence intensity using a plate reader.
-
An increase in fluorescence indicates a calcium influx and, therefore, PAMP-12 bioactivity.
-
Signaling Pathways and Workflows
The following diagrams illustrate key pathways and workflows related to PAMP-12.
Caption: Workflow for proper storage and handling of lyophilized PAMP-12.
Caption: PAMP-12 signaling pathway via the MRGPRX2 receptor.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low biological activity of PAMP-12 | 1. Improper storage leading to degradation. 2. Incorrect reconstitution. 3. Multiple freeze-thaw cycles of the stock solution. 4. Inactive peptide batch. | 1. Review storage conditions. Ensure the lyophilized peptide was stored at -20°C or -80°C in a desiccated, dark environment. 2. Verify the reconstitution protocol. Use a fresh vial of lyophilized peptide and reconstitute according to the recommended procedure. 3. Always aliquot the reconstituted peptide into single-use volumes to avoid repeated freezing and thawing. 4. Perform quality control checks (HPLC and MS) on the lyophilized powder to confirm purity and identity. |
| Inconsistent results between experiments | 1. Variability in PAMP-12 solution concentration. 2. Cell passage number and health. 3. Inconsistent incubation times or assay conditions. | 1. Prepare a fresh stock solution of PAMP-12 from a new lyophilized vial and aliquot for consistency. 2. Use cells within a consistent and low passage number range. Ensure cells are healthy and viable before starting the experiment. 3. Standardize all experimental parameters, including incubation times, temperatures, and reagent concentrations. |
| High background signal in bioassay | 1. Contaminated reagents or buffer. 2. Non-specific binding of PAMP-12. 3. Autofluorescence of cells or compounds. | 1. Use fresh, sterile reagents and buffers. 2. Include appropriate controls, such as a vehicle control (buffer only) and cells not expressing the receptor, to determine the level of non-specific activity. 3. Run a control with unstained cells to check for autofluorescence. |
| Unexpected peaks in HPLC chromatogram | 1. Peptide degradation. 2. Contamination of the sample or solvent. 3. Column degradation. | 1. If new peaks appear over time, this may indicate degradation. Use a fresh vial of lyophilized PAMP-12. 2. Ensure all solvents and vials are clean. Run a blank injection to check for system contamination. 3. Use a new or thoroughly cleaned HPLC column. |
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 4. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing PAMP-12 Peptide Aggregation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to PAMP-12 peptide aggregation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is PAMP-12 and why is it prone to aggregation?
PAMP-12 is a 12-amino acid peptide with the sequence Phe-Arg-Lys-Lys-Trp-Asn-Lys-Trp-Ala-Leu-Ser-Arg-NH2. It is a biologically active fragment of Proadrenomedullin N-terminal 20 peptide (PAMP-20). Its sequence is rich in basic (Arginine, Lysine) and hydrophobic (Phenylalanine, Tryptophan, Leucine, Alanine) amino acids. This combination of positive charges and hydrophobicity can lead to intermolecular interactions that cause aggregation, especially under suboptimal buffer conditions.
Q2: What is the isoelectric point (pI) of PAMP-12 and why is it important?
The theoretical isoelectric point (pI) of PAMP-12 is approximately 12.5. The pI is the pH at which the peptide has a net neutral charge. Peptides are least soluble and most prone to aggregation at or near their pI.[1] Therefore, to maintain PAMP-12 solubility and prevent aggregation, it is crucial to use a buffer with a pH at least one to two units below its pI.
Q3: What is the recommended initial solvent for PAMP-12?
For basic peptides like PAMP-12, the recommended initial solvent is sterile, distilled water.[2][3] Commercial suppliers of PAMP-12 indicate that it is soluble in water at concentrations up to 1 mg/mL. If you encounter solubility issues, a dilute solution of acetic acid (e.g., 10%) can be used to aid dissolution before diluting with your experimental buffer.[2][4]
Q4: Can I use organic solvents to dissolve PAMP-12?
For highly hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile can be used for initial solubilization, followed by slow, dropwise addition to the aqueous buffer with stirring. However, given that PAMP-12 contains Tryptophan, which is susceptible to oxidation, the use of DMSO should be approached with caution and oxygen-free buffers are recommended.
Troubleshooting Guide: PAMP-12 Aggregation
This guide provides a systematic approach to diagnosing and resolving PAMP-12 aggregation issues in your experiments.
Problem: My PAMP-12 solution appears cloudy or contains visible precipitates.
Possible Cause 1: Suboptimal Buffer pH
-
Troubleshooting Step: Verify the pH of your buffer. For PAMP-12, with a high pI of ~12.5, the buffer pH should ideally be in the acidic to neutral range (e.g., pH 4.0-7.4) to ensure a net positive charge, which promotes repulsion between peptide molecules.
-
Recommendation: Prepare fresh buffer and accurately measure the pH. Consider testing a range of pH values to find the optimal condition for your specific application.
Possible Cause 2: Inappropriate Ionic Strength
-
Troubleshooting Step: Evaluate the salt concentration in your buffer. While some ionic strength is necessary, very high salt concentrations can sometimes promote hydrophobic interactions and lead to aggregation.
-
Recommendation: Test a range of salt concentrations (e.g., 50 mM to 150 mM NaCl) to determine the optimal ionic strength for PAMP-12 solubility and activity in your assay.
Possible Cause 3: High Peptide Concentration
-
Troubleshooting Step: Check the final concentration of your PAMP-12 solution. Higher concentrations increase the likelihood of intermolecular interactions and aggregation.
-
Recommendation: Whenever possible, work with the lowest concentration of PAMP-12 that is effective for your experiment. If a high concentration is necessary, consider the use of solubility-enhancing additives.
Problem: I observe a loss of PAMP-12 activity over time, suggesting aggregation.
Possible Cause 1: Peptide Adsorption to Surfaces
-
Troubleshooting Step: Peptides can adsorb to the surfaces of plasticware and glassware.
-
Recommendation: Consider using low-retention microcentrifuge tubes and pipette tips. The inclusion of a small amount of a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) can help to prevent surface adsorption.
Possible Cause 2: Freeze-Thaw Cycles
-
Troubleshooting Step: Repeated freeze-thaw cycles can induce peptide aggregation.
-
Recommendation: After initial solubilization, aliquot the PAMP-12 stock solution into single-use volumes and store at -20°C or -80°C to minimize the number of freeze-thaw cycles.
Data Presentation: Influence of Buffer Conditions on Peptide Stability
The following tables summarize general principles for how key buffer components can be adjusted to prevent peptide aggregation. While specific quantitative data for PAMP-12 is not extensively published, these guidelines are based on established principles of peptide chemistry.
Table 1: Effect of pH on PAMP-12 Solubility
| Buffer pH | Expected Net Charge on PAMP-12 | Predicted Solubility | Rationale |
| < 10.5 | Highly Positive | High | Strong electrostatic repulsion between positively charged peptide molecules. |
| 10.5 - 12.5 | Moderately Positive | Decreasing | Approaching the isoelectric point, leading to reduced electrostatic repulsion. |
| ~12.5 (pI) | Neutral | Lowest | Minimal electrostatic repulsion, increasing the likelihood of aggregation. |
| > 12.5 | Negative | Increasing | Electrostatic repulsion between negatively charged peptide molecules. |
Table 2: Common Buffer Additives to Prevent Aggregation
| Additive | Typical Concentration | Mechanism of Action | Considerations for PAMP-12 |
| L-Arginine | 50-100 mM | Suppresses aggregation by interacting with hydrophobic and charged regions. | Generally compatible and can be effective. |
| Glycerol | 5-20% (v/v) | Stabilizes peptide structure and increases solvent viscosity. | Useful as a cryoprotectant for frozen aliquots. |
| Sugars (e.g., Sucrose, Trehalose) | 50-200 mM | Excluded from the peptide surface, promoting a more compact, stable conformation. | Generally compatible. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01-0.1% (v/v) | Reduce non-specific adsorption and can help solubilize hydrophobic regions. | Can interfere with some biological assays; use the lowest effective concentration. |
| Reducing Agents (e.g., DTT, TCEP) | 1-5 mM | Prevents oxidation of sensitive amino acids like Tryptophan. | Recommended if oxidation is a concern, especially during long-term storage or under oxidative stress. |
Experimental Protocols
Protocol 1: Solubilization of PAMP-12 Peptide
-
Preparation: Allow the lyophilized PAMP-12 peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Initial Dissolution: Add the appropriate volume of sterile, distilled water to achieve a stock concentration of 1 mg/mL. Gently vortex to dissolve.
-
Troubleshooting Insolubility: If the peptide does not fully dissolve, add 10% acetic acid dropwise while vortexing until the solution clears.
-
Stock Solution Preparation: Once dissolved, dilute the peptide with your chosen experimental buffer to the final desired stock concentration.
-
Storage: Aliquot the stock solution into single-use, low-retention tubes and store at -20°C or -80°C.
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring
This protocol provides a method to monitor the kinetics of PAMP-12 aggregation in different buffer conditions.
-
Reagent Preparation:
-
Prepare a 1 mM Thioflavin T (ThT) stock solution in water and store it in the dark.
-
Prepare your various experimental buffers to be tested (e.g., different pH, ionic strengths, or with additives).
-
-
Assay Setup (96-well plate format):
-
In a black, clear-bottom 96-well plate, add your PAMP-12 peptide to the different buffer conditions to a final volume of 100 µL per well.
-
Add ThT from the stock solution to each well to a final concentration of 10-20 µM.
-
Include negative controls containing only the buffer and ThT.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader with temperature control (e.g., 37°C) and shaking capabilities.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis: Plot the fluorescence intensity versus time. An increase in fluorescence indicates the formation of β-sheet-rich aggregates.
Visualizations
References
troubleshooting low signal in PAMP-12 calcium mobilization assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in PAMP-12 calcium mobilization assays. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a PAMP-12 calcium mobilization assay and what is it used for?
A PAMP-12 calcium mobilization assay is a cell-based functional assay used to measure the intracellular calcium flux following the activation of pattern recognition receptors (PRRs) by Pathogen-Associated Molecular Patterns (PAMPs), which in turn leads to downstream signaling events such as the production of Interleukin-12 (IL-12). This assay is crucial for studying innate immune responses and for screening compounds that may modulate this pathway.
Q2: What is the expected signaling pathway leading to calcium mobilization upon PAMP stimulation?
PAMPs are recognized by PRRs on the surface of immune cells.[1][2] This recognition triggers intracellular signaling cascades. While the classical pathway for IL-12 production involves transcription factors like NF-κB, some PRRs can couple to G-proteins (GPCRs) or other signaling molecules that lead to the activation of Phospholipase C (PLC).[3][4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.
References
- 1. Frontiers | DAMP-driven trained immunity: metabolic and epigenetic reprogramming in critical illness and chronic inflammation [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. The chemical biology of IL-12 production via the non-canonical NFkB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
addressing non-specific binding of PAMP-12 in immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with PAMP-12 immunoassays, with a particular focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is PAMP-12 and why is it challenging for immunoassays?
A1: PAMP-12 (Proadrenomedullin N-terminal 12 peptide) is a biologically active peptide with the amino acid sequence FRKKWNKWALSR. Its highly cationic nature, due to the presence of multiple arginine (R) and lysine (K) residues, can lead to significant non-specific binding (NSB) in immunoassays. This occurs through electrostatic interactions with negatively charged surfaces of microplates and other assay components, resulting in high background signals and reduced assay sensitivity.
Q2: What are the primary causes of non-specific binding in PAMP-12 immunoassays?
A2: The primary drivers of NSB for a cationic peptide like PAMP-12 are:
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Electrostatic Interactions: The positive charges on the arginine and lysine residues can interact with negatively charged surfaces of polystyrene microplates.
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Hydrophobic Interactions: Although less dominant than electrostatic forces for PAMP-12, hydrophobic regions of the peptide can still contribute to binding to the plastic surface of the microplate wells.
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Antibody Cross-Reactivity: Both primary and secondary antibodies can bind non-specifically to other proteins in the sample or to the blocking agents themselves.
Q3: How can I determine if high background in my PAMP-12 ELISA is due to non-specific binding?
A3: To diagnose NSB, you should run the following controls:
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No Analyte Control: Perform the assay without adding any PAMP-12. A high signal in these wells indicates that the detection antibody is binding non-specifically to the coated capture antibody or the blocked plate surface.
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No Capture Antibody Control: Coat the wells with blocking buffer instead of the capture antibody. A high signal in this case suggests that PAMP-12 and/or the detection antibody are binding directly to the blocked microplate surface.
Troubleshooting Guide: High Non-Specific Binding in PAMP-12 Immunoassays
This guide provides a systematic approach to troubleshooting and reducing high non-specific binding in your PAMP-12 immunoassays.
Issue: High Background Signal in All Wells
| Potential Cause | Recommended Action |
| Ineffective Blocking | The chosen blocking agent may not be optimal for preventing the cationic PAMP-12 from binding to the plate. |
| Solution: Experiment with different blocking agents. For cationic peptides, protein-based blockers are often effective. Consider using commercially available peptide-based blockers or blockers specifically designed to minimize non-specific binding. | |
| Suboptimal Antibody Concentration | The concentrations of the primary or secondary antibodies may be too high, leading to increased non-specific binding. |
| Solution: Perform a checkerboard titration to determine the optimal concentrations of both capture and detection antibodies that provide the best signal-to-noise ratio. | |
| Inadequate Washing | Insufficient washing steps may not effectively remove unbound reagents. |
| Solution: Increase the number of wash cycles (e.g., from 3 to 5) and/or the duration of each wash. Ensure that the wells are completely filled and emptied during each wash step. Adding a non-ionic detergent like Tween-20 to the wash buffer is also crucial. | |
| Inappropriate Buffer Composition | The pH or ionic strength of the assay and wash buffers may be promoting electrostatic interactions. |
| Solution: Increase the salt concentration (e.g., NaCl from 150 mM to 300-500 mM) in your wash and antibody dilution buffers to disrupt weak electrostatic interactions. You can also test a range of pH values for your buffers to find the optimal condition that minimizes PAMP-12's positive charge interaction with the plate. |
Data Presentation: Comparison of Blocking Agents and Buffer Additives
The following tables summarize common blocking agents and buffer additives that can be tested to reduce non-specific binding of PAMP-12.
Table 1: Recommended Blocking Agents for Cationic Peptides
| Blocking Agent | Typical Concentration | Key Considerations |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | A common and effective choice. Use high-purity, protease-free BSA. |
| Non-fat Dry Milk | 1 - 5% (w/v) | Cost-effective, but may contain endogenous biotin and phosphoproteins that can interfere with certain assays. |
| Casein | 1% (w/v) | A purified milk protein that can be more effective than whole milk. |
| Commercial Peptide-Based Blockers | Varies by manufacturer | Designed to be inert and can be highly effective at reducing background from peptide binding. |
| Fish Gelatin | 0.5 - 2% (w/v) | Less likely to cross-react with mammalian antibodies compared to BSA or milk-based blockers. |
Table 2: Buffer Additives to Reduce Non-Specific Binding
| Additive | Typical Concentration | Mechanism of Action |
| Tween-20 | 0.05 - 0.1% (v/v) | Non-ionic detergent that reduces hydrophobic interactions. |
| High Salt (NaCl) | 300 - 500 mM | Increases ionic strength, disrupting electrostatic interactions. |
| Polyethylene Glycol (PEG) | 0.1 - 1% (w/v) | Creates a hydrophilic layer on the plate surface, repelling non-specific protein binding. |
| Heparin | 10 - 100 µg/mL | A negatively charged polysaccharide that can compete with the plate surface for binding to cationic molecules. |
Experimental Protocols
Protocol 1: Optimizing Blocking Buffer for PAMP-12 ELISA
Objective: To determine the most effective blocking agent for reducing non-specific binding of PAMP-12.
Methodology:
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Plate Coating: Coat the wells of a 96-well microplate with the capture antibody diluted in a suitable coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6) and incubate overnight at 4°C.
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Washing: Wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).
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Blocking:
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Prepare different blocking buffers to be tested (e.g., 3% BSA in PBS, 5% non-fat dry milk in PBS, 1% Casein in PBS, and a commercial peptide-based blocker).
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Add 200 µL of each blocking buffer to a set of wells.
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Incubate for 1-2 hours at room temperature.
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-
Washing: Wash the plate as described in step 2.
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Assay Procedure (No Analyte Control):
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Add your standard assay diluent to the wells (without PAMP-12).
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Add the detection antibody at its working concentration.
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Incubate according to your standard protocol.
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-
Washing: Wash the plate as described in step 2.
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Detection: Add the enzyme substrate and incubate until color develops. Stop the reaction and read the absorbance.
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Analysis: Compare the background signal (absorbance) for each blocking condition. The blocking buffer that yields the lowest background signal is the most effective.
Protocol 2: Checkerboard Titration of Antibodies
Objective: To determine the optimal concentrations of capture and detection antibodies for the PAMP-12 ELISA.
Methodology:
-
Plate Coating:
-
Prepare serial dilutions of the capture antibody in coating buffer.
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Coat the columns of a 96-well plate with the different concentrations of capture antibody. Incubate overnight at 4°C.
-
-
Washing and Blocking: Wash the plate and block with the optimal blocking buffer determined in Protocol 1.
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Analyte Incubation: Add a constant, mid-range concentration of PAMP-12 standard to all wells except for the blank wells. Incubate according to your protocol.
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Washing: Wash the plate.
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Detection Antibody Incubation:
-
Prepare serial dilutions of the detection antibody in the optimal assay diluent.
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Add the different concentrations of detection antibody to the rows of the plate. Incubate according to your protocol.
-
-
Washing and Detection: Wash the plate and add the substrate for color development. Stop the reaction and read the absorbance.
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Analysis: Create a grid of the absorbance values. The combination of capture and detection antibody concentrations that gives the highest signal-to-noise ratio (signal from PAMP-12 containing wells divided by the signal from blank wells) is the optimal condition.
Signaling Pathways and Experimental Workflows
PAMP-12 Signaling Pathways
PAMP-12 is known to signal through two main G protein-coupled receptors: Mas-related G protein-coupled receptor X2 (MRGPRX2) and Atypical Chemokine Receptor 3 (ACKR3). Understanding these pathways can be crucial for interpreting experimental results and for the development of functional assays.
Caption: PAMP-12 binding to MRGPRX2 activates Gαq, leading to downstream signaling and mast cell degranulation.
Caption: PAMP-12 binding to ACKR3 leads to β-arrestin recruitment and receptor internalization for degradation or recycling.
Experimental Workflow: Troubleshooting Non-Specific Binding
Caption: A logical workflow for troubleshooting high non-specific binding in PAMP-12 immunoassays.
Technical Support Center: Strategies to Minimize PAMP-12 Degradation by Proteases
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PAMP-12. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to PAMP-12 degradation by proteases during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is PAMP-12 and why is its stability important?
PAMP-12 is a 12-amino acid antimicrobial peptide derived from the N-terminal region of proadrenomedullin.[1][2] Like many therapeutic peptides, its susceptibility to degradation by proteases can limit its in vivo efficacy and shelf-life. Minimizing degradation is crucial for obtaining reliable and reproducible experimental results and for the development of PAMP-12 as a potential therapeutic agent.
Q2: Which common proteases can degrade PAMP-12?
While specific data on PAMP-12 is limited, its parent peptide, Proadrenomedullin N-terminal 20 peptide (PAMP-20), is known to be rapidly cleaved by human neutral endopeptidase (NEP).[3] NEP cleaves PAMP-20 at multiple sites, including Arg2-Leu3, Glu8-Phe9, Lys12-Trp13, Lys15-Trp16, Trp16-Ala17, and Ala17-Leu18.[3] Given the sequence similarity, it is highly probable that PAMP-12 is also susceptible to degradation by NEP and other common proteases such as trypsin and chymotrypsin, particularly at arginine and lysine residues.
Q3: What are the primary strategies to prevent PAMP-12 degradation?
Several strategies can be employed to enhance the stability of PAMP-12 against proteolytic degradation:
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Chemical Modifications:
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D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers at known cleavage sites can render the peptide resistant to protease recognition and cleavage.[4]
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Terminal Modifications: N-terminal acetylation and C-terminal amidation can protect against exopeptidases.
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Cyclization: Creating a cyclic peptide structure can increase rigidity and reduce susceptibility to proteases.
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PEGylation: Conjugating polyethylene glycol (PEG) to the peptide can increase its size and sterically hinder protease access.
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Use of Protease Inhibitors: Incorporating a cocktail of protease inhibitors into your experimental buffers is a common and effective method to prevent degradation during sample preparation and assays.
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Control of Experimental Conditions:
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Temperature: Performing experiments at low temperatures (e.g., on ice) can significantly reduce protease activity.
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pH: Maintaining an optimal pH for your experiment that may not be optimal for protease activity can also help.
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Q4: How can I assess the stability of my PAMP-12 sample?
The stability of PAMP-12 can be assessed by incubating the peptide with a specific protease or in a biological fluid like serum, and then quantifying the amount of intact peptide remaining over time. The most common analytical method for this is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected PAMP-12 activity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Proteolytic degradation by serum components in the cell culture medium. | 1. Reduce the serum concentration in your media if possible. 2. Use heat-inactivated serum to denature some proteases. 3. Add a broad-spectrum protease inhibitor cocktail to your culture medium. 4. Consider using a more stable, modified PAMP-12 analog. |
| Degradation by proteases released from cells. | 1. Minimize cell lysis during experiments. 2. Wash cells thoroughly before adding PAMP-12 to remove residual proteases. 3. Include protease inhibitors in the assay buffer. |
| Improper storage and handling of PAMP-12 stock solutions. | 1. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Store lyophilized peptide at -20°C or -80°C. 3. Use sterile, nuclease-free water or appropriate buffer for reconstitution. |
Problem 2: Rapid degradation of PAMP-12 observed in serum stability assays.
| Possible Cause | Troubleshooting Step |
| High concentration of active proteases in the serum. | 1. Ensure proper collection and handling of serum to minimize protease activation. 2. Consider using commercially available serum with certified low protease activity. 3. Test the efficacy of different protease inhibitor cocktails in your serum sample. |
| PAMP-12 is inherently unstable in serum. | 1. Synthesize and test PAMP-12 analogs with modifications known to increase stability (e.g., D-amino acid substitutions, cyclization). 2. Compare the stability of your PAMP-12 to a known stable peptide as a positive control. |
| Analytical method is not sensitive enough to detect low levels of intact peptide. | 1. Optimize your RP-HPLC method for better resolution and sensitivity. 2. Consider using a more sensitive detection method like mass spectrometry (LC-MS). |
Experimental Protocols
Protocol 1: General Protease Susceptibility Assay for PAMP-12
This protocol outlines a general method to assess the degradation of PAMP-12 by a specific protease (e.g., trypsin).
Materials:
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PAMP-12 peptide
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Protease of interest (e.g., Trypsin, Chymotrypsin)
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
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Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)
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RP-HPLC system with a C18 column
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Mobile Phase A: 0.1% TFA in water
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Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
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Prepare Solutions:
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Dissolve lyophilized PAMP-12 in the assay buffer to a final concentration of 1 mg/mL.
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Prepare a stock solution of the protease in the assay buffer. The final enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).
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-
Incubation:
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In a microcentrifuge tube, mix the PAMP-12 solution with the protease solution.
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Incubate the reaction mixture at 37°C.
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At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
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Quenching:
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Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
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-
RP-HPLC Analysis:
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Inject the quenched samples into the RP-HPLC system.
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Elute the peptide using a linear gradient of Mobile Phase B.
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Monitor the absorbance at 214 nm or 280 nm.
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-
Data Analysis:
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Identify the peak corresponding to the intact PAMP-12.
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Integrate the peak area of the intact PAMP-12 at each time point.
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Calculate the percentage of PAMP-12 remaining at each time point relative to the T=0 sample.
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Plot the percentage of remaining PAMP-12 against time to determine the degradation rate and half-life.
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Protocol 2: Serum Stability Assay for PAMP-12
This protocol is designed to evaluate the stability of PAMP-12 in the presence of serum.
Materials:
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PAMP-12 peptide
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Human or animal serum
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Acetonitrile
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Trifluoroacetic Acid (TFA)
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RP-HPLC system with a C18 column
Procedure:
-
Incubation:
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Dilute PAMP-12 in serum to a final concentration of 100 µg/mL.
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Incubate the mixture at 37°C.
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Sample Preparation:
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At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the serum-peptide mixture.
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Add an equal volume of acetonitrile containing 1% TFA to precipitate the serum proteins.
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Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
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-
RP-HPLC Analysis:
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Carefully collect the supernatant and inject it into the RP-HPLC system.
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Analyze the sample as described in Protocol 1.
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Data Analysis:
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Quantify the remaining intact PAMP-12 at each time point and calculate the serum half-life.
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Data Presentation
Table 1: Hypothetical Stability of PAMP-12 and its Analogs against Trypsin
| Peptide | Modification | Half-life (minutes) in presence of Trypsin (1:100 w/w) |
| PAMP-12 (Native) | None | 35 |
| PAMP-12 (D-Arg) | D-Arginine substitution at a cleavage site | 180 |
| PAMP-12 (Cyclic) | Head-to-tail cyclization | > 240 |
| PAMP-12 (N-acetyl, C-amide) | Terminal modifications | 50 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Table 2: Effect of Protease Inhibitors on PAMP-12 Stability in Serum
| Condition | Protease Inhibitor Cocktail | % PAMP-12 Remaining after 4 hours |
| Control | None | 15% |
| Test 1 | General Protease Inhibitor Cocktail | 65% |
| Test 2 | Serine Protease Inhibitor Cocktail | 85% |
| Test 3 | Metalloprotease Inhibitor (EDTA) | 20% |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Strategies to minimize PAMP-12 degradation by proteases.
Caption: Experimental workflow for assessing PAMP-12 stability.
Caption: Troubleshooting logic for PAMP-12 degradation issues.
References
- 1. Purification and characterization of PAMP-12 (PAMP[9-20]) in porcine adrenal medulla as a major endogenous biologically active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proadrenomedullin N-terminal 20 peptide (PAMP) and its C-terminal 12-residue peptide, PAMP(9-20): Cell selectivity and antimicrobial mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proadrenomedullin N-terminal 20 peptide is rapidly cleaved by neutral endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
Technical Support Center: Optimizing PAMP-12 Concentration for In Vitro Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PAMP-12 in in vitro cell culture experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is PAMP-12 and what are its primary cellular receptors?
PAMP-12 (Peptide corresponding to Proadrenomedullin N-Terminal 20 Peptide, amino acids 9-20) is a biologically active peptide fragment. Its primary signaling receptor is the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is predominantly expressed on mast cells and sensory neurons.[1][2] PAMP-12 also binds to the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[3][4] However, ACKR3 primarily acts as a scavenger receptor, internalizing PAMP-12 without initiating classical G protein-mediated signaling pathways.[3]
Q2: What is the general mechanism of action of PAMP-12?
Upon binding to MRGPRX2, PAMP-12 activates downstream signaling cascades. This can lead to various cellular responses, including the release of inflammatory mediators from mast cells and the modulation of neuronal activity. Its interaction with ACKR3 leads to its internalization and removal from the extracellular environment, which can regulate its availability to bind to MRGPRX2.
Q3: What is a good starting concentration range for PAMP-12 in a new cell culture experiment?
For a novel experiment, it is advisable to perform a dose-response study to determine the optimal concentration for your specific cell line and endpoint. Based on published data, a broad starting range of 10 nM to 10 µM is recommended. Some studies have shown biological effects of PAMP-12 in the nanomolar to low micromolar range. For instance, activation of MRGPRX2 can be observed with concentrations as low as 10 nM, with saturation occurring around 1 µM in some cell types.
Q4: How should I prepare and store PAMP-12 for cell culture experiments?
For optimal stability, PAMP-12 should be stored at -20°C or colder in its lyophilized form. When preparing a stock solution, it is recommended to dissolve the peptide in sterile, nuclease-free water or a buffer such as PBS. If solubility is an issue, a small amount of a solvent like DMSO can be used, but the final concentration of the solvent in the cell culture medium should be kept low (typically below 0.5%) to avoid cytotoxicity. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q5: What are the appropriate positive and negative controls for a PAMP-12 experiment?
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Negative Controls:
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Vehicle control: The solvent used to dissolve PAMP-12 (e.g., water, PBS, or a low concentration of DMSO) should be added to cells at the same volume as the PAMP-12 treatment.
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Untreated cells: Cells that do not receive any treatment.
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Scrambled peptide: A peptide with the same amino acid composition as PAMP-12 but in a random sequence can be used to control for non-specific peptide effects.
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Positive Controls:
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For MRGPRX2 activation, other known agonists such as Substance P or Compound 48/80 can be used.
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For experiments involving ACKR3, CXCL12 can be used as a positive control for receptor activation and internalization.
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Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No cellular response to PAMP-12 treatment. | 1. Suboptimal PAMP-12 concentration. 2. Low or no expression of MRGPRX2 or ACKR3 on the cell line. 3. PAMP-12 degradation. 4. Incorrect assay setup. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM). 2. Verify receptor expression using techniques like qPCR, Western blot, or flow cytometry. 3. Use freshly prepared PAMP-12 solutions and avoid multiple freeze-thaw cycles. Ensure proper storage of the lyophilized peptide and stock solutions. 4. Review the experimental protocol, including incubation times, reagent concentrations, and detection methods. |
| High background or non-specific effects. | 1. High PAMP-12 concentration leading to off-target effects. 2. Contamination of PAMP-12 or cell culture. 3. Solvent toxicity. | 1. Lower the concentration of PAMP-12. 2. Ensure the purity of the PAMP-12 preparation. Use aseptic techniques to prevent contamination. 3. Perform a vehicle control to assess the effect of the solvent on the cells. Keep the final solvent concentration to a minimum (e.g., DMSO <0.5%). |
| Cell death or cytotoxicity observed. | 1. PAMP-12 concentration is too high. 2. PAMP-12 is inducing an apoptotic or necrotic pathway in the specific cell type. 3. Contaminants in the peptide preparation. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the cytotoxic concentration of PAMP-12. 2. Investigate the mechanism of cell death using specific assays for apoptosis or necrosis. 3. Use a high-purity grade of PAMP-12. |
| Inconsistent results between experiments. | 1. Batch-to-batch variability of PAMP-12. 2. Inconsistent cell culture conditions. 3. Variation in experimental timing or technique. | 1. If possible, use the same batch of PAMP-12 for a series of experiments. Qualify new batches before use. 2. Maintain consistent cell passage numbers, seeding densities, and media formulations. 3. Standardize all incubation times and experimental procedures. |
Quantitative Data Summary
Table 1: Reported Effective Concentrations of PAMP-12 in In Vitro Assays
| Assay | Cell Type | Effective Concentration Range | Reference |
| MRGPRX2 Activation (Calcium Mobilization) | MRGPRX2-transfected HEK cells | 0.01 - 1 µM (saturation > 1 µM) | N/A |
| ERK1/2 Phosphorylation | HEK cells transfected with MRGPRX2 or ACKR3 | 3 µM | |
| Inhibition of Aldosterone Secretion | Human adrenal gland cells | 10 nM | N/A |
| Antimicrobial Activity (MIC) | Standard bacterial strains | 4 - 32 µM | N/A |
Experimental Protocols
Protocol 1: Determining the Optimal PAMP-12 Concentration using a Dose-Response Curve
This protocol outlines a general method for determining the effective concentration range of PAMP-12 for a specific cellular response.
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Cell Seeding: Seed the cells of interest in a multi-well plate (e.g., 96-well) at a density appropriate for the specific assay and allow them to adhere and stabilize overnight.
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PAMP-12 Preparation: Prepare a series of PAMP-12 dilutions in complete cell culture medium. A logarithmic or semi-logarithmic dilution series is recommended (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
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Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of PAMP-12. Include appropriate negative (vehicle) and positive controls.
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Incubation: Incubate the cells for a predetermined time, which should be optimized based on the specific cellular response being measured (e.g., minutes for calcium flux, hours for gene expression or cytokine release).
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Assay: Perform the specific assay to measure the cellular response (e.g., calcium imaging, ELISA, qPCR, etc.).
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Data Analysis: Plot the measured response against the logarithm of the PAMP-12 concentration to generate a dose-response curve. From this curve, determine key parameters such as the EC50 (half-maximal effective concentration).
Protocol 2: Assessing PAMP-12 Cytotoxicity using an MTT Assay
This protocol is for evaluating the potential cytotoxic effects of PAMP-12 on a cell line.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
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PAMP-12 Treatment: Prepare a range of PAMP-12 concentrations in culture medium and add them to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., a high concentration of DMSO or a known cytotoxic agent).
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Incubation: Incubate the plate for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: PAMP-12 signaling pathways via MRGPRX2 and ACKR3.
Caption: Workflow for optimizing PAMP-12 concentration.
Caption: Troubleshooting logic for PAMP-12 experiments.
References
selecting the appropriate animal model for PAMP-12 in vivo studies
Welcome to the technical support center for researchers utilizing the peptide PAMP-12 in in vivo studies. This resource provides guidance on selecting appropriate animal models, detailed experimental protocols, and troubleshooting advice to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is PAMP-12 and what are its primary functions?
A1: PAMP-12 (Proadrenomedullin N-terminal 12 peptide) is a biologically active peptide derived from the proadrenomedullin precursor. It is known to have several key functions:
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Hypotensive Effects: PAMP-12 is a potent vasodilator and can cause a significant, dose-dependent decrease in blood pressure.
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Antimicrobial Activity: As a member of the antimicrobial peptide (AMP) family, PAMP-12 is suggested to possess activity against a range of pathogens.
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Immunomodulation: PAMP-12 is an agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is primarily expressed on mast cells and sensory neurons, suggesting a role in inflammatory and immune responses.
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Receptor Scavenging: PAMP-12 is also a ligand for the atypical chemokine receptor 3 (ACKR3), which acts as a scavenger receptor, internalizing and degrading the peptide to regulate its availability.
Q2: Which animal models are most commonly used for PAMP-12 in vivo studies?
A2: The choice of animal model depends on the research question. To date, the most documented in vivo studies for PAMP-12 have focused on its cardiovascular effects, primarily utilizing:
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Rats: Sprague-Dawley and Wistar rats have been used to demonstrate the hypotensive effects of PAMP-12.
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Cats: Have also been used in comparative studies to assess vasodepressor activity.
For antimicrobial and immunomodulatory studies, while direct in vivo data for PAMP-12 is limited, common models for other antimicrobial peptides that could be adapted include:
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Mice: BALB/c or C57BL/6 mice are frequently used for sepsis models (e.g., cecal ligation and puncture - CLP) and skin infection models. A genetically modified mouse model with a deletion of the PAMP coding sequence also exists, which could be a valuable tool.[1]
Q3: What are the known receptors for PAMP-12 and their signaling pathways?
A3: PAMP-12 primarily interacts with two receptors:
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MRGPRX2: This is a G protein-coupled receptor. Upon activation by PAMP-12, it can trigger downstream signaling cascades, including the activation of phospholipase C (PLC), leading to intracellular calcium mobilization and mast cell degranulation. This pathway is crucial for its potential immunomodulatory effects.
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ACKR3 (CXCR7): This is an atypical chemokine receptor that does not signal through traditional G protein pathways. Instead, it functions as a scavenger receptor, internalizing PAMP-12 and targeting it for lysosomal degradation. This process helps to regulate the local concentration and availability of PAMP-12.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Lack of expected biological response (e.g., no change in blood pressure) | Peptide Degradation: PAMP-12, like other peptides, is susceptible to degradation by proteases in vivo. | - Handle the peptide under sterile conditions. - Prepare fresh solutions for each experiment. - Consider co-administration with protease inhibitors (use with caution and appropriate controls). - Evaluate different routes of administration that may bypass initial degradation (e.g., intravenous vs. subcutaneous). |
| Incorrect Dosage: The effective dose may vary between animal models and experimental setups. | - Perform a dose-response study to determine the optimal concentration. - Consult literature for dosages used in similar studies with PAMP-12 or other AMPs. | |
| Poor Bioavailability: The route of administration may not be optimal for reaching the target tissue. | - For systemic effects, intravenous or intraperitoneal injections are often preferred. - For localized effects (e.g., skin infection), topical or subcutaneous administration may be more appropriate. | |
| High variability in experimental results | Animal-to-Animal Variation: Differences in age, weight, and health status of animals can impact results. | - Use age- and weight-matched animals. - Ensure animals are healthy and properly acclimatized before the experiment. - Increase the number of animals per group to improve statistical power. |
| Inconsistent Peptide Handling: Repeated freeze-thaw cycles or improper storage can lead to peptide degradation and variability. | - Aliquot the peptide upon receipt and store at -20°C or -80°C. - Avoid repeated freeze-thaw cycles. - Use a consistent protocol for solubilizing and diluting the peptide. | |
| Adverse events or toxicity observed in animals | High Dosage: The administered dose may be in the toxic range. | - Reduce the dosage and perform a toxicity study. - Observe animals closely for any signs of distress. |
| Off-target Effects: The peptide may be interacting with other receptors or pathways. | - Review the known pharmacology of PAMP-12 and its receptors. - Consider using a PAMP knockout animal model as a negative control. |
Experimental Protocols & Data
Cardiovascular (Hypotensive) Studies
Animal Model: Anesthetized Rats (e.g., Sprague-Dawley)
Methodology:
-
Anesthetize rats with an appropriate anesthetic (e.g., pentobarbital sodium).
-
Cannulate the femoral artery to monitor mean arterial pressure (MAP) and the femoral vein for intravenous (IV) administration of PAMP-12.
-
Allow the animal to stabilize before recording baseline MAP.
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Administer PAMP-12 intravenously at various doses.
-
Continuously record MAP to observe the hypotensive effect.
Quantitative Data Summary:
| Animal Model | Route of Administration | PAMP-12 Dose | Observed Effect on Mean Arterial Pressure (MAP) |
| Anesthetized Rats | Intravenous | 10-50 nmol/kg | Dose-dependent decrease in MAP[2] |
| Conscious Rats | Intravenous | 10, 20, 50 nmol/kg | Dose-related hypotension[3] |
| Anesthetized Cats | Intravenous | Not specified | Vasodepressor response[2] |
Antimicrobial Studies (Suggested Protocol based on general AMPs)
Animal Model: Mice (e.g., BALB/c) with a skin infection model.
Methodology:
-
Anesthetize mice and create a superficial skin wound on the dorsum.
-
Inoculate the wound with a known concentration of a bacterial pathogen (e.g., Staphylococcus aureus).
-
After a set period to allow for infection establishment, topically apply a solution of PAMP-12 to the wound.
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At various time points post-treatment, euthanize the animals and excise the wound tissue.
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Homogenize the tissue and perform serial dilutions to determine the bacterial load (colony-forming units per gram of tissue).
Quantitative Data (Hypothetical based on typical AMP efficacy):
| Treatment Group | PAMP-12 Concentration | Mean Bacterial Load (CFU/gram tissue) |
| Vehicle Control | 0 µg/mL | 1 x 10^7 |
| PAMP-12 | 10 µg/mL | 5 x 10^5 |
| PAMP-12 | 50 µg/mL | 1 x 10^4 |
| Positive Control (e.g., antibiotic) | N/A | 1 x 10^3 |
Signaling Pathways & Experimental Workflows
References
- 1. Animal models for development of anti-obesity drugs in the age of GLP-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAMPs and DAMPs in Sepsis: A Review of Their Molecular Features and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Model for Sepsis Through Non-canonical NLRP3 Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Expression and Purification of Recombinant PAMP-12
Welcome to the technical support center for the expression and purification of recombinant Proadrenomedullin N-terminal 12-amino acid peptide (PAMP-12). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with producing this potent antimicrobial and vasoactive peptide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in expressing recombinant PAMP-12?
A1: The primary challenges stem from PAMP-12's inherent properties:
-
Toxicity: As an antimicrobial peptide, PAMP-12 can be toxic to the host expression system (e.g., E. coli), leading to poor cell growth and low protein yields.[1]
-
Small Size and Cationic Nature: Small peptides are often susceptible to proteolytic degradation within the host cell. Its positive charge can also lead to non-specific interactions and purification difficulties.
-
Inclusion Body Formation: High-level expression in bacterial systems can lead to the formation of insoluble and non-functional protein aggregates known as inclusion bodies.
Q2: Which expression system is recommended for PAMP-12?
A2: Both Escherichia coli and Pichia pastoris have been successfully used for the expression of antimicrobial peptides.
-
E. coli is a cost-effective and well-understood system. To overcome toxicity and degradation, PAMP-12 is typically expressed as a fusion protein with a larger, soluble partner like Small Ubiquitin-like Modifier (SUMO) or Maltose-Binding Protein (MBP).[2][3]
-
Pichia pastoris is a eukaryotic host that can perform post-translational modifications and secrete the recombinant protein, which can simplify purification.[4][5]
Q3: How can I prevent the toxicity of PAMP-12 to the host cells?
A3: Several strategies can be employed:
-
Use of Fusion Partners: Fusing PAMP-12 to a larger protein like SUMO or MBP can sequester its activity and reduce toxicity.
-
Tightly Regulated Promoters: Employ expression vectors with tightly controlled promoters (e.g., pET systems in E. coli) to minimize basal expression before induction.
-
Optimized Expression Conditions: Lowering the induction temperature (e.g., 16-25°C) and using a lower concentration of the inducer (e.g., IPTG) can slow down protein production, allowing for proper folding and reducing toxic effects.
Q4: My PAMP-12 is forming inclusion bodies. What should I do?
A4: Inclusion body formation is a common issue. Here are some troubleshooting steps:
-
Optimize Expression Conditions: As with toxicity, lowering the induction temperature and inducer concentration can promote soluble expression.
-
Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of PAMP-12.
-
Solubilization and Refolding: Inclusion bodies can be isolated, solubilized using denaturants like urea or guanidinium chloride, and then refolded into a functional conformation. This process requires careful optimization.
-
Choice of Fusion Partner: Fusion partners like MBP are known to enhance the solubility of their fusion partners.
Q5: What is the best method for purifying recombinant PAMP-12?
A5: Due to its cationic nature, a multi-step chromatography approach is generally most effective.
-
Cation Exchange Chromatography (CEX): This is an excellent initial capture step to separate the positively charged PAMP-12 from the majority of negatively charged and neutral host cell proteins.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This high-resolution technique is ideal for the final polishing step, separating PAMP-12 from other closely related impurities based on hydrophobicity.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low or No Expression of Fusion Protein | - Incorrect vector construction or sequence errors.- Codon usage not optimized for the expression host.- "Leaky" basal expression leading to cell death before induction.- Inefficient induction. | - Verify the plasmid sequence.- Synthesize the gene with codons optimized for your expression host.- Use a host strain with tighter control over basal expression (e.g., BL21(DE3)pLysS).- Optimize inducer concentration and induction time. |
| Fusion Protein is Insoluble (Inclusion Bodies) | - High expression rate overwhelming the cell's folding machinery.- Hydrophobic nature of the fusion protein.- Disulfide bonds not forming correctly (in E. coli cytoplasm). | - Lower induction temperature (16-25°C) and inducer concentration.- Use a solubility-enhancing fusion tag like MBP.- Co-express chaperones.- If disulfide bonds are required, consider expression in the periplasm of E. coli or using a eukaryotic system like P. pastoris. |
| Poor Cleavage of the Fusion Tag | - Steric hindrance of the cleavage site.- Inactive protease.- Incorrect buffer conditions for the protease. | - Engineer a longer linker between the tag and PAMP-12.- Use fresh, active protease.- Ensure the cleavage buffer has the optimal pH, temperature, and any required co-factors for the specific protease. |
| Low Recovery After Purification | - Non-specific binding of PAMP-12 to surfaces.- Precipitation of PAMP-12 at low concentrations.- Inefficient elution from chromatography columns. | - Use low-protein-binding labware.- Work with buffers containing a low concentration of a non-ionic detergent.- Optimize the salt gradient or organic solvent concentration for elution during chromatography. |
| Purified PAMP-12 Shows No Biological Activity | - Misfolded protein.- Degradation of the peptide.- Absence of required post-translational modifications (e.g., C-terminal amidation if necessary for activity). | - Optimize refolding protocols if starting from inclusion bodies.- Add protease inhibitors during purification.- Use an expression system that can perform the necessary modifications or consider in vitro enzymatic modification after purification. |
Experimental Protocols
Expression of SUMO-PAMP-12 in E. coli
This protocol is a general guideline and may require optimization.
-
Transformation: Transform the pET-SUMO-PAMP-12 expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Harvesting: Continue to incubate the culture for 16-20 hours at the lower temperature. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
Purification of Recombinant PAMP-12
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography (for His-tagged SUMO): Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM). Elute the SUMO-PAMP-12 fusion protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Fusion Tag Cleavage: Dialyze the eluted fusion protein against a cleavage buffer suitable for the specific protease (e.g., SUMO protease). Add the protease and incubate at the recommended temperature and time to cleave the SUMO tag from PAMP-12.
-
Cation Exchange Chromatography (CEX): Adjust the pH of the cleavage reaction to be below the pI of PAMP-12 (which is highly basic) to ensure a net positive charge. Load the sample onto a cation exchange column (e.g., SP Sepharose) pre-equilibrated with a low-salt buffer. Elute PAMP-12 using a linear salt gradient (e.g., 0-1 M NaCl).
-
Reversed-Phase HPLC (RP-HPLC): Further purify the PAMP-12 containing fractions from CEX using a C18 RP-HPLC column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Verification: Analyze the purity of the final product by SDS-PAGE and confirm its identity by mass spectrometry.
Signaling Pathways and Experimental Workflows
PAMP-12 Signaling through MRGPRX2
PAMP-12 acts as an agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is expressed on mast cells. Activation of MRGPRX2 by PAMP-12 leads to mast cell degranulation and the release of inflammatory mediators.
Caption: PAMP-12 activation of the MRGPRX2 signaling pathway in mast cells.
ACKR3-Mediated Scavenging of PAMP-12
The atypical chemokine receptor 3 (ACKR3), also known as CXCR7, acts as a scavenger receptor for PAMP-12. It binds and internalizes PAMP-12, thereby regulating its local concentration and availability to bind to its signaling receptor, MRGPRX2. This process does not typically lead to classical G protein-mediated signaling.
Caption: ACKR3-mediated scavenging and degradation of PAMP-12.
General Experimental Workflow
The following diagram illustrates the overall workflow for the expression and purification of recombinant PAMP-12.
Caption: Workflow for recombinant PAMP-12 expression, purification, and analysis.
Quantitative Data Summary
The following tables summarize typical yields and purity that can be expected when expressing and purifying recombinant antimicrobial peptides using fusion protein systems. Note that these are generalized values, and specific results for PAMP-12 may vary.
Table 1: Expected Yields of SUMO-Fusion Antimicrobial Peptides in E. coli
| Step | Yield | Purity | Reference(s) |
| Purified Fusion Protein | 20-120 mg/L of culture | ~90% | |
| Cleaved Antimicrobial Peptide | 2-25 mg/L of culture | >95% |
Table 2: Purification Recovery for Cationic Peptides
| Purification Step | Typical Recovery | Key Considerations |
| Cation Exchange Chromatography | 80-95% | Optimize pH and salt concentration for binding and elution. |
| Reversed-Phase HPLC | 60-80% | Gradient optimization is crucial to resolve closely related impurities. |
| Overall Two-Step Process | 50-75% | Overall yield is a product of the recovery at each step. |
This technical support center provides a comprehensive overview of the challenges and solutions for the expression and purification of recombinant PAMP-12. By following these guidelines and troubleshooting steps, researchers can improve their success in obtaining high-purity, biologically active PAMP-12 for their research and development needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of short peptide sequences that activate human mast cells via Mas-related G-protein coupled receptor member X2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Current advances of Pichia pastoris as cell factories for production of recombinant proteins [frontiersin.org]
overcoming difficulties in PAMP-12 solid-phase peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common difficulties encountered during the solid-phase peptide synthesis (SPPS) of PAMP-12.
Frequently Asked Questions (FAQs)
Q1: What makes PAMP-12 a "difficult peptide" to synthesize?
A1: The synthesis of PAMP-12 can be challenging due to its specific amino acid sequence. As an arginine-rich peptide, it is prone to several issues during SPPS. The primary challenges include:
-
Aggregation: The growing peptide chains can aggregate on the solid support due to interchain hydrogen bonding, forming secondary structures like β-sheets. This is a common issue with sequences containing multiple arginine residues.[1][2]
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Incomplete Coupling Reactions: The bulky guanidinium side chain of arginine, along with its protecting group (e.g., Pbf), can sterically hinder the incoming activated amino acid, leading to incomplete coupling and deletion sequences in the final product.[1][3]
-
Poor Solubility: Peptides with a high content of hydrophobic or charged residues can exhibit poor solubility, complicating synthesis and purification.[4]
Q2: What are the visible signs of aggregation during the synthesis of PAMP-12?
A2: Several signs can indicate that peptide aggregation is occurring during synthesis:
-
Resin Shrinking: A noticeable decrease in the volume of the resin bed is a strong indicator that the peptide chains are collapsing onto themselves.
-
Slow or Incomplete Reactions: Both Fmoc deprotection and coupling reactions may become sluggish or fail to reach completion. This can be monitored using tests like the Kaiser test or TNBS test, which may show a weak or negative result even when free amines are present but inaccessible.
-
Color Changes: In some cases, the resin may take on a clumpy or discolored appearance.
Q3: How can I improve the coupling efficiency of arginine residues in PAMP-12?
A3: Due to the steric hindrance of the arginine side chain, several strategies can be employed to improve coupling efficiency:
-
Double Coupling: This is a highly effective method where the coupling step for the arginine residue is performed twice with fresh reagents to drive the reaction to completion.
-
Use of Stronger Coupling Reagents: Utilizing more potent activating agents like HBTU, HATU, or COMU can enhance the rate and completeness of the coupling reaction.
-
Extended Coupling Times: Increasing the reaction time for the arginine coupling step can help overcome the steric hindrance.
-
Elevated Temperature: Performing the coupling at a higher temperature can increase reaction kinetics and disrupt secondary structures that may be hindering the reaction.
Troubleshooting Guides
Problem 1: Low Crude Peptide Purity with Multiple Deletion Sequences
This issue is often a result of incomplete coupling reactions, a common problem in the synthesis of arginine-rich peptides like PAMP-12.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low crude peptide purity.
Detailed Steps:
-
Identify the Problematic Residue: Analyze the mass spectrometry data of your crude product to identify which amino acid deletions are occurring. With PAMP-12, this is frequently at the arginine positions.
-
Implement Double Coupling: A highly effective strategy is to perform a second coupling step for the arginine residues. After the initial coupling, wash the resin and repeat the coupling with a fresh solution of the protected arginine, coupling reagents, and base.
-
Optimize Coupling Reagents and Time: If double coupling is insufficient, consider using a more potent coupling reagent like HATU. You can also increase the coupling time from the standard 1-2 hours to 4 hours or even overnight for particularly difficult couplings.
Problem 2: Significant Resin Shrinking and Failed Synthesis
Severe resin shrinking is a strong indication of extensive on-resin aggregation, which can halt the synthesis by making the N-terminus of the growing peptide chain inaccessible.
Troubleshooting Workflow:
Caption: Decision-making process for addressing peptide aggregation.
Detailed Steps:
-
Incorporate Pseudoproline Dipeptides: If the PAMP-12 sequence contains Ser or Thr residues, replacing a standard dipeptide with a pseudoproline dipeptide can introduce a "kink" in the peptide backbone, effectively disrupting the formation of β-sheets.
-
Modify Synthesis Conditions:
-
Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP), which has better solvating properties, or use a mixture of DMF with a small amount of DMSO.
-
Chaotropic Salts: Adding chaotropic salts like LiCl or NaClO4 to the coupling and deprotection steps can help to break up secondary structures.
-
Elevated Temperature: Performing the synthesis at a higher temperature (e.g., 60°C) can disrupt hydrogen bonds and prevent aggregation.
-
-
Change the Solid Support: Use a resin with a lower loading capacity to increase the distance between peptide chains. Alternatively, high-swelling resins like TentaGel can improve solvation of the growing peptide.
Data Presentation
Table 1: Illustrative Comparison of Coupling Strategies for a Difficult Arginine Residue in PAMP-12 Synthesis
| Coupling Strategy | Coupling Time (hours) | Crude Purity (%) | Target Peptide Yield (%) | Deletion Product (%) |
| Single Coupling (HBTU) | 2 | 45 | 40 | 55 |
| Double Coupling (HBTU) | 2 + 2 | 75 | 70 | 25 |
| Single Coupling (HATU) | 2 | 65 | 60 | 35 |
| Extended Single Coupling (HBTU) | 6 | 60 | 55 | 45 |
Note: Data are representative and intended for illustrative purposes.
Table 2: Illustrative Effect of Aggregation-Disrupting Strategies on PAMP-12 Synthesis Outcome
| Synthesis Condition | Resin Swelling | Crude Purity (%) | Target Peptide Yield (%) |
| Standard (DMF, RT) | Poor | 30 | 25 |
| NMP as Solvent | Improved | 55 | 50 |
| DMF with 0.5M LiCl | Improved | 60 | 55 |
| Elevated Temperature (60°C) | Good | 70 | 65 |
| Low-Loading Resin | Good | 65 | 60 |
Note: Data are representative and intended for illustrative purposes.
Experimental Protocols
Protocol: Double Coupling of an Arginine Residue
This protocol describes the manual double coupling of an Fmoc-Arg(Pbf)-OH residue during SPPS.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Arg(Pbf)-OH (4 equivalents)
-
HBTU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
First Coupling:
-
Pre-activation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (4 eq.) and HBTU (3.9 eq.) in DMF. Add DIPEA (8 eq.) and allow the mixture to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the vessel containing the peptide-resin. Agitate the mixture for 2 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).
Second Coupling: 4. Repeat Pre-activation: Prepare a fresh solution of activated Fmoc-Arg(Pbf)-OH as described in step 1. 5. Repeat Coupling: Add the fresh activated amino acid solution to the same resin and agitate for another 2 hours at room temperature. 6. Final Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) and then with Dichloromethane (DCM) (3 x 1 min) to prepare for the next deprotection step. 7. Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
Visualization of SPPS Workflow
Caption: A generalized workflow for a single cycle in Fmoc-based solid-phase peptide synthesis.
References
quality control measures for ensuring PAMP-12 peptide purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity of PAMP-12 peptides. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the PAMP-12 peptide, and what are its key characteristics?
PAMP-12 is a 12-amino acid peptide with the sequence Phe-Arg-Lys-Lys-Trp-Asn-Lys-Trp-Ala-Leu-Ser-Arg-NH2. It is a fragment of the proadrenomedullin N-terminal 20 peptide (PAMP-20) and is characterized by a C-terminal amide group.[1][2][3][4][5] This amidation is crucial for its biological activity.
Q2: What are the primary analytical methods for assessing PAMP-12 purity?
The most common and effective methods for determining the purity of synthetic peptides like PAMP-12 are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).
-
RP-HPLC separates the target peptide from impurities based on hydrophobicity. The purity is typically reported as a percentage of the total peak area in the chromatogram.
-
Mass Spectrometry confirms the molecular weight of the peptide, helping to identify the desired product and potential impurities such as deletion sequences or modifications.
Q3: What are common impurities that can arise during PAMP-12 synthesis?
During solid-phase peptide synthesis (SPPS) of PAMP-12, several types of impurities can be generated. Given its sequence, particular attention should be paid to:
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Truncated or Deletion Sequences: Failure of an amino acid to couple to the growing peptide chain.
-
Oxidation: The two Tryptophan (Trp) residues in the PAMP-12 sequence are susceptible to oxidation.
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Incomplete Deprotection: Residual protecting groups on amino acid side chains.
-
Side-Chain Modifications: Modifications of the Lysine (Lys) and Arginine (Arg) residues.
-
Contaminants from Reagents: Such as Trifluoroacetic acid (TFA) used during cleavage and purification.
Troubleshooting Guides
Issue 1: Low Purity of Crude PAMP-12 Peptide after Synthesis
Symptoms:
-
The main peak in the analytical HPLC chromatogram of the crude product is less than 70%.
-
Mass spectrometry analysis shows multiple peaks corresponding to various molecular weights.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Amino Acid Coupling | Optimize coupling reactions by using a more efficient coupling reagent (e.g., HATU), increasing the concentration of amino acids and coupling reagents, or performing a double coupling for difficult residues. |
| Incomplete Fmoc Deprotection | Extend the deprotection time with piperidine or perform a second deprotection step. Monitor completion using a ninhydrin test. |
| Peptide Aggregation during Synthesis | Incorporate solubilizing agents, use a microwave-assisted synthesizer to reduce aggregation, or lower the peptide concentration on the resin. |
Issue 2: Presence of Unexpected Peaks in the HPLC Chromatogram of Purified PAMP-12
Symptoms:
-
Shoulder peaks or distinct, well-resolved peaks close to the main product peak in the HPLC chromatogram of the purified peptide.
-
Mass spectrometry reveals species with mass additions (e.g., +16 Da, +32 Da).
Possible Causes & Solutions:
| Cause | Solution |
| Oxidation of Tryptophan Residues | Minimize exposure to air and light during synthesis and purification. Use antioxidants in the cleavage cocktail (e.g., dithiothreitol, DTT). If oxidation has occurred, consider post-purification reduction steps. |
| Formation of Diastereomers | Use high-quality amino acids with low enantiomeric impurity. Avoid harsh basic or acidic conditions that can lead to racemization. |
| Residual Protecting Groups | Ensure complete removal of side-chain protecting groups during the cleavage step by optimizing the cleavage cocktail and reaction time. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Analysis of PAMP-12 Purity
Objective: To determine the purity of a synthetic PAMP-12 peptide sample.
Materials:
-
Lyophilized PAMP-12 peptide
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
UV detector set to 214 nm and 280 nm
Methodology:
-
Sample Preparation: Dissolve the lyophilized PAMP-12 peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
-
Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Mass Spectrometry Analysis of PAMP-12
Objective: To confirm the molecular weight of the synthetic PAMP-12 peptide and identify potential impurities.
Materials:
-
PAMP-12 peptide sample (can be the eluent from HPLC)
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Appropriate matrix for MALDI-TOF (if used)
Methodology:
-
Sample Infusion: Introduce the PAMP-12 sample into the mass spectrometer. For ESI-MS, this can be done directly from the HPLC outflow.
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. The expected monoisotopic mass for PAMP-12 is approximately 1617.9 Da.
-
Data Analysis: Compare the observed molecular weight with the theoretical molecular weight. Analyze any additional peaks to identify potential impurities based on their mass differences from the main product.
Quantitative Data Summary
Table 1: Common Purity Levels and Recommended Applications for Synthetic Peptides
| Purity Level | Recommended Applications |
| >98% | In vivo studies, clinical trials, structural studies (NMR, X-ray crystallography) |
| >95% | In vitro bioassays, enzyme kinetics, cell-based assays |
| >85% | Antibody production, epitope mapping, non-quantitative enzyme-substrate studies |
| >70% | Initial screening, immunological assays |
Data synthesized from multiple sources.
Visualizations
References
- 1. Purification and characterization of PAMP-12 (PAMP[9-20]) in porcine adrenal medulla as a major endogenous biologically active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. moleculardepot.com [moleculardepot.com]
- 3. caymanchem.com [caymanchem.com]
- 4. PAMP-12 (human) | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mitigating Batch-to-Batch Variability of Synthetic PAMP-12
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with synthetic Proadrenomedullin N-Terminal 12 Peptide (PAMP-12). This guide provides troubleshooting advice and answers to frequently asked questions to help you identify, understand, and mitigate batch-to-batch variability in your experiments, ensuring more reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is PAMP-12 and what is its primary mechanism of action?
PAMP-12 is a 12-amino-acid peptide fragment (sequence: FRKKWNKWALSR-NH₂) derived from the N-terminal region of proadrenomedullin.[1][2][3] It is known to be a potent hypotensive peptide.[4] Its primary mechanism of action involves acting as an agonist for the Mas-related G-protein-coupled receptor member X2 (MrgX2), which is expressed on mast cells and other immune cells.[1] Activation of MrgX2 by PAMP-12 can lead to downstream signaling events such as intracellular calcium mobilization and inhibition of cyclic AMP (cAMP) accumulation. PAMP-12 also interacts with the atypical chemokine receptor ACKR3/CXCR7, which internalizes or "scavenges" the peptide, regulating its availability.
Q2: What are the most common causes of batch-to-batch variability in synthetic PAMP-12?
Batch-to-batch variability is a common challenge in synthetic peptide research and can stem from several sources:
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Peptide Purity vs. Content: A new batch may have the same high purity (e.g., >95%) but a different net peptide content due to varying amounts of water and counter-ions.
-
Nature of Impurities: The remaining non-target peptides can differ between batches. Impurities may include deletion sequences, truncated peptides, or peptides with remaining protective groups from the synthesis process. These can sometimes have unexpected biological activity or interfere with the target peptide.
-
Counter-ion Contamination: Trifluoroacetic acid (TFA) is frequently used during peptide purification and remains as a counter-ion in the final product. Different batches can have varying levels of residual TFA, which can be cytotoxic or affect cell-based assay results.
-
Biological Contaminants: Endotoxin (lipopolysaccharide) contamination from bacteria during synthesis or handling can cause significant, unwanted immune responses in cellular assays, leading to variable results.
-
Peptide Stability and Handling: Improper storage or handling can lead to oxidation (especially of Tryptophan residues in PAMP-12) or degradation, reducing the peptide's activity over time.
Q3: How is peptide purity different from net peptide content?
This is a critical distinction for ensuring reproducible experiments.
-
Peptide Purity: This is typically determined by High-Performance Liquid Chromatography (HPLC) and represents the percentage of the correct, full-length peptide relative to other peptide-related impurities (e.g., deletion sequences). A purity of 95% means that 5% of the peptide material consists of incorrect peptide sequences.
-
Net Peptide Content (NPC): This refers to the actual percentage of peptide by weight in the lyophilized powder. The remaining mass consists of non-peptide material, primarily adsorbed water and counter-ions (like TFA) bound to the peptide. This value can range from 70-90% and is best determined by quantitative Amino Acid Analysis (AAA). Failing to account for variations in NPC between batches is a major source of error in concentration calculations.
Q4: My new batch of PAMP-12 shows lower activity, but the certificate of analysis states >95% purity. What could be the issue?
Several factors could be at play even with high purity:
-
Lower Net Peptide Content: The new batch might have a lower NPC. If you prepare solutions based on total weight, the actual molar concentration of the peptide will be lower than intended. Always calculate concentrations based on the NPC if available.
-
Endotoxin Contamination: The new batch could be contaminated with endotoxins, which can decrease cell viability or cause non-specific immune activation, masking the true effect of PAMP-12.
-
Different Counter-ions: If the counter-ion has been changed (e.g., from TFA to acetate) or if TFA levels are significantly higher, it could impact cell health or peptide solubility.
-
Oxidation/Degradation: The peptide may have oxidized during shipping or storage. Mass spectrometry can help identify modifications to sensitive residues like Tryptophan.
Q5: What are the effects of residual trifluoroacetic acid (TFA) in my peptide sample?
TFA is a strong acid used for cleaving peptides from the synthesis resin and in HPLC purification. While lyophilization removes most of it, some remains as a salt. At high concentrations, residual TFA can lower the pH of your stock solution and, in sensitive cell-based assays, can cause cytotoxicity or other artifacts, leading to inconsistent results. If you suspect TFA interference, consider exchanging it for a more biocompatible counter-ion like acetate or chloride through ion-exchange chromatography or by ordering the peptide with a different salt form.
Q6: What is the best way to store and handle synthetic PAMP-12?
Proper storage is essential to maintain peptide integrity.
-
Long-Term Storage: Lyophilized PAMP-12 should be stored at -20°C or, preferably, -80°C. Keep the container tightly sealed to protect it from moisture.
-
Stock Solutions: Once dissolved, it is recommended to create single-use aliquots of your stock solution and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
Solubility: PAMP-12 is soluble in water. For difficult-to-dissolve peptides, sonication may be recommended. It is always best to perform a solubility test with a small amount of peptide first.
Section 2: Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with synthetic PAMP-12.
Problem 1: Inconsistent or Non-Reproducible Results in Cell-Based Assays
| Possible Cause | Recommended Action |
| Inaccurate Peptide Concentration | The Net Peptide Content (NPC) varies between batches. Solution: Request an Amino Acid Analysis (AAA) from the supplier to determine the exact NPC for each batch. Use this value to calculate the peptide concentration for your experiments. |
| Endotoxin Contamination | Endotoxins are potent immune stimulators that can cause cell death or cytokine release, confounding results. Solution: Test each new batch for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. Use only batches with low endotoxin levels (e.g., <0.01 EU/µg). |
| TFA Toxicity | Residual TFA from purification can be toxic to some cell lines. Solution: Check the certificate of analysis for counter-ion information. If TFA is suspected, perform a dose-response curve with TFA alone to assess its effect on your cells. Consider purchasing the peptide as an acetate or chloride salt. |
| Poor Peptide Solubility | Precipitated peptide leads to a lower effective concentration in the well. Solution: Ensure the peptide is fully dissolved before use. Briefly centrifuge the vial before opening and dissolve in sterile water or a recommended buffer. Visually inspect the solution for precipitates. If solubility is an issue, perform a solubility test. |
Problem 2: PAMP-12 Fails to Dissolve Properly
| Possible Cause | Recommended Action |
| Peptide Hydrophobicity | Although PAMP-12 is generally soluble, aggregation can occur. Solution: Use gentle vortexing or sonication to aid dissolution. Avoid vigorous shaking, which can cause aggregation. |
| Incorrect Solvent/pH | The peptide's net charge and solubility are pH-dependent. Solution: PAMP-12 is soluble in water and PBS (pH 7.2). If using a different buffer, ensure the pH is compatible with the peptide's isoelectric point. |
| Peptide has Degraded | Improper storage may have led to irreversible aggregation or degradation. Solution: If a previously soluble batch is now insoluble, it may have degraded. It is best to use a fresh vial or a new batch that has been properly stored. |
Problem 3: Analytical Characterization Shows Unexpected Results
| Possible Cause | Recommended Action |
| Unexpected Peaks in HPLC | These could be synthesis-related impurities, or the peptide may have degraded. Solution: Compare the HPLC trace to the one provided by the manufacturer. If new peaks appear, the peptide may be degrading. Check for oxidation of Trp residues via Mass Spectrometry. |
| Incorrect Mass in MS | The observed molecular weight does not match the theoretical weight. Solution: This indicates a significant synthesis error (e.g., wrong sequence, missed cleavage). The batch should not be used. Contact the supplier immediately. |
| Multiple Peaks in MS | This could indicate the presence of oxidized forms (+16 Da), deamidation (+1 Da), or salt adducts. Solution: High-resolution mass spectrometry can help identify the nature of these modifications. Determine if these modified forms could interfere with your assay. |
Section 3: Quality Control & Experimental Protocols
A robust quality control (QC) strategy is the best way to mitigate batch-to-batch variability. We recommend performing the following checks on every new lot of synthetic PAMP-12.
Table 1: Recommended Quality Control Specifications for Synthetic PAMP-12
| Parameter | Method | Recommended Specification | Rationale |
| Identity | Mass Spectrometry (MS) | Observed Molecular Weight ± 1 Da of Theoretical MW (1618.9 g/mol ) | Confirms the correct peptide was synthesized. |
| Purity | HPLC | ≥95% | Ensures the sample is predominantly the target peptide. |
| Net Peptide Content | Amino Acid Analysis (AAA) | Report Value (Typically 70-90%) | Crucial for accurate and reproducible concentration calculations. |
| Sequence Verification | Tandem MS (MS/MS) | Correct fragmentation pattern | Confirms the correct amino acid sequence, ruling out scrambled peptides. |
| Endotoxin Level | LAL Chromogenic Assay | ≤0.01 EU/µg | Prevents false positives/negatives in immunoassays and ensures cell viability. |
| Biological Activity | Cell-Based Functional Assay | EC₅₀ within 2-3 fold of reference lot | Confirms the peptide is functionally active and performs as expected. |
Protocol 1: General Protocol for a Cell-Based PAMP-12 Activity Assay (Calcium Mobilization)
This protocol describes a general method to assess the biological activity of PAMP-12 by measuring intracellular calcium mobilization in cells expressing the MrgX2 receptor.
Materials:
-
CHO or HEK293 cells stably expressing human MrgX2.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
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Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
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96-well black, clear-bottom microplates.
-
PAMP-12 (test batch and a qualified reference batch).
-
Fluorescence plate reader with an injection system.
Methodology:
-
Cell Plating: Seed MrgX2-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM dye (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.
-
Remove culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
Cell Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye. After the final wash, leave 100 µL of Assay Buffer in each well.
-
Incubate the plate at room temperature for 20-30 minutes to allow for complete de-esterification of the dye.
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Peptide Preparation: Prepare a dilution series of the new PAMP-12 batch and the reference batch in Assay Buffer at 2x the final desired concentration.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader and set the excitation/emission wavelengths for Fluo-4 (e.g., 494/516 nm).
-
Record a baseline fluorescence reading for 15-20 seconds.
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Inject 100 µL of the 2x PAMP-12 dilutions into the appropriate wells.
-
Immediately begin recording fluorescence intensity every 1-2 seconds for at least 2 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (Peak - Baseline) for each concentration.
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Plot the fluorescence change against the log of the PAMP-12 concentration.
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Fit the data to a four-parameter logistic curve to determine the EC₅₀ value. The EC₅₀ of the new batch should be comparable to that of the reference lot.
-
Section 4: Visualizations
This section provides diagrams to visualize key concepts related to PAMP-12 function and quality control.
Caption: PAMP-12 signaling through its primary receptor MrgX2 and scavenger receptor ACKR3.
References
improving the reproducibility of PAMP-12 bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of Proadrenomedullin N-terminal 12 (PAMP-12) bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the primary receptors for PAMP-12?
A1: PAMP-12 primarily acts as a potent agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2). It can also bind to the atypical chemokine receptor 3 (ACKR3), which may act as a scavenger receptor, internalizing PAMP-12 without initiating classical G protein signaling.[1]
Q2: Which cell lines are suitable for PAMP-12 bioassays?
A2: Commonly used host cell lines for PAMP-12 bioassays are Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO-K1) cells.[2][3][4][5] These cells are typically engineered to stably overexpress human MRGPRX2.
Q3: What are the common readout methods for PAMP-12 bioassays?
A3: The activation of MRGPRX2 by PAMP-12 can be measured using several downstream functional assays, including:
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Calcium mobilization assays: MRGPRX2 couples to Gq proteins, leading to an increase in intracellular calcium upon activation.
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Cyclic AMP (cAMP) assays: MRGPRX2 can also couple to Gi proteins, leading to a decrease in intracellular cAMP levels.
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β-arrestin recruitment assays: Ligand binding to MRGPRX2 can induce the recruitment of β-arrestin, which can be monitored using various technologies like enzyme fragment complementation (EFC).
Q4: How should I prepare and store PAMP-12 peptide?
A4: PAMP-12 is a peptide and requires careful handling to maintain its activity.
-
Reconstitution: For initial solubilization, try sterile, distilled water. If the peptide does not dissolve, a small amount of 10%-30% acetic acid can be used for these basic peptides. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used, followed by dilution in aqueous buffer.
-
Storage: Lyophilized PAMP-12 should be stored at -20°C or -80°C. Once reconstituted, it is recommended to aliquot the peptide solution and store it at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
High Background Signal
Q5: I am observing a high background signal in my PAMP-12 bioassay. What are the possible causes and solutions?
A5: High background can obscure the specific signal from PAMP-12 stimulation. Here are some common causes and their solutions:
| Possible Cause | Verification | Suggested Solution |
| Reagent Quality | Test individual reagents for background signal. | Use fresh, high-quality reagents. Ensure proper storage of all components. |
| Cell Health and Density | Examine cells under a microscope for normal morphology and confluency. | Use healthy, low-passage cells. Optimize cell seeding density to avoid overgrowth. |
| Constitutive Receptor Activity | Measure baseline signal in untransfected parental cells versus MRGPRX2-expressing cells. | Use a cell line with lower receptor expression levels or consider using a different host cell line. |
| Assay Buffer Composition | Review the components of your assay buffer. | Some buffer components can be autofluorescent or interfere with the detection chemistry. Test different buffer formulations. |
| Incomplete Washing Steps (if applicable) | Ensure that all wash steps are performed thoroughly. | Optimize the number and duration of wash steps. Ensure complete removal of unbound reagents. |
Low or No Signal
Q6: My PAMP-12 bioassay is showing a very low signal or no response. What should I troubleshoot?
A6: A weak or absent signal can be due to a variety of factors, from the ligand itself to the detection system.
| Possible Cause | Verification | Suggested Solution |
| PAMP-12 Peptide Inactivity | Confirm the correct storage and handling of the peptide. Test a fresh aliquot. | Purchase a new, quality-controlled batch of PAMP-12. Ensure proper reconstitution and storage. |
| Low Receptor Expression | Verify MRGPRX2 expression levels using techniques like flow cytometry or western blot. | Use a cell line with higher MRGPRX2 expression or optimize transfection/selection conditions. |
| Suboptimal Assay Conditions | Review incubation times, temperatures, and reagent concentrations. | Perform time-course and dose-response experiments to determine optimal conditions. |
| Incorrect Assay Buffer pH | Check the pH of your assay buffer. | The optimal pH for peptide-receptor binding is typically between 7.2 and 8.0. |
| Detection System Issues | Check the settings on your plate reader (e.g., filters, gain). Confirm the activity of detection reagents. | Use a positive control to verify instrument settings and reagent performance. |
Poor Reproducibility
Q7: I am getting inconsistent results between experiments. How can I improve the reproducibility of my PAMP-12 bioassay?
A7: Poor reproducibility can be frustrating. Here are some tips to improve consistency:
| Possible Cause | Verification | Suggested Solution |
| Variable Cell Passage Number | Keep a detailed log of cell passage numbers. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent Pipetting | Review your pipetting technique. Use calibrated pipettes. | Use automated liquid handlers for critical steps if available. Ensure consistent and careful manual pipetting. |
| Edge Effects on Assay Plates | Compare the signal from wells on the edge of the plate to those in the center. | Avoid using the outer wells of the assay plate, or fill them with buffer to maintain a humidified environment. |
| Temperature and Incubation Time Fluctuations | Use a calibrated incubator and timers. | Ensure consistent incubation times and temperatures for all experiments. |
| Reagent Batch-to-Batch Variability | Test new batches of critical reagents against the old batch before use. | Purchase larger batches of critical reagents to minimize variability between experiments. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for PAMP-12 bioassays to help you benchmark your experiments.
Table 1: PAMP-12 and Control Compound Potency
| Compound | Receptor | Assay Type | Cell Line | EC50 / IC50 |
| PAMP-12 | MRGPRX2 | Calcium Mobilization | HEK-X2 | Saturation beyond 1 µM |
| Cortistatin 14 | MRGPRX2 | Calcium Mobilization | CHO-K1/MRGPRX2 | 1.53 µM |
| Cortistatin 14 | MRGPRX2 | Calcium Flux | CHO-K1/MRGPRX2 | 6.35 x 10⁻⁷ M |
| Cortistatin 14 | MRGPRX2 | cAMP Accumulation | CHO-K1/MRGPRX2 | 1.63 x 10⁻⁶ M |
Table 2: Typical Assay Performance Metrics
| Metric | Description | Acceptable Range |
| Z'-factor | A measure of the statistical effect size, indicating the separation between the positive and negative controls. | > 0.5 is considered an excellent assay. |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the positive control to the mean signal of the negative control. | Generally, a higher S/B ratio is desirable, but it should be considered in conjunction with the signal-to-noise ratio. |
| Signal-to-Noise (S/N) Ratio | The ratio of the mean signal to the standard deviation of the background signal. | A higher S/N ratio indicates a more robust assay. |
Experimental Protocols
Calcium Mobilization Assay Protocol
This protocol is a general guideline for measuring PAMP-12-induced calcium flux in HEK293 cells stably expressing MRGPRX2.
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Cell Preparation:
-
Seed HEK293-MRGPRX2 cells in a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
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Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM, Calcium-6) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 1 hour at 37°C, protected from light.
-
-
Compound Addition:
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Prepare serial dilutions of PAMP-12 and control compounds in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Add the compounds to the cell plate.
-
-
Data Acquisition:
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Measure the fluorescence intensity using a plate reader equipped for kinetic reading (e.g., FLIPR).
-
Record a baseline fluorescence for a few seconds before compound addition and continue recording for several minutes after addition.
-
-
Data Analysis:
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Calculate the change in fluorescence (ΔRFU) for each well.
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Plot the ΔRFU against the log of the compound concentration to generate a dose-response curve and determine the EC50.
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cAMP Assay Protocol (HTRF)
This protocol outlines a general procedure for measuring changes in cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Cell Preparation:
-
Harvest HEK293-MRGPRX2 cells and resuspend them in stimulation buffer.
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Dispense the cell suspension into a low-volume 384-well plate.
-
-
Compound Stimulation:
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Add serial dilutions of PAMP-12 and control compounds to the cells.
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For Gi-coupled receptors, pre-treat cells with forskolin to stimulate cAMP production before adding the inhibitory PAMP-12.
-
Incubate for the optimized time (typically 30 minutes) at room temperature.
-
-
Detection:
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Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio and the Delta F% to determine the cAMP concentration from a standard curve.
-
Plot the cAMP concentration against the log of the compound concentration to determine the IC50.
-
β-Arrestin Recruitment Assay Protocol (Enzyme Fragment Complementation)
This protocol is a general guideline for a β-arrestin recruitment assay using a technology like DiscoverX's PathHunter.
-
Cell Plating:
-
Plate PathHunter MRGPRX2 β-arrestin cells in a white, solid-bottom 384-well plate at the recommended cell density.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Stimulation:
-
Prepare serial dilutions of PAMP-12 and control compounds.
-
Add the compounds to the cell plate.
-
Incubate for 90 minutes at 37°C.
-
-
Detection:
-
Add the PathHunter detection reagents.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the chemiluminescent signal on a standard plate reader.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against the log of the compound concentration to generate a dose-response curve and determine the EC50.
-
Signaling Pathways and Experimental Workflows
Caption: PAMP-12 binding to MRGPRX2 activates Gq and Gi pathways and recruits β-arrestin.
Caption: ACKR3 acts as a scavenger receptor for PAMP-12, leading to internalization.
Caption: General experimental workflow for PAMP-12 bioassays.
Caption: A logical workflow for troubleshooting common PAMP-12 bioassay issues.
References
- 1. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HEK293/Human MRGPRX2 Stable Cell Line | ACROBiosystems [es.acrobiosystems.com]
- 3. genscript.com [genscript.com]
- 4. CHO-K1-MRGPRX2-Stable Cell Line - Creative Bioarray [dda.creative-bioarray.com]
- 5. Human MRGPRX2 Stable Cell Line-HEK293 (CSC-RG0895) - Creative Biogene [creative-biogene.com]
Technical Support Center: Interpreting Unexpected Results in PAMP-12 Signaling Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during PAMP-12 signaling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary receptors for PAMP-12 and their main signaling outcomes?
A1: PAMP-12 primarily signals through two distinct receptors:
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Mas-related G-protein-coupled receptor member X2 (MrgX2): As a potent agonist for MrgX2, PAMP-12 typically initiates G-protein-mediated signaling cascades.[1] This includes the activation of Gαq, leading to phospholipase C (PLC) activation, subsequent inositol trisphosphate (IP3) production, and a measurable increase in intracellular calcium ([Ca2+]i). It can also couple to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
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Atypical Chemokine Receptor 3 (ACKR3/CXCR7): PAMP-12 also binds to ACKR3. However, ACKR3 is considered an "atypical" chemokine receptor because it does not typically induce classical G-protein-mediated signaling. Instead, its primary role upon PAMP-12 binding is to act as a scavenger receptor, leading to β-arrestin recruitment and subsequent internalization of the PAMP-12 peptide. This process helps to regulate the local concentration of PAMP-12 available to bind to signaling receptors like MrgX2. Some studies suggest that in certain cellular contexts, ACKR3 might engage in biased signaling, potentially leading to the activation of pathways like ERK via β-arrestin.
Q2: I am not observing any cellular response after applying PAMP-12. What are the possible reasons?
A2: A lack of response to PAMP-12 can stem from several factors:
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Receptor Expression: The most common reason is the absence or very low expression of MrgX2 or ACKR3 in your cell line. It is crucial to verify receptor expression at both the mRNA and protein levels.
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PAMP-12 Peptide Integrity: Peptides are susceptible to degradation. Ensure your PAMP-12 is of high purity, has been stored correctly (lyophilized at -20°C or -80°C), and has not undergone multiple freeze-thaw cycles. Reconstituted peptide solutions should be aliquoted and stored at -80°C.
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Cell Health and Passage Number: Unhealthy cells or cells at a high passage number may exhibit altered signaling responses. Always use cells that are healthy, in a logarithmic growth phase, and within a validated passage range.
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Assay-Specific Issues: The specific assay you are using (e.g., calcium mobilization, cAMP, β-arrestin recruitment) may have its own set of technical challenges. Refer to the detailed troubleshooting guides below for assay-specific advice.
Q3: My results are highly variable between experiments. What can I do to improve consistency?
A3: High variability can be frustrating. Here are some tips to improve reproducibility:
-
Standardize Protocols: Ensure all experimental parameters, including cell seeding density, incubation times, reagent concentrations, and instrument settings, are kept consistent between experiments.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including media composition, serum percentage, and passage number. Be aware that some cell lines, like HEK293 expressing MrgX2, can show variable expression levels over time.
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Peptide Handling: Prepare fresh dilutions of PAMP-12 for each experiment from a frozen stock aliquot to avoid degradation.
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Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments to monitor assay performance and normalize your results.
Troubleshooting Guides
Guide 1: Calcium Mobilization Assay (MrgX2 Signaling)
Issue: No or weak calcium signal in response to PAMP-12 in MrgX2-expressing cells.
| Possible Cause | Troubleshooting Step |
| Low MrgX2 Expression | Confirm MrgX2 expression using qPCR, western blot, or flow cytometry. |
| PAMP-12 Degradation | Use a fresh vial of PAMP-12 or purchase from a reputable supplier. Perform a concentration-response curve to ensure the peptide is active. |
| Incorrect Buffer Composition | Ensure your assay buffer contains physiological levels of calcium. A calcium-free buffer will prevent signal generation. |
| Calcium Dye Loading Issues | Optimize dye loading concentration and incubation time. Ensure cells are not washed too aggressively, which can lead to cell detachment. |
| Receptor Desensitization | While MrgX2 has shown resistance to desensitization, prolonged pre-incubation with low levels of agonist could potentially dampen the response.[2][3] Minimize pre-incubation times. |
| Instrument Settings | Optimize the settings on your fluorescence plate reader, including excitation/emission wavelengths, gain, and read interval. |
Issue: High background calcium signal in unstimulated cells.
| Possible Cause | Troubleshooting Step |
| Cell Stress | Handle cells gently during plating and dye loading. Ensure cells have adequate time to recover after plating. |
| Contaminated Media or Buffer | Use fresh, sterile media and buffers. |
| Cytotoxic Effects of Dye | Reduce the concentration of the calcium indicator dye or the incubation time. |
Guide 2: β-Arrestin Recruitment Assay (ACKR3 Signaling)
Issue: No or weak β-arrestin recruitment signal with PAMP-12 in ACKR3-expressing cells.
| Possible Cause | Troubleshooting Step |
| Low ACKR3 Expression | Verify ACKR3 expression levels. |
| Suboptimal Assay Reagents | Ensure the β-arrestin assay reagents are fresh and prepared according to the manufacturer's instructions. |
| Incorrect Assay Kinetics | The kinetics of β-arrestin recruitment can vary. Perform a time-course experiment to determine the optimal incubation time for PAMP-12 stimulation. |
| Cell Line Not Suitable | The efficiency of β-arrestin recruitment can be cell-line dependent. Consider testing in a different cell background. |
| Constitutive ACKR3 Activity | ACKR3 can exhibit high constitutive (ligand-independent) activity, which may mask the agonist-induced signal.[4][5] The use of inverse agonists, if available, can help to reduce this basal activity. |
Issue: High background signal in the β-arrestin assay.
| Possible Cause | Troubleshooting Step |
| Constitutive Receptor Activity | As mentioned above, ACKR3's constitutive activity can lead to a high basal signal. |
| Overexpression of Receptors | Very high levels of receptor expression can sometimes lead to ligand-independent signaling. Titrate the amount of receptor plasmid used for transfection. |
| Reagent-Related Artifacts | Run a control with untransfected cells or cells expressing an unrelated GPCR to check for non-specific effects of the assay reagents. |
Quantitative Data Summary
The following table summarizes typical quantitative data for PAMP-12 in various functional assays. Note that these values can vary depending on the cell line, receptor expression level, and specific assay conditions.
| Parameter | Receptor | Assay | Typical Value | Reference |
| EC50 | MrgX2 | cAMP Inhibition | 57.2 nM | |
| EC50 | MrgX2 | Calcium Mobilization | ~100 nM - 1 µM | |
| EC50 | ACKR3 | β-Arrestin Recruitment | ~800 nM - 1 µM | |
| PAMP-12 Concentration | MrgX2 | Mast Cell Degranulation | 1-10 µM | |
| PAMP-12-FAM Uptake | ACKR3 | Internalization Assay | 3 µM (after 45 min) |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
-
Cell Plating: Seed HEK293 cells stably expressing MrgX2 in a black-walled, clear-bottom 96-well plate at a density of 50,000 cells per well. Allow cells to adhere overnight.
-
Dye Loading: The next day, remove the growth medium and add 100 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a 2X stock solution of PAMP-12 and any controls in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Assay Measurement: Place the cell plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence for 15-30 seconds.
-
Compound Addition: Inject 100 µL of the 2X PAMP-12 solution into the wells while continuously reading the fluorescence.
-
Data Acquisition: Continue to measure fluorescence for at least 2-3 minutes to capture the peak response and subsequent decay.
-
Data Analysis: The change in fluorescence intensity over time is indicative of intracellular calcium mobilization. Calculate the peak fluorescence response for each well and plot the concentration-response curve to determine the EC50.
Protocol 2: β-Arrestin Recruitment Assay (using a commercial kit, e.g., PathHunter®)
-
Cell Plating: Plate PathHunter® cells co-expressing ACKR3 and the β-arrestin enzyme fragment complementation system in a 384-well white-walled plate at the density recommended by the manufacturer. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of PAMP-12 in the provided assay buffer.
-
Compound Addition: Add the PAMP-12 dilutions to the cell plate and incubate for the recommended time (typically 60-90 minutes) at 37°C.
-
Detection: Add the detection reagent, which contains the substrate for the complemented enzyme, to each well.
-
Signal Measurement: Incubate for 60 minutes at room temperature and then measure the chemiluminescent signal using a plate reader.
-
Data Analysis: The increase in luminescence is proportional to the extent of β-arrestin recruitment. Plot the concentration-response curve to determine the EC50.
Signaling Pathways and Experimental Workflows
References
- 1. PAMP-12 (human, porcine) | MRGPRX2 Agonist | Tocris Bioscience [tocris.com]
- 2. Mas-related gene X2 (MrgX2) is a novel G protein-coupled receptor for the antimicrobial peptide LL-37 in human mast cells: resistance to receptor phosphorylation, desensitization, and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mas-related Gene X2 (MrgX2) Is a Novel G Protein-coupled Receptor for the Antimicrobial Peptide LL-37 in Human Mast Cells: RESISTANCE TO RECEPTOR PHOSPHORYLATION, DESENSITIZATION, AND INTERNALIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constitutive activity of an atypical chemokine receptor revealed by inverse agonistic nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to the Bioactivity of Human and Porcine PAMP-12
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of human versus porcine Proadrenomedullin N-terminal 12-amino acid peptide (PAMP-12). PAMP-12 is a biologically active peptide fragment derived from the N-terminal region of proadrenomedullin. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to facilitate further research and development.
Executive Summary
Current research indicates that the amino acid sequence of PAMP-12 is conserved between humans and pigs. The sequence is Phe-Arg-Lys-Lys-Trp-Asn-Lys-Trp-Ala-Leu-Ser-Arg, with a C-terminal amidation (FRKKWNKWALSR-NH2)[1]. This high degree of conservation suggests that the bioactivities of human and porcine PAMP-12 are identical. PAMP-12 exhibits a range of biological effects, including antimicrobial, hypotensive, and immunomodulatory activities, primarily through its interaction with the Mas-related G protein-coupled receptor X2 (MRGPRX2) and the atypical chemokine receptor 3 (ACKR3).
Data Presentation: Bioactivity of PAMP-12
The following table summarizes the available quantitative data on the bioactivity of PAMP-12. Given the identical amino acid sequence, the data presented is applicable to both human and porcine PAMP-12.
| Bioactivity Parameter | Organism/Cell Line | Method | Result | Reference |
| Antimicrobial Activity (MIC) | Escherichia coli | Broth microdilution | 4-32 µM | [2][3] |
| Gram-negative bacteria | Broth microdilution | 2-4 fold increase in activity compared to PAMP-20 | [2][3] | |
| Standard bacterial strains | Broth microdilution | 4-32 µM | ||
| Hemolytic Activity | Human red blood cells | Hemolysis assay | No hemolytic activity up to 256 µM | |
| Receptor Binding (EC50) | Human MRGPRX2 | Calcium mobilization assay | 57.2 nM | |
| Hypotensive Activity | Anesthetized rats | Intravenous injection | Significant dose-dependent hypotensive effect | |
| Rats and Cats | Intravenous injection | Potent vasodepressor activity | ||
| Mast Cell Degranulation | LAD2 cells | β-hexosaminidase release assay | Concentration-dependent, saturation at 10 µM |
Signaling Pathways
PAMP-12's biological effects are mediated through two primary cell surface receptors: MRGPRX2 and ACKR3. The signaling outcomes are distinct for each receptor.
MRGPRX2 Signaling Pathway
Activation of MRGPRX2 by PAMP-12 can initiate both G-protein dependent and independent signaling cascades, leading to immunomodulatory effects such as mast cell degranulation and cytokine release.
ACKR3 (CXCR7) Signaling Pathway
In contrast to MRGPRX2, ACKR3 acts as a scavenger receptor for PAMP-12. It binds and internalizes the peptide, thereby regulating its local concentration, but does not induce classical downstream signaling pathways like G-protein activation or ERK phosphorylation.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method to determine the antimicrobial activity of PAMP-12.
References
- 1. PAMP-12 (human) | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. Proadrenomedullin N-terminal 20 peptide (PAMP) and its C-terminal 12-residue peptide, PAMP(9-20): Cell selectivity and antimicrobial mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
PAMP-12 vs. Adrenomedullin: A Comparative Analysis of Cardiovascular Effects
A comprehensive guide for researchers and drug development professionals on the distinct cardiovascular actions of PAMP-12 and adrenomedullin, supported by experimental data and detailed methodologies.
Proadrenomedullin N-terminal 20 peptide (PAMP-12) and adrenomedullin (AM) are two biologically active peptides derived from the same precursor, proadrenomedullin. Despite their common origin, they exhibit distinct cardiovascular effects mediated by different signaling pathways. This guide provides a detailed comparison of their actions on the cardiovascular system, presenting quantitative data, experimental protocols, and visual representations of their signaling mechanisms.
Executive Summary
Adrenomedullin is a potent vasodilator with well-established hypotensive effects, acting primarily through the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs) to increase intracellular cyclic adenosine monophosphate (cAMP) and nitric oxide (NO) production. In contrast, PAMP-12 demonstrates a significantly weaker vasodepressor effect.[1] Its actions are mediated through the Mas-related G-protein-coupled receptor member X2 (MrgX2) and the atypical chemokine receptor 3 (ACKR3). Furthermore, while adrenomedullin can exert a positive inotropic effect on the heart, studies on PAMP, the precursor to PAMP-12, have shown no direct effect on cardiac contractility.[2][3][4][5]
Data Presentation: Quantitative Comparison of Cardiovascular Effects
The following tables summarize the quantitative data from comparative studies on the cardiovascular effects of PAMP-12 and adrenomedullin.
Table 1: Vasodepressor Effects in Anesthetized Rats
| Peptide | Relative Potency in Decreasing Systemic Arterial Pressure |
| Adrenomedullin (hADM) | Most Potent |
| PAMP (hPAMP) | ~10-fold less potent than hADM |
| PAMP-12 (hPAMP(12-20)) | ~3-fold less potent than hPAMP |
Source: Adapted from Fry et al. (1997). Note: PAMP-12 is also referred to as PAMP(9-20) in some literature.
Table 2: Effects on Forearm Blood Flow in Humans (Intra-arterial Infusion)
| Peptide | Effect on Total Forearm Blood Flow |
| Adrenomedullin | Potent vasodilator, significantly increases blood flow. |
| PAMP | Significantly less potent than adrenomedullin; vasodilator effect is more than 100 times weaker in skeletal muscle. |
Source: Adapted from a study on the vasodilator potency of adrenomedullin and PAMP in the human forearm.
Table 3: Inotropic Effects on Isolated Perfused Rat Hearts
| Peptide | Effect on Developed Tension (Cardiac Contractility) |
| Adrenomedullin | Dose-dependent increase in developed tension (positive inotropic effect). |
| PAMP | No effect on developed tension. |
Source: Adapted from Szokodi et al. (1998).
Signaling Pathways
The distinct cardiovascular effects of PAMP-12 and adrenomedullin are a direct consequence of their activation of different receptor systems and downstream signaling cascades.
Adrenomedullin Signaling Pathway
Adrenomedullin primarily signals through a heterodimeric receptor complex composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP), typically RAMP2 or RAMP3. This interaction activates Gαs proteins, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which mediates many of the vasodilatory and other cardiovascular effects of adrenomedullin. Additionally, adrenomedullin can stimulate nitric oxide (NO) production in endothelial cells, further contributing to vasodilation.
Caption: Adrenomedullin signaling pathway.
PAMP-12 Signaling Pathway
PAMP-12 interacts with the Mas-related G-protein-coupled receptor member X2 (MrgX2). This receptor is coupled to Gαq/11 proteins. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). This signaling cascade is distinct from the cAMP-mediated pathway of adrenomedullin and is thought to underlie the cardiovascular effects of PAMP-12.
Caption: PAMP-12 signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Measurement of Forearm Blood Flow via Venous Occlusion Plethysmography
This technique is used to assess the vasodilator effects of intra-arterially infused substances in the human forearm.
Workflow Diagram
Caption: Venous Occlusion Plethysmography Workflow.
Detailed Methodology:
-
Subject Preparation: Subjects are studied in a supine position in a temperature-controlled room. The experimental arm is slightly elevated above the level of the heart.
-
Cannulation: Under local anesthesia, a cannula is inserted into the brachial artery of the experimental arm for the infusion of the test substances (PAMP-12 or adrenomedullin) and for blood pressure monitoring.
-
Strain Gauge and Cuffs: A mercury-in-silastic strain gauge is placed around the widest part of the forearm to measure changes in forearm circumference. A venous occlusion cuff is placed around the upper arm, and a wrist cuff is inflated to suprasystolic pressure to exclude hand circulation from the measurement.
-
Blood Flow Measurement: To measure blood flow, the venous occlusion cuff on the upper arm is rapidly inflated to a pressure (e.g., 40-50 mmHg) that obstructs venous outflow but does not affect arterial inflow. The rate of increase in forearm volume, measured by the strain gauge, is proportional to the arterial blood flow.
-
Experimental Procedure: Baseline forearm blood flow is measured. Subsequently, PAMP-12 or adrenomedullin is infused at escalating doses, and forearm blood flow is measured at each dose level to construct a dose-response curve. The contralateral arm can serve as a control.
Measurement of Mean Arterial Pressure in Anesthetized Rats
This protocol describes the direct measurement of blood pressure in rats to assess the systemic hypotensive effects of PAMP-12 and adrenomedullin.
Workflow Diagram
Caption: Mean Arterial Pressure Measurement Workflow.
Detailed Methodology:
-
Anesthesia: Rats are anesthetized with an appropriate agent (e.g., pentobarbital sodium, intraperitoneally). The level of anesthesia is monitored throughout the experiment.
-
Surgical Preparation: The ventral neck area is shaved and disinfected. A midline incision is made, and the left common carotid artery is carefully isolated from the surrounding tissues.
-
Cannulation: Two ligatures are placed around the isolated carotid artery. A small incision is made in the artery between the ligatures, and a saline-filled polyethylene catheter is inserted into the artery and secured.
-
Pressure Measurement: The distal end of the catheter is connected to a pressure transducer, which is linked to a data acquisition system to continuously record arterial blood pressure.
-
Drug Administration: A catheter is placed in a femoral or jugular vein for the intravenous administration of PAMP-12 or adrenomedullin.
-
Experimental Procedure: After a stabilization period, baseline mean arterial pressure (MAP) is recorded. The peptides are then administered, typically in bolus injections or as a continuous infusion, and the change in MAP is recorded.
Conclusion
PAMP-12 and adrenomedullin, despite being derived from the same precursor, have markedly different cardiovascular profiles. Adrenomedullin is a potent vasodilator and has positive inotropic effects, primarily mediated through the CLR/RAMP receptor complex and the cAMP signaling pathway. In contrast, PAMP-12 is a much weaker vasodilator with no reported direct inotropic effects, acting through the MrgX2 receptor and a distinct PLC-mediated signaling cascade. These differences highlight the importance of understanding the specific molecular targets and signaling mechanisms of related peptides in the context of cardiovascular drug discovery and development. The experimental protocols and data presented in this guide provide a foundation for further research into the therapeutic potential of these and other vasoactive peptides.
References
- 1. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Evidence for cAMP-independent mechanisms mediating the effects of adrenomedullin, a new inotropic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
Differential Signaling of PAMP-12: A Comparative Guide to MRGPRX2 and ACKR3 Engagement
For researchers, scientists, and drug development professionals, understanding the nuanced signaling of peptide ligands is critical for therapeutic innovation. This guide provides a direct comparison of the differential signaling pathways activated by the endogenous peptide PAMP-12 upon binding to two distinct receptors: the Mas-related G-protein coupled receptor member X2 (MRGPRX2) and the Atypical Chemokine Receptor 3 (ACKR3).
Proadrenomedullin N-terminal 12 (PAMP-12), a cleavage product of proadrenomedullin, has been identified as a ligand for both MRGPRX2 and ACKR3.[1][2][3][4] While it binds to both receptors with comparable high-nanomolar potency, the subsequent intracellular signaling cascades and functional outcomes diverge dramatically.[1] MRGPRX2 functions as a canonical G-protein coupled receptor, initiating classical downstream signaling. In contrast, ACKR3 acts as a scavenger receptor, internalizing PAMP-12 without triggering G-protein-mediated pathways. This guide elucidates these differences through compiled experimental data, detailed protocols, and clear signaling pathway visualizations.
Comparative Analysis of PAMP-12 Signaling
The interaction of PAMP-12 with MRGPRX2 and ACKR3 initiates distinct signaling events. MRGPRX2 activation leads to G-protein-dependent pathways, including calcium mobilization and ERK phosphorylation, consistent with its role in mast cell activation and neurogenic inflammation. Conversely, ACKR3 engagement primarily results in β-arrestin recruitment and subsequent peptide internalization, positioning it as a regulator of PAMP-12 bioavailability.
Quantitative Comparison of PAMP-12 Activity
The following tables summarize the key quantitative parameters of PAMP-12 interaction with MRGPRX2 and ACKR3, based on published experimental data.
Table 1: PAMP-12 Receptor Binding and Potency
| Parameter | MRGPRX2 | ACKR3 | Reference(s) |
| Ligand | PAMP-12 | PAMP-12 | |
| EC₅₀ (β-arrestin-2 Recruitment) | 785 nM | 839 nM | |
| EC₅₀ (Agonist Activity) | 20-50 nM | Not Applicable |
Note: The discrepancy in MRGPRX2 EC₅₀ values may be attributed to different assay systems and readouts (e.g., β-arrestin recruitment vs. functional assays like calcium flux).
Table 2: Downstream Signaling Pathway Activation by PAMP-12
| Signaling Event | MRGPRX2 | ACKR3 | Reference(s) |
| G-Protein Coupling (Gq/Gi) | Yes | No | |
| β-Arrestin-2 Recruitment | Yes | Yes | |
| ERK1/2 Phosphorylation | Yes | No | |
| Intracellular Calcium Mobilization | Yes | No | |
| Receptor Internalization | Yes | Yes (Scavenging) |
Signaling Pathway Diagrams
The diagrams below, generated using Graphviz, illustrate the distinct signaling cascades initiated by PAMP-12 at MRGPRX2 and ACKR3.
Caption: PAMP-12 signaling through the MRGPRX2 receptor.
Caption: PAMP-12 signaling through the ACKR3 receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used to elucidate the differential signaling of PAMP-12.
β-Arrestin-2 Recruitment Assay (NanoBRET)
This assay quantifies the recruitment of β-arrestin-2 to the receptor of interest upon ligand stimulation.
-
Cell Culture and Transfection: HEK293 cells are cultured and co-transfected with plasmids encoding the receptor of interest (MRGPRX2 or ACKR3) fused to a NanoLuciferase (Nluc) enzyme and β-arrestin-2 fused to a fluorescent acceptor (e.g., mNeonGreen or HaloTag).
-
Assay Preparation: Transfected cells are harvested, washed, and resuspended in assay buffer. The Nluc substrate (furimazine) is added.
-
Ligand Stimulation: The cell suspension is dispensed into a multi-well plate, and cells are stimulated with varying concentrations of PAMP-12.
-
Data Acquisition: Bioluminescence resonance energy transfer (BRET) signal is measured using a plate reader capable of detecting both the donor (Nluc) and acceptor fluorescence emissions. The BRET ratio is calculated (Acceptor Emission / Donor Emission).
-
Data Analysis: Dose-response curves are generated by plotting the BRET ratio against the logarithm of the ligand concentration. EC₅₀ values are determined using a non-linear regression model.
G-Protein Recruitment Assay (NanoBRET)
This assay is adapted from the β-arrestin protocol to measure G-protein subunit recruitment.
-
Transfection: HEK293 cells are co-transfected with the receptor of interest, a Gα subunit (e.g., mini-Gq or mini-Gi) fused to Nluc, and a Gγ subunit fused to a fluorescent acceptor.
-
Assay Procedure: The protocol follows the same steps as the β-arrestin assay, with the BRET signal indicating the proximity of the Gα and Gγ subunits, a hallmark of G-protein activation. PAMP-12 stimulation of ACKR3 shows no recruitment of mini-Gi or mini-Gq.
ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAPK/ERK pathway.
-
Cell Treatment: HEK293 cells transfected with either MRGPRX2 or ACKR3 are serum-starved and then stimulated with PAMP-12 (e.g., 3 µM) for various time points. EGF (100 nM) can be used as a positive control.
-
Cell Lysis: Cells are lysed, and protein concentration is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection and Analysis: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. Band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.
Experimental Workflow Diagram
Caption: Workflow for comparing PAMP-12 signaling pathways.
Conclusion
PAMP-12 exhibits biased agonism, activating distinct functional responses through MRGPRX2 and ACKR3. While MRGPRX2 behaves as a conventional GPCR, initiating pro-inflammatory and nociceptive signaling, ACKR3 functions as a decoy or scavenger receptor, sequestering PAMP-12 and thereby modulating its availability for MRGPRX2. This differential signaling paradigm highlights the complexity of peptide-receptor interactions and offers distinct opportunities for therapeutic intervention. For drug development professionals, targeting MRGPRX2 could modulate mast cell-driven inflammatory conditions, whereas targeting ACKR3 could offer a strategy to control the local concentration and activity of PAMP-12. A thorough understanding of these divergent pathways is essential for the design of specific and effective therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the antimicrobial spectrum of PAMP-12 against various pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial spectrum of the peptide PAMP-12 against a range of pathogens. The performance of PAMP-12 is evaluated alongside other well-known antimicrobial peptides, supported by experimental data to facilitate objective analysis.
Comparative Antimicrobial Activity
The antimicrobial efficacy of PAMP-12 and other antimicrobial peptides is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The table below summarizes the MIC values of PAMP-12 (also referred to as PAMP(9-20) in literature), LL-37, and Melittin against various Gram-positive and Gram-negative bacteria. A lower MIC value indicates greater potency.
It is important to note that the following data has been compiled from different studies, and variations in experimental conditions may affect direct comparability.
| Pathogen | PAMP-12 (PAMP(9-20)) | LL-37 | Melittin |
| Gram-Positive Bacteria | |||
| Bacillus subtilis KCTC 1021 | 4 μM | 1 μM[1] | ≥400 µg/mL[2] |
| Staphylococcus aureus KCTC 1928 | 8 μM | 0.62 μM[3][4] | 6-7 µg/mL[5] |
| Micrococcus luteus KCTC 1915 | 4 μM | N/A | N/A |
| Gram-Negative Bacteria | |||
| Escherichia coli KCTC 2441 | 8 μM | <10 µg/mL (~2.2 µM) | 40-42.5 µg/mL |
| Pseudomonas aeruginosa KCTC 2004 | 16 μM | <10 µg/mL (~2.2 µM) | 65-70 µg/mL |
| Salmonella typhimurium KCTC 2515 | 8 μM | <10 µg/mL (~2.2 µM) | N/A |
N/A : Data not available for the specified strain.
Studies have shown that PAMP-12 exhibits potent antimicrobial activity, with MIC values generally in the range of 4-32 μM against standard bacterial strains. Notably, PAMP-12 demonstrates a 2- to 4-fold increased activity against Gram-negative bacteria compared to its parent peptide, PAMP-20.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the antimicrobial activity of a peptide. The following is a detailed methodology for a broth microdilution assay, a standard method for this purpose.
Broth Microdilution Assay for MIC Determination
This method is adapted from the classical microtiter broth dilution technique recommended for testing cationic antimicrobial peptides.
Materials:
-
Sterile 96-well polypropylene microtiter plates
-
Mueller Hinton Broth (MHB)
-
Mueller Hinton Agar (MHA)
-
Test pathogens
-
PAMP-12 peptide
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA)
-
Sterile deionized water
-
Incubator (37°C)
-
Shaker
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh culture of the test pathogen on an MHA plate, inoculate a single colony into a tube containing 5 mL of MHB.
-
Incubate the culture overnight at 37°C with shaking (approximately 180 rpm).
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. This can be standardized by measuring the optical density at 600 nm (OD600).
-
-
Preparation of Peptide Dilutions:
-
Dissolve the PAMP-12 peptide in sterile deionized water to create a stock solution.
-
Perform serial twofold dilutions of the peptide stock solution in 0.01% acetic acid containing 0.2% BSA in polypropylene tubes to obtain a range of concentrations.
-
-
Assay Setup:
-
In a 96-well polypropylene plate, add 100 µL of the diluted bacterial suspension to each well.
-
Add 11 µL of the serially diluted peptide solutions to the corresponding wells.
-
Include a positive control well containing only the bacterial suspension and a negative control well containing only MHB.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide that causes complete inhibition of visible bacterial growth. This can be assessed visually or by measuring the OD600 of the wells using a microplate reader.
-
Mechanism of Action
PAMP-12 is believed to exert its antimicrobial effect through an intracellular mechanism, rather than by disrupting the bacterial cell membrane. This involves penetrating the bacterial cell and binding to intracellular targets, such as DNA, thereby inhibiting essential cellular processes.
Caption: Intracellular mechanism of PAMP-12.
The diagram above illustrates the proposed mechanism of action for PAMP-12. The peptide first interacts with the bacterial cell wall and outer membrane, followed by translocation into the cytoplasm. Once inside, PAMP-12 binds to bacterial DNA, which in turn inhibits DNA replication and transcription. This disruption of essential genetic processes ultimately leads to the inhibition of protein synthesis and subsequent cell death. This intracellular targeting mechanism is a key feature of PAMP-12's antimicrobial activity.
References
- 1. Real-time Attack of LL-37 on Single Bacillus subtilis Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of antimicrobial peptide LL-37 for treatment of Staphylococcus aureus biofilm on titanium plate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
head-to-head comparison of PAMP-12 with other known antimicrobial peptides
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the antimicrobial peptide PAMP-12 with three other well-known antimicrobial peptides (AMPs): LL-37, Magainin-2, and Melittin. This analysis is based on publicly available experimental data to objectively evaluate their performance and potential as therapeutic agents.
Executive Summary
PAMP-12, a derivative of the proadrenomedullin N-terminal 20 peptide, exhibits potent, broad-spectrum antimicrobial activity with a distinct intracellular mechanism of action. Unlike many other AMPs that disrupt the cell membrane, PAMP-12 penetrates the bacterial cell and binds to its DNA, inhibiting essential life processes.[1] This unique mechanism, coupled with its low toxicity to mammalian cells, positions PAMP-12 as a promising candidate for further investigation in the development of novel antimicrobial therapies.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of peptides is commonly quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of PAMP-12, LL-37, Magainin-2, and Melittin against a panel of common Gram-positive and Gram-negative bacteria.
| Microorganism | PAMP-12 (μM) | LL-37 (μM) | Magainin-2 (μM) | Melittin (μM) |
| Staphylococcus aureus | 8 | 0.62[2] - 75[3] | 100 | 1-7 |
| Escherichia coli | 4 | 9.38 - 256 | 3.13 | 40-42.5 |
| Pseudomonas aeruginosa | 16 | 18.75 - 256 | 12.5 | 65-70 |
| Bacillus subtilis | 4 | - | - | - |
| Salmonella typhimurium | 8 | - | - | - |
Note: MIC values can vary between studies due to different experimental conditions (e.g., broth composition, bacterial strains). The data presented here is for comparative purposes and is sourced from various independent studies.
Cytotoxicity Profile: A Key Differentiator
A critical aspect of any potential therapeutic is its safety profile. Antimicrobial peptides can sometimes exhibit toxicity towards mammalian cells, limiting their clinical applicability. A common measure of this is hemolytic activity, the ability to lyse red blood cells.
| Peptide | Hemolytic Activity |
| PAMP-12 | No hemolytic activity observed at concentrations up to 256 μM. |
| LL-37 | Exhibits hemolytic activity, with reported values showing significant hemolysis at higher concentrations. |
| Magainin-2 | Generally shows low hemolytic activity. |
| Melittin | Known for its high hemolytic activity. |
PAMP-12's lack of hemolytic activity at effective antimicrobial concentrations represents a significant advantage over peptides like Melittin and, to a lesser extent, LL-37.
Mechanism of Action: An Inside Job
The mode of action is a fundamental differentiator between these antimicrobial peptides. While LL-37, Magainin-2, and Melittin primarily act by disrupting the bacterial cell membrane, PAMP-12 employs an intracellular targeting strategy.
PAMP-12: PAMP-12 does not cause significant damage to the microbial cell membrane. Instead, it translocates across the membrane and into the cytoplasm, where it binds to bacterial DNA. This interaction is thought to interfere with DNA replication and transcription, ultimately leading to bacterial cell death.
Caption: PAMP-12's intracellular mechanism of action.
LL-37, Magainin-2, and Melittin: These peptides are generally understood to function through membrane disruption. Their cationic and amphipathic nature allows them to interact with and insert into the negatively charged bacterial membranes, leading to pore formation, membrane destabilization, and leakage of cellular contents.
Caption: Membrane disruption mechanism of LL-37, Magainin-2, and Melittin.
Experimental Protocols
The data presented in this guide is based on standard methodologies for assessing antimicrobial and cytotoxic activity.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated to reach the mid-logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (typically ~5 x 10^5 CFU/mL).
-
Peptide Dilution: The antimicrobial peptide is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions. A positive control (bacteria with no peptide) and a negative control (broth only) are included. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Hemolytic Assay
-
Preparation of Red Blood Cells (RBCs): Fresh red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and other components. The washed RBCs are then resuspended in PBS to a specific concentration (e.g., 2-8% v/v).
-
Peptide Incubation: Serial dilutions of the antimicrobial peptide are prepared in PBS. The peptide solutions are then mixed with the RBC suspension in a 96-well plate.
-
Controls: A negative control (RBCs in PBS only) and a positive control (RBCs treated with a lytic agent like Triton X-100 to achieve 100% hemolysis) are included.
-
Incubation and Measurement: The plate is incubated at 37°C for a specified time (e.g., 1 hour). After incubation, the plate is centrifuged to pellet intact RBCs. The supernatant, containing released hemoglobin from lysed cells, is transferred to a new plate, and the absorbance is measured at a wavelength of 540 nm.
-
Calculation of Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
DNA Binding Assay (Gel Retardation Assay)
-
Preparation of DNA: Bacterial genomic DNA or plasmid DNA is purified and quantified.
-
Peptide-DNA Incubation: A fixed amount of DNA is incubated with increasing concentrations of the antimicrobial peptide in a suitable binding buffer at room temperature for a specified time (e.g., 30 minutes).
-
Agarose Gel Electrophoresis: The peptide-DNA mixtures are loaded onto an agarose gel. An electric field is applied to separate the molecules based on their size and charge.
-
Visualization: The DNA in the gel is stained with a fluorescent dye (e.g., ethidium bromide) and visualized under UV light.
-
Analysis: The binding of the peptide to the DNA will retard the migration of the DNA through the gel. The concentration of the peptide at which the DNA migration is fully retarded is an indication of its DNA binding affinity.
Conclusion
References
- 1. Frontiers | The current landscape of the antimicrobial peptide melittin and its therapeutic potential [frontiersin.org]
- 2. Evaluation of antimicrobial peptide LL-37 for treatment of Staphylococcus aureus biofilm on titanium plate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Activity of Human PAMP-12 in Rodent Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-species activity of human Proadrenomedullin N-terminal 12 peptide (PAMP-12) and other well-characterized antimicrobial peptides (AMPs) in rodent models. While data on the direct antimicrobial and anti-inflammatory effects of human PAMP-12 in rodent infection and inflammation models is limited, this guide summarizes available information and presents a comparison with established AMPs: LL-37, Melittin, and murine β-defensin 2. This document aims to serve as a resource for researchers investigating novel therapeutic agents for infectious and inflammatory diseases.
Executive Summary
Human PAMP-12, a peptide derived from proadrenomedullin, has demonstrated hypotensive effects in rats. However, its antimicrobial and anti-inflammatory activities in rodent models are not well-documented in publicly available literature. In contrast, the comparator peptides—human cathelicidin LL-37, bee venom-derived Melittin, and murine β-defensin 2—have been extensively studied and have shown significant antimicrobial and immunomodulatory effects in various mouse and rat models of infection and inflammation. This guide presents the available quantitative data, experimental methodologies, and known signaling pathways for these peptides to facilitate a comparative assessment and guide future research on PAMP-12.
Data Presentation: Comparative Efficacy of Antimicrobial Peptides in Rodent Models
The following tables summarize the quantitative data on the antimicrobial and anti-inflammatory activities of human PAMP-12 and the selected comparator peptides in rodent models.
Table 1: Antimicrobial Activity in Rodent Models
| Peptide | Animal Model | Bacterial Strain | Dosage/Concentration | Route of Administration | Outcome | Citation |
| Human PAMP-12 | Data not available | Data not available | Data not available | Data not available | Data not available | |
| LL-37 | Mouse (sepsis) | Polymicrobial (cecal ligation and puncture - CLP) | 2 µ g/mouse | Intravenous | Improved survival rate; Reduced bacterial load in peritoneal fluid and blood. | [1][2] |
| Melittin | Mouse (sepsis) | Extensively drug-resistant (XDR) Acinetobacter baumannii, MRSA, KPC-Klebsiella pneumoniae | 2.4 mg/kg (sub-lethal dose) | Intraperitoneal | No beneficial effect on survival or bacterial load at a safe dose. LD50 = 4.98 mg/kg. | [3][4] |
| Murine β-defensin 1 (mBD-1) | Mouse (pulmonary infection) | Haemophilus influenzae | N/A (gene knockout model) | Intranasal infection | Delayed bacterial clearance in mBD-1 deficient mice. | [5] |
| Murine β-defensin 2 (mBD-2) | Mouse (subcutaneous tumor infection) | Escherichia coli | N/A (gene expression in implanted cells) | Subcutaneous cell implantation followed by bacterial injection | 92.2% reduction in viable bacteria in HBD-2 expressing tumors. |
Table 2: Anti-inflammatory Activity in Rodent Models
| Peptide | Animal Model | Inflammatory Stimulus | Dosage | Route of Administration | Key Anti-inflammatory Effects | Citation |
| Human PAMP-12 | Rat | N/A | Intravenous | Hypotensive effect, suggesting vascular activity. | ||
| LL-37 | Mouse (sepsis) | CLP | 2 µ g/mouse | Intravenous | Modulated levels of IL-1β, IL-6, and TNF-α in peritoneal fluid and sera. | |
| LL-37 | Mouse (diabetic) | N/A | N/A | N/A | Reduction in TNF-α and IL-12 in pancreatic macrophages. | |
| Melittin | Mouse (acute liver failure) | D-galactosamine/LPS | 4 mg/kg | Intraperitoneal | Attenuated the increase of IL-1β and TNF-α in serum and liver. | |
| Melittin | Mouse (muscle contusion) | Mechanical injury | 4, 20, or 100 µg/kg | N/A | Attenuated pro-inflammatory cytokines MCP-1, TNF-α, and IL-6. | |
| Human β-defensin 2 (hBD-2) | Mouse (preterm birth model) | LPS | 15 µ g/100 µL | Intrauterine | Reduced LPS-induced elevation of IL-6 and IL-1β. | |
| Human β-defensin 3 (hBD-3) | Mouse | LPS | 10 µ g/mouse | N/A | Suppressed LPS-induced increase in CCL2, TNF-α, and IL-6. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cecal Ligation and Puncture (CLP) Sepsis Model (for LL-37)
-
Animal Model: Male C57BL/6 mice, 8-12 weeks old.
-
Procedure: Mice are anesthetized with isoflurane. A midline laparotomy is performed to expose the cecum. The cecum is ligated below the ileocecal valve and punctured once with a 21-gauge needle. A small amount of feces is extruded to induce polymicrobial peritonitis. The abdominal incision is then closed in two layers.
-
Peptide Administration: Immediately after CLP, LL-37 (2 µg in 200 µL PBS) or PBS vehicle is administered intravenously.
-
Outcome Measures: Survival is monitored for up to 7 days. For bacterial load and cytokine analysis, peritoneal lavage fluid and blood are collected at 14-16 hours post-CLP. Bacterial counts are determined by plating serial dilutions on agar plates. Cytokine levels (IL-1β, IL-6, TNF-α) are measured by ELISA.
LPS-Induced Acute Liver Failure Model (for Melittin)
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old.
-
Induction of Liver Injury: Mice are intraperitoneally injected with D-galactosamine (700 mg/kg) and lipopolysaccharide (LPS, 10 µg/kg).
-
Peptide Administration: Melittin (4 mg/kg) or saline is administered intraperitoneally 30 minutes after the D-GalN/LPS challenge.
-
Outcome Measures: Survival is monitored. Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage. Liver tissues are collected for histological analysis (H&E staining) and measurement of inflammatory cytokines (TNF-α, IL-1β) by ELISA or Western blot.
LPS-Induced Preterm Birth Model (for hBD-2)
-
Animal Model: Pregnant ICR mice at day 15.5 of gestation.
-
Induction of Preterm Birth: Mice are anesthetized, and a laparotomy is performed to expose the uterine horns. Lipopolysaccharide (LPS; 5 µg in 100 µL PBS) is injected into the intrauterine space.
-
Peptide Administration: Recombinant human β-defensin 2 (hBD-2; 15 µg in 100 µL PBS) is co-administered with LPS.
-
Outcome Measures: The time to delivery is recorded. Levels of inflammatory cytokines (IL-6, IL-1β) in the amniotic fluid are measured by ELISA.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathways involved in the antimicrobial and anti-inflammatory activities of the comparator peptides.
Caption: Signaling pathways of LL-37 in immunomodulation.
Caption: Anti-inflammatory signaling pathways of Melittin.
Caption: Immunomodulatory signaling of β-Defensin 2.
Conclusion and Future Directions
This comparative guide highlights the significant therapeutic potential of antimicrobial peptides in rodent models of infection and inflammation. While human PAMP-12's role in these contexts remains largely unexplored, the extensive data available for LL-37, Melittin, and β-defensins provide a strong rationale for further investigation. Future studies should aim to:
-
Evaluate the direct antimicrobial and anti-inflammatory properties of human PAMP-12 in established rodent models of sepsis and inflammation. This would involve determining its in vivo efficacy, optimal dosage, and safety profile.
-
Investigate the mechanism of action and signaling pathways of human PAMP-12. Understanding how PAMP-12 interacts with host cells and pathogens is crucial for its development as a therapeutic agent.
-
Conduct head-to-head comparative studies of PAMP-12 with other AMPs. This would provide a clearer picture of its relative potency and potential advantages.
By addressing these knowledge gaps, the research community can better assess the therapeutic potential of human PAMP-12 and its place in the growing arsenal of antimicrobial and anti-inflammatory peptides.
References
- 1. Antimicrobial cathelicidin peptide LL-37 inhibits the pyroptosis of macrophages and improves the survival of polybacterial septic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Defensin 1 Contributes to Pulmonary Innate Immunity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PAMP-12 and Substance P on Mast Cell Degranulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of Proadrenomedullin N-terminal 20-amino acid peptide (PAMP-12) and Substance P on mast cell degranulation. The information is compiled from various experimental studies to offer a comprehensive overview for researchers in immunology and drug development.
Introduction
Mast cells are critical immune cells that play a central role in allergic reactions and inflammatory responses through a process known as degranulation, which involves the release of potent inflammatory mediators. Both PAMP-12, an endogenous peptide, and Substance P, a neuropeptide, are known to induce mast cell degranulation independently of the classical IgE-mediated pathway. They primarily act through the Mas-related G protein-coupled receptor X2 (MRGPRX2)[1][2]. Understanding the distinct and overlapping effects of these two secretagogues is crucial for developing targeted therapies for a range of inflammatory and allergic diseases.
Quantitative Analysis of Mast Cell Degranulation
The degranulation of mast cells in response to PAMP-12 and Substance P has been quantified in several studies, primarily by measuring the release of β-hexosaminidase, a granular enzyme, and histamine. The following tables summarize the key quantitative findings from studies using the human mast cell line, LAD2, and primary human mast cells.
Table 1: PAMP-12-Induced Mast Cell Degranulation
| Mast Cell Type | PAMP-12 Concentration (µM) | β-Hexosaminidase Release (%) | Reference |
| LAD2 | 10 | 69 ± 1 | [3] |
| LAD2 | Saturation observed at 10 µM | Concentration-dependent release |
Table 2: Substance P-Induced Mast Cell Degranulation
| Mast Cell Type | Substance P Concentration (µM) | β-Hexosaminidase Release (%) | Histamine Release (%) | Reference |
| LAD2 | 0.1 | IC50 | Not specified | |
| LAD2 | 0.4 | Maximum release | Not specified | |
| LAD2 | 1 | ~20 | ~15 | |
| LAD2 | 5 | 55 | ~35 | |
| Primary Human Mast Cells | 10 | Similar to 2 µg/ml anti-IgE | Not specified |
IC50: Half-maximal inhibitory concentration.
Comparative Mediator Release Profile
While both PAMP-12 and Substance P trigger degranulation, there is evidence suggesting differences in the profile of released mediators. One study indicated that while PAMP-12 is a potent inducer of tryptase release, it is a weaker stimulant for histamine and serotonin release compared to IgE-mediated activation. Conversely, Substance P has been shown to induce robust histamine release. A direct comparative study highlighted that Substance P and a related peptide, PAMP(9-20), both activate MRGPRX2 but lead to the release of significantly different levels of histamine, tryptase, TNF-α, and MCP-1. This suggests that the specific ligand engaging MRGPRX2 can bias the downstream signaling and the resulting inflammatory mediator cocktail.
Signaling Pathways
Both PAMP-12 and Substance P initiate mast cell degranulation by binding to the MRGPRX2 receptor. This interaction activates downstream signaling cascades involving G proteins and β-arrestins.
Upon ligand binding, MRGPRX2 couples to Gαi and Gαq proteins. Activation of Gαq leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent influx of extracellular Ca2+ is a critical step for the fusion of granular membranes with the plasma membrane, leading to the release of pre-formed mediators.
Interestingly, different ligands for MRGPRX2 can act as "balanced" or "biased" agonists. Substance P has been described as a balanced agonist, activating both G protein and β-arrestin pathways. In contrast, other ligands may preferentially activate one pathway over the other, leading to different functional outcomes. The recruitment of β-arrestin is involved in receptor desensitization and internalization, as well as G protein-independent signaling.
Below are diagrams illustrating the generalized signaling pathway for MRGPRX2 activation and a comparative workflow for assessing mast cell degranulation.
MRGPRX2 signaling leading to mast cell degranulation.
Workflow for comparing PAMP-12 and Substance P-induced degranulation.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for assessing mast cell degranulation.
Mast Cell Culture and Stimulation
-
Cell Culture : Human mast cell lines (e.g., LAD2) or primary human mast cells derived from CD34+ progenitors are cultured under standard conditions.
-
Cell Preparation : Cells are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer) often supplemented with calcium and magnesium.
-
Stimulation : Cells are stimulated with varying concentrations of PAMP-12 or Substance P for a specified time, typically 30 minutes at 37°C.
β-Hexosaminidase Release Assay
This colorimetric assay is a common method to quantify mast cell degranulation.
-
Sample Collection : After stimulation, the cell suspension is centrifuged to separate the supernatant (containing released mediators) from the cell pellet.
-
Cell Lysis : The cell pellet is lysed (e.g., with Triton X-100) to release the remaining intracellular β-hexosaminidase, representing the total cellular content.
-
Enzymatic Reaction : Both the supernatant and the cell lysate are incubated with a substrate for β-hexosaminidase, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). The enzyme cleaves the substrate, producing a colored product.
-
Measurement : The absorbance of the colored product is measured using a spectrophotometer.
-
Calculation : The percentage of β-hexosaminidase release is calculated as: (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) * 100.
Histamine Release Assay
Histamine levels in the supernatant are typically measured using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Sample Preparation : The supernatant collected after stimulation is used for the assay.
-
ELISA Procedure : The assay is performed according to the manufacturer's instructions. Briefly, the supernatant is added to wells coated with an anti-histamine antibody, along with a known amount of enzyme-labeled histamine.
-
Competition : The histamine in the sample competes with the labeled histamine for binding to the antibody.
-
Detection : A substrate is added that reacts with the enzyme on the labeled histamine, producing a signal (e.g., color). The intensity of the signal is inversely proportional to the amount of histamine in the sample.
-
Quantification : A standard curve is generated using known concentrations of histamine to determine the concentration in the samples.
Conclusion
Both PAMP-12 and Substance P are potent activators of mast cell degranulation through the MRGPRX2 receptor. While both induce the release of inflammatory mediators, emerging evidence suggests that they may elicit distinct mediator release profiles, with Substance P being a particularly strong inducer of histamine release. The differential activation of downstream signaling pathways, including G protein and β-arrestin pathways, by these ligands likely contributes to these varied responses. Further research is needed to fully elucidate the nuanced differences in their mechanisms of action, which will be critical for the development of targeted therapies for mast cell-driven diseases.
References
- 1. Frontiers | Neuronal substance P-driven MRGPRX2-dependent mast cell degranulation products differentially promote vascular permeability [frontiersin.org]
- 2. Substance P analogs devoid of key residues fail to activate human mast cells via MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating the Specificity of PAMP-12 for the MRGPRX2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of the peptide PAMP-12 for the Mas-related G protein-coupled receptor X2 (MRGPRX2). By objectively comparing its performance with alternative receptors and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating MRGPRX2-mediated pathways and for professionals in the field of drug development.
Executive Summary
PAMP-12, a proadrenomedullin N-terminal 12 peptide, has been identified as a potent agonist of MRGPRX2, a receptor implicated in mast cell activation, neurogenic inflammation, and pseudo-allergic reactions. Validating the specificity of PAMP-12 is crucial for its use as a pharmacological tool and for understanding its physiological and pathological roles. This guide demonstrates that while PAMP-12 potently activates MRGPRX2, it also exhibits activity at the atypical chemokine receptor 3 (ACKR3), highlighting the importance of considering potential off-target effects in experimental design and data interpretation.
Comparative Analysis of PAMP-12 Activity
The specificity of PAMP-12 has been evaluated by comparing its activity at MRGPRX2 with its activity at other related and unrelated receptors. The following tables summarize the available quantitative data from functional assays.
Table 1: Potency of PAMP-12 at MRGPRX2 and ACKR3
| Receptor | Assay Type | Measured Parameter | PAMP-12 EC50 | Reference |
| MRGPRX2 | β-Arrestin Recruitment | Potency | 785 nM | [1] |
| ACKR3 | β-Arrestin Recruitment | Potency | 839 nM | [1] |
EC50 (Half maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: Functional Activity of PAMP-12 at MRGPRX2
| Assay Type | Cell Line | Measured Parameter | PAMP-12 EC50/Concentration | Reference |
| Calcium Mobilization | CHO cells expressing human MRGPRX2 | Potency (EC50) | 41 nM | [2] |
| cAMP Accumulation Inhibition | CHO cells expressing human MRGPRX2 | Potency (EC50) | 57.2 nM | [2] |
| β-Hexosaminidase Release | LAD2 cells | Degranulation | Saturation at 10 µM | [3] |
| Calcium Mobilization | HEK-X2 cells | Calcium Flux | Saturation beyond 1 µM |
Table 3: Specificity of PAMP-12 against other MRGPRX Family Members
| Receptor | Assay Type | PAMP-12 Concentration | Result | Reference |
| MRGPRX1 | Calcium Mobilization | 1 µM | No significant activation | |
| MRGPRX3 | Calcium Mobilization | 1 µM | No significant activation | |
| MRGPRX4 | Calcium Mobilization | 1 µM | No significant activation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the specificity of PAMP-12.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Culture: Culture HEK293 cells stably expressing MRGPRX2 (HEK-X2) and wild-type HEK293 cells (HEK-WT) in appropriate media.
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Prepare serial dilutions of PAMP-12.
-
Signal Detection: Use a fluorescence plate reader to measure the change in fluorescence intensity over time upon the addition of PAMP-12.
-
Data Analysis: Plot the change in fluorescence as a function of PAMP-12 concentration to determine the EC50 value.
β-Hexosaminidase Release Assay (Mast Cell Degranulation)
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as an indicator of degranulation.
-
Cell Culture: Culture human mast cell line LAD2 in the recommended medium.
-
Cell Stimulation: Wash and resuspend LAD2 cells in a suitable buffer. Incubate the cells with varying concentrations of PAMP-12 for a defined period (e.g., 30 minutes) at 37°C.
-
Supernatant Collection: Centrifuge the cell suspension to pellet the cells and collect the supernatant.
-
Enzyme Assay: Incubate the supernatant with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Signal Detection: Stop the reaction and measure the absorbance at a specific wavelength.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release relative to a positive control (e.g., cell lysis).
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in G protein-coupled receptor (GPCR) signaling and desensitization.
-
Cell Line: Use a commercially available cell line engineered to express MRGPRX2 and a β-arrestin fusion protein (e.g., PathHunter® β-Arrestin cell line).
-
Cell Seeding: Plate the cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of PAMP-12 to the wells.
-
Incubation: Incubate the plate for the recommended time to allow for β-arrestin recruitment.
-
Signal Detection: Add the detection reagents and measure the resulting signal (e.g., chemiluminescence) according to the manufacturer's protocol.
-
Data Analysis: Plot the signal intensity against the PAMP-12 concentration to determine the EC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and the experimental workflow for validating PAMP-12 specificity.
Caption: MRGPRX2 signaling pathway activated by PAMP-12.
Caption: ACKR3 signaling pathway upon PAMP-12 binding.
Caption: Experimental workflow for PAMP-12 specificity validation.
Conclusion
The experimental data presented in this guide demonstrate that PAMP-12 is a potent agonist of the MRGPRX2 receptor, inducing downstream signaling pathways such as calcium mobilization and β-arrestin recruitment, leading to mast cell degranulation. However, the specificity of PAMP-12 is not absolute, as it also activates the atypical chemokine receptor ACKR3 with similar potency in β-arrestin recruitment assays. Notably, PAMP-12 does not appear to activate other members of the MRGPRX family, suggesting a degree of selectivity within this receptor subfamily.
For researchers utilizing PAMP-12 as a pharmacological tool to study MRGPRX2, it is imperative to be aware of its activity at ACKR3 and to employ appropriate controls to dissect the specific contributions of each receptor to the observed biological effects. For drug development professionals, the dual activity of PAMP-12 underscores the importance of comprehensive off-target screening to ensure the desired selectivity of therapeutic candidates targeting MRGPRX2. Future studies employing competitive binding assays would provide a more direct measure of PAMP-12's affinity for these receptors and further refine our understanding of its specificity profile.
References
Investigating Synergistic Effects in Immune Modulation: A Comparative Guide on PAMP-12 and Combination Therapies
A Note on Scope: The peptide Proadrenomedullin N-Terminal 20 Peptide (PAMP-12) is an endogenous peptide with known roles in cardiovascular control and as a ligand for the Mas-related G protein-coupled receptor member X2 (MrgX2) and the atypical chemokine receptor ACKR3. While one study noted that its precursor, PAMP, can induce the upregulation of several cytokines, including IL-12, in naive CD4+ T cells, publicly available experimental data on the synergistic effects of PAMP-12 when combined with other specific immune modulators is limited[1].
However, the broader category of Pathogen-Associated Molecular Patterns (PAMPs), such as Toll-like receptor (TLR) agonists, has been extensively studied in combination therapies to achieve synergistic immune responses. This guide will, therefore, focus on the well-documented synergistic effects of combining various TLR agonists, providing a robust framework for understanding and applying the principles of synergistic immune modulation that could, in the future, be explored for peptides like PAMP-12.
Synergistic Effects of Toll-Like Receptor (TLR) Agonist Combinations
The combination of different TLR agonists is a promising strategy to enhance immune responses, particularly for vaccine adjuvants and cancer immunotherapy. The rationale lies in the activation of distinct signaling pathways that can cooperate to produce a more potent and desired immune outcome, such as a strong T helper 1 (Th1) response, which is crucial for anti-tumor and anti-viral immunity. A key cytokine in this response is Interleukin-12 (IL-12).
Data Presentation: Synergistic Cytokine Production by TLR Agonist Combinations
The following table summarizes quantitative data from studies investigating the synergistic effects of co-administering different TLR agonists on cytokine production by dendritic cells (DCs) and other antigen-presenting cells (APCs).
| TLR Agonist Combination | Cell Type | Key Cytokine Measured | Synergistic Effect Observed | Fold Increase (Combination vs. Single Agonist) | Reference |
| Poly(I:C) (TLR3) + R848 (TLR7/8) | Human monocyte-derived DCs | IL-12p70 | Potent synergy | 40-60 fold increase in IL-12p35 mRNA | [2] |
| LPS (TLR4) + R848 (TLR7/8) | Human monocyte-derived DCs | IL-12p70 | Potent synergy | 4-6 fold increase in IL-12p40 mRNA | [2] |
| Poly(I:C) (TLR3) + CpG DNA (TLR9) | Murine bone marrow-derived DCs | IL-12p70 | Significant synergy | Nanogram levels from undetectable levels | [3] |
| GLA (TLR4) + R848 (TLR7/8) | Human blood-derived DCs | IL-12 | Significant increase | Data not quantified as fold increase | [4] |
| MPLA (TLR4) + R848 (TLR7/8) | Human cord blood mononuclear cells | IL-12p70 | Highest among dual combinations | Data not quantified as fold increase |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to assess the synergistic effects of immune modulators.
In Vitro Stimulation of Dendritic Cells
This protocol is for the differentiation of human monocytes into DCs and their subsequent stimulation with TLR agonists to measure cytokine production.
a. Isolation and Differentiation of Monocytes:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).
-
Culture the purified monocytes for 5-7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) to differentiate them into immature DCs.
b. DC Stimulation:
-
Plate the immature DCs at a density of 1 x 10^6 cells/mL in fresh culture medium.
-
Stimulate the DCs with single TLR agonists (e.g., Poly(I:C) at 10 µg/mL, R848 at 1 µg/mL) or combinations of agonists at the same concentrations.
-
Include an unstimulated control group.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2.
c. Cytokine Measurement:
-
After incubation, centrifuge the plates and collect the culture supernatants.
-
Measure the concentration of cytokines (e.g., IL-12p70, TNF-α, IL-6) in the supernatants using a multiplex Luminex assay or standard Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
T Helper 1 (Th1) Polarization Assay
This protocol assesses the capacity of stimulated DCs to induce a Th1 response in naive T cells.
a. Co-culture Setup:
-
After stimulating DCs as described above for 24 hours, wash the DCs to remove TLR agonists.
-
Isolate naive CD4+ T cells from allogeneic donor blood using MACS.
-
Co-culture the stimulated DCs with the naive CD4+ T cells at a ratio of 1:10 (DC:T cell) for 5-7 days.
b. Analysis of T Cell Differentiation:
-
Restimulate the T cells for 4-6 hours with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Perform intracellular cytokine staining for IFN-γ (a key Th1 cytokine) using a fluorescently labeled anti-IFN-γ antibody.
-
Analyze the percentage of IFN-γ-producing CD4+ T cells by flow cytometry. An increased percentage in the combination treatment group indicates enhanced Th1 polarization.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synergistic activation of TLR3 and TLR7/8 pathways enhances IL-12 production.
References
- 1. researchgate.net [researchgate.net]
- 2. Selected TLR agonist combinations synergistically trigger a TH1 polarizing program in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paired toll-like receptor agonists enhance vaccine therapy through induction of interleukin-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synergistic effects of combining TLR ligand based adjuvants on the cytokine response are dependent upon p38/JNK signalling - PMC [pmc.ncbi.nlm.nih.gov]
validation of PAMP-12's role in angiogenesis using in vivo models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PAMP-12's Pro-Angiogenic Capabilities Against Vascular Endothelial Growth Factor (VEGF) in Established In Vivo Models.
Proadrenomedullin N-terminal 20 peptide (PAMP-12), a derivative of the PAMP-20 peptide, has emerged as a highly potent inducer of angiogenesis, the formation of new blood vessels from pre-existing ones. In vivo studies have demonstrated its efficacy at concentrations several orders of magnitude lower than that of the well-established angiogenic factor, Vascular Endothelial Growth Factor (VEGF).[1][2] This guide provides a comprehensive comparison of PAMP-12 and its inhibitory fragment, PAMP(12-20), with VEGF, supported by experimental data from key in vivo models. Detailed methodologies and signaling pathway diagrams are included to facilitate a deeper understanding of their mechanisms of action.
Comparative Analysis of Pro-Angiogenic Potency
PAMP-12 has been shown to exhibit a robust angiogenic response at femtomolar concentrations, whereas VEGF typically requires nanomolar concentrations to elicit a comparable effect.[1][2] This significant difference in potency highlights PAMP-12 as a subject of considerable interest for therapeutic applications requiring neovascularization.
| Factor | In Vivo Model | Effective Concentration | Key Findings |
| PAMP-12 | Directed In Vivo Angiogenesis Assay (DIVAA) | Femtomolar (fM) | Induces significant new blood vessel formation. |
| Chick Chorioallantoic Membrane (CAM) Assay | Femtomolar (fM) | Promotes robust vascular network development. | |
| VEGF | Directed In Vivo Angiogenesis Assay (DIVAA) | Nanomolar (nM) | Standard positive control for inducing angiogenesis. |
| Chick Chorioallantoic Membrane (CAM) Assay | Nanomolar (nM) | Induces a dose-dependent increase in vessel density. | |
| PAMP(12-20) | Directed In Vivo Angiogenesis Assay (DIVAA) | Nanomolar (nM) | Inhibits PAMP-12-induced angiogenesis in a dose-dependent manner. |
In Vivo Experimental Models: Detailed Protocols
The validation of PAMP-12's angiogenic and PAMP(12-20)'s anti-angiogenic effects has been predominantly demonstrated using the Directed In Vivo Angiogenesis Assay (DIVAA) and the Chick Chorioallantoic Membrane (CAM) assay.
Directed In Vivo Angiogenesis Assay (DIVAA)
This assay provides a quantitative measure of angiogenesis in a controlled in vivo environment.
Experimental Workflow:
Protocol:
-
Preparation of Angioreactors: Silicone cylinders, termed "angioreactors," are filled with a basement membrane matrix (e.g., Matrigel) mixed with the test substance (PAMP-12, VEGF, or PAMP(12-20)) or a vehicle control.
-
Implantation: The angioreactors are surgically implanted subcutaneously into the dorsal flank of immunocompromised mice.
-
Incubation: The mice are monitored for a period of 9 to 14 days, allowing for vascular infiltration into the Matrigel plug.
-
Quantification: To quantify the newly formed vasculature, fluorescently labeled high-molecular-weight dextran (FITC-dextran) is injected intravenously prior to the excision of the angioreactors. The amount of fluorescence within the Matrigel plug, which correlates with the volume of the functional vasculature, is then measured using a fluorometer.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used model to study angiogenesis due to the highly vascularized nature of the chorioallantoic membrane of the chick embryo.
Experimental Workflow:
References
A Comparative Guide to Gene Expression Profiles in Response to PAMP-12 and Other PAMPs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression profiles induced by the endogenous peptide PAMP-12 versus other well-characterized pathogen-associated molecular patterns (PAMPs). Understanding the distinct and overlapping cellular responses to these molecules is crucial for research in innate immunity, inflammation, and the development of novel therapeutics. While direct comparative transcriptomic data between PAMP-12 and other PAMPs is limited, this guide synthesizes available data to offer valuable insights.
Executive Summary
PAMP-12, a proadrenomedullin N-terminal 20 peptide, activates a distinct signaling pathway compared to classical PAMPs like lipopolysaccharide (LPS) and Pam3CSK4. PAMP-12 primarily signals through the Mas-related G-protein coupled receptor X2 (MRGPRX2), which is highly expressed on mast cells. This contrasts with canonical PAMPs that are recognized by Toll-like receptors (TLRs). These differing initial recognition events lead to divergent downstream signaling cascades and, consequently, distinct gene expression signatures. This guide presents a summary of these differences, detailed experimental protocols for their study, and visual representations of the key signaling pathways and workflows.
Data Presentation: Comparative Gene Expression
The following tables summarize the known gene expression changes in response to PAMP-12 (and other MRGPRX2 agonists) and classical PAMPs. It is important to note that the data are compiled from different studies and may involve different cell types and experimental conditions.
Table 1: Gene Expression Changes in Mast Cells Stimulated with MRGPRX2 Agonists (PAMP-12 and Substance P)
| Gene | Regulation | Fold Change | Cell Type | Stimulant | Citation |
| TNF-α | Upregulated | - | Murine Mast Cell Line (CFTL12) | Substance P | [1] |
| TNF-α | Upregulated | - | Human Mast Cells | Substance P / PAMP(9-20) | [2] |
| MCP-1 (CCL2) | Upregulated | - | Human Mast Cells | Substance P / PAMP(9-20) | [2] |
| IL-1 | No Change | - | Murine Mast Cell Line (CFTL12) | Substance P | [1] |
| IL-3 | No Change | - | Murine Mast Cell Line (CFTL12) | Substance P | [1] |
| IL-4 | No Change | - | Murine Mast Cell Line (CFTL12) | Substance P | |
| IL-6 | No Change | - | Murine Mast Cell Line (CFTL12) | Substance P | |
| GM-CSF | No Change | - | Murine Mast Cell Line (CFTL12) | Substance P |
Table 2: Gene Expression Changes in Immune Cells Stimulated with Classical PAMPs (LPS and Pam3CSK4)
| Gene | Regulation | Fold Change | Cell Type | Stimulant | Citation |
| TNF-α | Upregulated | >3.3 (basal) | Bone Marrow-Derived Mast Cells (BMMCs) | LPS | |
| IL-6 | Upregulated | - | Bone Marrow-Derived Mast Cells (BMMCs) | LPS | |
| IL-10 | Upregulated | - | Human Monocytes | Pam3CSK4 | |
| IL-1β | Upregulated | - | Human Monocytes | Pam3CSK4 | |
| IL-8 | Upregulated | - | Human Monocytes | Pam3CSK4 | |
| iNOS | Upregulated | - | Mouse Macrophages (RAW264.7) | Pam3CSK4 | |
| A large set of pro-inflammatory genes | Upregulated | Various | Macrophages | LPS | |
| A set of interferon-stimulated genes | Upregulated | Various | Macrophages | LPS |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of gene expression studies. Below are representative protocols for the key experiments cited in this guide.
Primary Mast Cell Culture and Stimulation
This protocol is adapted from methods for generating human and murine mast cells.
-
Cell Source:
-
Human: CD34+ hematopoietic progenitor cells from cord blood or peripheral blood.
-
Murine: Bone marrow cells from femurs and tibias of mice.
-
-
Culture Medium:
-
Human: StemSpan™ SFEM II or a similar serum-free expansion medium supplemented with Stem Cell Factor (SCF, 100 ng/mL), IL-6 (50 ng/mL), and initially with IL-3 (10 ng/mL) for the first week.
-
Murine: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, 2-mercaptoethanol, and IL-3 (10 ng/mL) and SCF (50 ng/mL).
-
-
Differentiation: Cells are cultured for 4-8 weeks to allow differentiation into mature mast cells. Purity can be assessed by flow cytometry for c-Kit (CD117) and FcεRI expression.
-
Stimulation:
-
Mature mast cells are seeded at a density of 1 x 10^6 cells/mL in fresh culture medium.
-
Cells are stimulated with the desired PAMP for a specified time course (e.g., 2, 6, 12, or 24 hours).
-
PAMP-12: 1-10 µM
-
LPS (from E. coli O111:B4): 100 ng/mL
-
Pam3CSK4: 1 µg/mL
-
-
A vehicle control (e.g., sterile PBS or culture medium) is run in parallel.
-
Following stimulation, cells are harvested for RNA extraction.
-
RNA Sequencing (RNA-Seq) and Analysis
This protocol outlines a general workflow for RNA-seq analysis of stimulated immune cells.
-
RNA Extraction:
-
Total RNA is extracted from harvested cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended.
-
-
Library Preparation:
-
mRNA is enriched from total RNA using oligo(dT) magnetic beads.
-
Enriched mRNA is fragmented and reverse transcribed into cDNA.
-
Sequencing adapters are ligated to the cDNA fragments.
-
The library is amplified by PCR.
-
Library quality is assessed using a bioanalyzer.
-
-
Sequencing:
-
Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq or NextSeq).
-
-
Data Analysis:
-
Raw sequencing reads are assessed for quality using tools like FastQC.
-
Reads are aligned to a reference genome (human or mouse) using an aligner such as STAR.
-
Gene expression is quantified using tools like HTSeq or featureCounts.
-
Differential gene expression analysis between stimulated and control groups is performed using packages like DESeq2 or edgeR in R.
-
Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 are considered significantly differentially expressed.
-
Gene ontology and pathway enrichment analyses are performed using tools like DAVID or GSEA to interpret the biological significance of the differentially expressed genes.
-
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways activated by PAMP-12 and a classical PAMP, LPS.
Caption: PAMP-12 signaling pathway via the MRGPRX2 receptor.
Caption: LPS signaling pathway via the TLR4 receptor.
Experimental Workflow Diagram
Caption: A generalized workflow for comparative transcriptomic analysis.
References
Assessing the Off-Target Effects of PAMP-12 in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the peptide PAMP-12, focusing on its known on-target activities and outlining a comprehensive strategy for evaluating its potential off-target effects in cellular models. While PAMP-12 has been identified as a potent endogenous agonist for the Mas-related G protein-coupled receptor X2 (MrgX2), a thorough public characterization of its broader off-target profile remains limited.[1] This document aims to bridge this gap by comparing PAMP-12 with other known MrgX2 agonists, Substance P and Cortistatin, and by detailing the requisite experimental protocols for a robust off-target liability assessment.
Introduction to PAMP-12 and Its Analogs
PAMP-12 (Peptide-Histidine-Methionine-12) is a biologically active peptide derived from the N-terminal region of proadrenomedullin.[2] It is recognized as a major endogenous ligand for MrgX2, a receptor implicated in a variety of physiological and pathophysiological processes, including mast cell degranulation, neurogenic inflammation, and pain.[3] In the context of drug development, understanding the selectivity of a potent peptide like PAMP-12 is critical to mitigating potential adverse effects.
For a comprehensive evaluation, this guide will draw comparisons with two other well-characterized MrgX2 agonists:
-
Substance P: A neuropeptide of the tachykinin family, Substance P is a known potent agonist of MrgX2 and also the neurokinin-1 receptor (NK1R), making it a crucial comparator for assessing selectivity.[4]
-
Cortistatin: A neuropeptide with structural similarities to somatostatin, Cortistatin is another endogenous ligand for MrgX2 and also interacts with somatostatin receptors and ghrelin receptors.
A scrambled PAMP-12 peptide , with the same amino acid composition but a randomized sequence, is recommended as a negative control for in vitro assays to ensure that observed effects are sequence-specific.
On-Target Activity Profile
The primary on-target activity of PAMP-12 is the activation of the MrgX2 receptor, which signals through Gq and Gi pathways, leading to intracellular calcium mobilization and inhibition of adenylyl cyclase, respectively. Activation also triggers β-arrestin recruitment, which is involved in receptor desensitization and internalization.
| Ligand | Receptor | Assay Type | EC50 (nM) | Reference |
| PAMP-12 | MrgX2 | β-arrestin recruitment | 57.2 | |
| Substance P | MrgX2 | Calcium Mobilization | 1,800 | |
| Cortistatin-14 | MrgX2 | Calcium Mobilization | ~10 |
Framework for Off-Target Effect Assessment
A thorough assessment of off-target effects is a cornerstone of preclinical safety evaluation. The following sections detail the recommended experimental workflows and assays to characterize the selectivity profile of PAMP-12.
Receptor and Enzyme Panel Screening
To identify potential off-target interactions, PAMP-12 should be screened against a broad panel of receptors, ion channels, transporters, and enzymes. Commercial services like the Eurofins SafetyScreen panels or CEREP BioPrint provide a standardized and comprehensive approach to this initial screening.
Workflow for off-target screening of PAMP-12.
Cytotoxicity Assays
Assessing the cytotoxic potential of PAMP-12 is crucial. A panel of cell lines representing different tissues should be used to determine if the peptide induces cell death at concentrations relevant to its therapeutic window.
| Assay | Principle | Cell Lines | Endpoint |
| MTT/XTT Assay | Measures metabolic activity via mitochondrial dehydrogenase conversion of tetrazolium salts. | HEK293 (human embryonic kidney), HepG2 (human liver carcinoma), Jurkat (human T-cell leukemia) | Colorimetric change proportional to viable cells. |
| LDH Release Assay | Measures lactate dehydrogenase (LDH) released from cells with compromised membrane integrity. | Same as above | Enzymatic reaction causing a colorimetric or fluorometric change. |
| Apoptosis Assay | Detects markers of apoptosis, such as caspase activation or annexin V staining. | Same as above | Fluorescence or luminescence signal. |
Genotoxicity Assays
Genotoxicity testing evaluates the potential of a substance to damage genetic material. Standard assays include:
-
Ames Test: A bacterial reverse mutation assay to detect point mutations.
-
In vitro Micronucleus Test: Detects chromosomal damage in mammalian cells.
-
Chromosomal Aberration Assay: Assesses structural and numerical chromosomal abnormalities in mammalian cells.
Workflow for genotoxicity assessment of PAMP-12.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following Gq-coupled GPCR activation.
-
Cell Culture: Seed HEK293 cells stably expressing MrgX2 in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Addition: Prepare serial dilutions of PAMP-12, Substance P, Cortistatin, and a scrambled peptide control.
-
Signal Detection: Use a fluorescence plate reader to measure the baseline fluorescence, then inject the compounds and immediately measure the kinetic fluorescence response over a period of 2-3 minutes.
-
Data Analysis: The change in fluorescence intensity (ΔF) is normalized to the baseline (F) to calculate the response (ΔF/F). Plot the dose-response curves and determine the EC50 values.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.
-
Cell Line: Use a commercially available cell line engineered for β-arrestin recruitment assays, such as the PathHunter® β-arrestin cell line co-expressing MrgX2 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA).
-
Cell Plating: Seed the cells in a white, solid-bottom 96-well plate and incubate overnight.
-
Compound Stimulation: Add serial dilutions of the test peptides (PAMP-12, Substance P, Cortistatin, and scrambled control) to the wells and incubate at 37°C for 90 minutes.
-
Detection: Add the detection reagents containing the substrate for the complemented enzyme and incubate in the dark at room temperature for 60 minutes.
-
Signal Measurement: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the dose-response curves and calculate the EC50 values.
Signaling pathways of MrgX2 agonists.
Conclusion
PAMP-12 is a potent agonist of the MrgX2 receptor. While its on-target activities are increasingly understood, a comprehensive public assessment of its off-target profile is necessary for a complete understanding of its therapeutic potential and safety. This guide provides a framework for such an assessment, outlining the key experimental assays and comparators required. By systematically evaluating receptor and enzyme interactions, cytotoxicity, and genotoxicity, researchers can build a robust safety profile for PAMP-12 and other novel peptide therapeutics. The provided protocols for key functional assays serve as a starting point for these critical investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification and characterization of PAMP-12 (PAMP[9-20]) in porcine adrenal medulla as a major endogenous biologically active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: Validating In Vitro Discoveries of PAMP-12 in Live Models
A comprehensive analysis of Proadrenomedullin N-Terminal 12 (PAMP-12) reveals a strong correlation between its cellular mechanisms observed in laboratory settings and its physiological effects in living organisms. This guide provides a detailed comparison of in vitro and in vivo experimental data, confirming the biological relevance of PAMP-12 and highlighting its potential as a therapeutic target.
PAMP-12, a peptide derived from proadrenomedullin, has demonstrated significant biological activity in both laboratory (in vitro) and living animal (in vivo) studies. Research has primarily focused on its role in cardiovascular regulation and angiogenesis (the formation of new blood vessels). This guide synthesizes key findings, presenting a clear picture of how the cellular-level interactions of PAMP-12 translate to systemic effects.
In Vitro vs. In Vivo Data Comparison
The following tables summarize the key quantitative data from in vitro and in vivo studies on PAMP-12, providing a basis for comparing its potency and efficacy across different experimental systems.
Table 1: In Vitro Activity of PAMP-12
| Target Receptor | Assay Type | Cell Line | Measured Effect | EC50 Value |
| ACKR3 | β-arrestin Recruitment | HEK | Recruitment of β-arrestin | 839 nM[1] |
| MrgX2 | Calcium Mobilization | HEK | Increase in intracellular calcium | 20-50 nM[2][3][4], 57.2 nM[5] |
Table 2: In Vivo Activity of PAMP-12 and Related Peptides
| Peptide | Animal Model | Measured Effect | Administration Route | Effective Dose Range |
| PAMP | Rat (anesthetized) | Hypotension (dose-dependent) | Intravenous | 10, 20, 50 nmol/kg |
| PAMP(12-20) | Rat, Cat | Vasodepressor activity | Not specified | Not specified |
| PAMP | Mouse (nude) | Angiogenesis | Subcutaneous (in angioreactors) | Femtomolar concentrations |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of PAMP-12 as elucidated from in vitro studies and the general workflow of in vivo experimental models used to assess its function.
Detailed Experimental Protocols
In Vitro Assays
1. β-arrestin Recruitment Assay (for ACKR3)
This assay is designed to measure the recruitment of β-arrestin to the ACKR3 receptor upon stimulation with PAMP-12.
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: Cells are transiently transfected with plasmids encoding for ACKR3 and a β-arrestin biosensor system (e.g., a luciferase-based complementation assay).
-
Assay Procedure:
-
Transfected cells are seeded into 96-well plates.
-
After 24 hours, the culture medium is replaced with a serum-free medium.
-
Cells are stimulated with varying concentrations of PAMP-12.
-
The luminescence signal, indicative of β-arrestin recruitment, is measured using a luminometer.
-
Data are normalized to the response of a known ACKR3 agonist and fitted to a dose-response curve to determine the EC50 value.
-
2. Calcium Mobilization Assay (for MrgX2)
This assay measures the increase in intracellular calcium concentration in response to MrgX2 activation by PAMP-12.
-
Cell Culture: HEK293 cells stably expressing the MrgX2 receptor are maintained in DMEM with 10% FBS and appropriate selection antibiotics.
-
Cell Preparation:
-
Cells are seeded into black, clear-bottom 96-well plates.
-
After 24 hours, the culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.
-
-
Assay Procedure:
-
The plate is placed in a fluorescence plate reader.
-
Baseline fluorescence is recorded.
-
Varying concentrations of PAMP-12 are added to the wells.
-
The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time.
-
The peak fluorescence response is used to generate a dose-response curve and calculate the EC50 value.
-
In Vivo Assays
1. Hypotensive Effect in Anesthetized Rats
This procedure is used to evaluate the dose-dependent effect of PAMP-12 on systemic blood pressure.
-
Animal Preparation:
-
Male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., urethane).
-
The femoral vein is cannulated for intravenous drug administration.
-
The carotid artery is cannulated and connected to a pressure transducer for continuous blood pressure monitoring.
-
-
Experimental Protocol:
-
After a stabilization period to ensure a steady baseline blood pressure, a vehicle control is administered.
-
PAMP-12 is administered as a bolus intravenous injection at increasing doses (e.g., 10, 20, 50 nmol/kg).
-
Mean arterial pressure is recorded continuously.
-
The maximum decrease in blood pressure from baseline is determined for each dose.
-
A dose-response curve is constructed to evaluate the hypotensive potency of PAMP-12.
-
2. Matrigel Plug Angiogenesis Assay in Mice
This assay assesses the ability of PAMP-12 to induce the formation of new blood vessels in a living animal.
-
Matrigel Preparation:
-
Matrigel, a basement membrane extract, is thawed on ice.
-
PAMP-12 is mixed with the liquid Matrigel at the desired concentrations.
-
-
Implantation Procedure:
-
The Matrigel mixture is subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
The Matrigel solidifies at body temperature, forming a "plug".
-
-
Analysis:
-
After a set period (e.g., 7-14 days), the Matrigel plugs are excised.
-
The plugs can be processed for histological analysis to visualize and quantify the newly formed blood vessels (e.g., by staining for endothelial cell markers like CD31).
-
Alternatively, the hemoglobin content of the plug can be measured as an index of vascularization.
-
Conclusion
The data presented in this guide strongly support the in vivo relevance of the in vitro findings for PAMP-12. The peptide's ability to activate specific receptors and trigger distinct signaling pathways in cultured cells translates into measurable physiological responses, such as hypotension and angiogenesis, in animal models. The consistency between the in vitro mechanisms and the in vivo effects underscores the importance of PAMP-12 in cardiovascular and angiogenic processes. Further research, including studies to determine the in vivo ED50 for various effects and to directly compare it with in vitro EC50 values, will be crucial for the development of PAMP-12-based therapeutics.
References
Safety Operating Guide
Proper Disposal of PAMP-12 (human, porcine): A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of synthetic peptides, such as the Proadrenomedullin N-terminal 12-peptide (PAMP-12), is a critical aspect of laboratory safety and environmental responsibility. Due to its biological activity, including antimicrobial and hypotensive effects, all materials contaminated with PAMP-12 must be handled and disposed of with caution to prevent unintended environmental release and ensure personnel safety. This guide provides a comprehensive, step-by-step procedure for the safe disposal of PAMP-12 in solid, liquid, and contaminated consumable forms.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. The unknown toxicological properties of many research peptides necessitate treating them as potentially hazardous materials.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling PAMP-12 in any form. This includes:
-
Chemical safety glasses or goggles
-
Nitrile or other chemical-resistant gloves
-
A standard laboratory coat
Handling Environment: All handling of PAMP-12, especially in its lyophilized (powder) form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
PAMP-12 Waste Disposal Protocol
The following protocols outline the recommended procedures for the disposal of different forms of PAMP-12 waste. The primary method for disposal is as hazardous chemical waste, with an optional chemical inactivation step for liquid waste.
Step 1: Waste Segregation and Collection
Proper segregation of waste is essential to ensure safe and compliant disposal.
-
Solid Waste: This includes unused lyophilized PAMP-12, contaminated weighing paper, and single-use labware such as pipette tips, tubes, and gloves.
-
Procedure: Collect all solid waste in a dedicated, leak-proof hazardous waste container.[1] High-density polyethylene (HDPE) containers are generally suitable. The container must be clearly labeled as "Hazardous Waste" and specify "PAMP-12 Solid Waste". Keep the container closed except when adding waste.[1]
-
-
Liquid Waste: This category includes PAMP-12 solutions (e.g., dissolved in water, buffers, or solvents like DMSO) and contaminated buffers.
-
Procedure: Collect all liquid waste in a designated, leak-proof, and clearly labeled hazardous liquid waste container. The label should read "Hazardous Waste" and "PAMP-12 Liquid Waste," and should also indicate the solvent used.
-
-
Sharps Waste: Needles, syringes, and other sharps contaminated with PAMP-12 must be disposed of in a puncture-resistant sharps container that is also labeled for hazardous chemical waste.[2]
Step 2: Chemical Inactivation of Liquid Waste (Optional but Recommended)
For liquid waste containing PAMP-12, a chemical inactivation step using sodium hypochlorite (bleach) is recommended to denature the peptide before collection as hazardous waste. This provides an additional layer of safety.
Experimental Protocol for Chemical Inactivation:
-
Work in a Fume Hood: Perform this procedure in a certified chemical fume hood while wearing appropriate PPE.
-
Prepare Bleach Solution: Use standard household bleach, which is typically 5-6% sodium hypochlorite.
-
Dilution and Contact Time:
-
For general aqueous PAMP-12 solutions, add bleach to the liquid waste to achieve a final concentration of approximately 0.5% sodium hypochlorite (a 1:10 dilution of bleach to waste).[3]
-
For solutions with a high protein content (e.g., cell culture media), increase the final concentration to 1% sodium hypochlorite (a 1:5 dilution of bleach to waste).[3]
-
-
Ensure Thorough Mixing: Gently mix the solution to ensure the bleach is evenly distributed.
-
Allow Sufficient Contact Time: Let the mixture stand for a minimum of 20-30 minutes to allow for complete inactivation of the peptide.
-
Collection: After inactivation, collect the solution in the designated hazardous liquid waste container. Do not dispose of the treated solution down the drain.
Step 3: Spill Cleanup
In the event of a PAMP-12 spill, follow these procedures:
-
Solid Spill:
-
Wearing appropriate PPE, gently cover the spill with absorbent paper to avoid raising dust.
-
Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., a 1% enzymatic detergent solution followed by a 1:10 bleach solution or 70% ethanol) and wipe down the area thoroughly. All cleanup materials must be disposed of as solid hazardous waste.
-
-
Liquid Spill:
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.
-
Collect the absorbent material and any contaminated items into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area as described above.
-
Step 4: Final Disposal
-
Container Management: Ensure all hazardous waste containers are securely sealed. Do not overfill containers; they should be considered full at approximately 90% capacity.
-
Storage: Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) away from general laboratory traffic, preferably in secondary containment.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the PAMP-12 waste. Follow all institutional and local regulations for hazardous waste pickup.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the handling and disposal of PAMP-12.
| Parameter | Value/Specification | Source |
| Storage of Lyophilized PAMP-12 | Store at -20°C. | |
| PPE for Handling | Safety glasses, lab coat, chemical-resistant gloves. | |
| Solid Waste Container | Leak-proof, labeled "Hazardous Waste". HDPE recommended. | |
| Liquid Waste Container | Leak-proof, labeled "Hazardous Waste". | |
| Chemical Inactivation Agent | Sodium Hypochlorite (Household Bleach) | |
| Inactivation Concentration (General) | 0.5% final concentration (1:10 bleach dilution) | |
| Inactivation Concentration (High Organic) | 1% final concentration (1:5 bleach dilution) | |
| Inactivation Contact Time | Minimum 20 minutes | |
| Waste Container Fill Level | Max 90% capacity |
PAMP-12 Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of PAMP-12 waste.
Caption: Logical workflow for the safe disposal of PAMP-12 waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling PAMP-12
Essential safety protocols and operational plans for the handling and disposal of PAMP-12 (human, porcine) are critical for ensuring laboratory safety and research integrity. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals. PAMP-12, a potent hypotensive and antimicrobial peptide, requires careful handling due to its biological activity. Adherence to these guidelines will help mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When working with PAMP-12, particularly in its lyophilized powder form, appropriate personal protective equipment is mandatory to prevent accidental exposure through inhalation, skin, or eye contact.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator. |
| Reconstituting the Peptide | Disposable nitrile gloves, safety goggles with side shields, and a lab coat. |
| Cell Culture and In Vitro Assays | Disposable nitrile gloves, lab coat, and safety glasses. |
| Animal Studies (Injections) | Disposable nitrile gloves, lab coat, and safety glasses. |
| Spill Cleanup (Powder) | Chemical-resistant gloves, chemical safety goggles, and a respirator. |
| Spill Cleanup (Liquid) | Chemical-resistant gloves, safety goggles, and a lab coat. |
Operational Plan for Safe Handling
A systematic approach to handling PAMP-12 from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store lyophilized PAMP-12 at -20°C in a desiccator to protect it from moisture.
-
Clearly label all containers with the peptide name, concentration, preparation date, and appropriate hazard warnings.
2. Reconstitution and Aliquoting:
-
Handle the lyophilized powder in a chemical fume hood to minimize inhalation risk.
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Reconstitute the peptide using a sterile, appropriate solvent (e.g., sterile water, buffer).
-
To avoid repeated freeze-thaw cycles, create single-use aliquots and store them at -20°C or -80°C.
3. Experimental Procedures:
-
Due to its potent hypotensive effects observed in animal studies, handle PAMP-12 with care to avoid accidental injection or absorption.[1]
-
Typical in vitro studies utilize PAMP-12 in the micromolar (µM) concentration range.[2][3]
-
Thoroughly wash hands with soap and water after handling the peptide.
-
Decontaminate all work surfaces and equipment after use.
Disposal Plan
All materials contaminated with PAMP-12, including unused solutions, pipette tips, gloves, and vials, should be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing PAMP-12 in a separate, sealed, and labeled hazardous waste container. Do not pour peptide solutions down the drain.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office.
Emergency Procedures
Spill Response:
-
Powder Spill: In case of a small powder spill, gently cover the spill with absorbent paper, wet it with a suitable solvent (e.g., 70% ethanol), and then wipe it up. Place all cleaning materials in a sealed bag for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS office.
-
Liquid Spill: For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Signaling and Workflow Diagrams
Caption: Workflow for the safe handling of PAMP-12 from receipt to disposal.
Caption: Key biological activities and receptor interactions of PAMP-12.
References
- 1. Purification and characterization of PAMP-12 (PAMP[9-20]) in porcine adrenal medulla as a major endogenous biologically active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proadrenomedullin N-terminal 20 peptide (PAMP) and its C-terminal 12-residue peptide, PAMP(9-20): Cell selectivity and antimicrobial mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
